molecular formula C17H16ClN3OS B119915 VU10010 CAS No. 633283-39-3

VU10010

Número de catálogo: B119915
Número CAS: 633283-39-3
Peso molecular: 345.8 g/mol
Clave InChI: FPRULFHDSFKYBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

VU10010, also known as this compound, is a useful research compound. Its molecular formula is C17H16ClN3OS and its molecular weight is 345.8 g/mol. The purity is usually 95%.
The exact mass of the compound 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-9-7-10(2)21-17-13(9)14(19)15(23-17)16(22)20-8-11-3-5-12(18)6-4-11/h3-7H,8,19H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRULFHDSFKYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351931
Record name 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633283-39-3
Record name 3-Azanyl-N-((4-chlorophenyl)methyl)-4,6-dimethyl-thieno(2,3-b)pyridine-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633283393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 633283-39-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AZANYL-N-((4-CHLOROPHENYL)METHYL)-4,6-DIMETHYL-THIENO(2,3-B)PYRIDINE-2-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8GR9YM9MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Action of VU10010: A Technical Guide to its Allosteric Modulation of the M4 Muscarinic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Nashville, TN – December 13, 2025 – A comprehensive technical guide released today details the mechanism of action of VU10010, a pivotal pharmacological tool in the study of muscarinic acetylcholine receptors. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of this compound's role as a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR), a key target in the central nervous system for potential therapeutic intervention in neurological and psychiatric disorders.

This compound distinguishes itself by binding to a site on the M4 receptor that is distinct from the binding site of the endogenous neurotransmitter, acetylcholine (ACh).[1] This allosteric interaction does not activate the receptor on its own but significantly enhances the receptor's response to ACh. The primary mechanism of this potentiation involves increasing the affinity of the M4 receptor for ACh and improving the efficiency of its coupling to intracellular G-proteins.[1]

Core Mechanism: Positive Allosteric Modulation of the M4 Receptor

This compound is a highly selective positive allosteric modulator of the M4 mAChR. Its mechanism of action is characterized by the following key features:

  • Allosteric Binding: this compound binds to a topographically distinct site from the orthosteric site where acetylcholine (ACh) binds.[1] This was determined through studies showing that this compound does not displace orthosteric radioligands but does enhance the binding of ACh.

  • Potentiation of ACh Response: this compound significantly potentiates the cellular response to ACh. In functional assays, it has been shown to induce a substantial leftward shift in the ACh concentration-response curve, indicating an increased potency of the natural ligand.

  • Increased Affinity for ACh: A primary mechanism of this compound's action is the enhancement of the M4 receptor's affinity for ACh.[1] This leads to a more robust receptor activation at lower concentrations of the endogenous agonist.

  • Enhanced G-protein Coupling: this compound also facilitates more efficient coupling of the M4 receptor to its cognate Gi/o G-proteins upon ACh binding.[1] This improved coupling leads to a more effective downstream signaling cascade.

  • Selectivity: this compound exhibits high selectivity for the M4 receptor subtype, with little to no activity at other muscarinic receptor subtypes (M1, M2, M3, M5).

Quantitative Analysis of this compound Activity

The potentiation effect of this compound on the M4 receptor has been quantified in various in vitro assays. The following tables summarize key quantitative data.

ParameterValueCell LineAssay TypeReference
EC50 of this compound ~400 nMCHO cells expressing rM4 and Gqi5Calcium Mobilization
ACh EC50 (in absence of this compound) 33 nMNot specifiedNot specified
ACh EC50 (in presence of this compound) 0.7 nMNot specifiedNot specified
Fold Potentiation of ACh Response 47-foldCHO cells expressing rM4 and Gqi5Calcium Mobilization[1]

Signaling Pathways Modulated by this compound

The M4 muscarinic receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon activation by ACh, the receptor initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This compound enhances this signaling pathway by potentiating the effects of ACh.

M4_Signaling_Pathway ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates G_protein Gi/o Protein M4R->G_protein Activates Gqi5 Gqi5 (Chimeric) M4R->Gqi5 Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activates Gqi5->PLC Activates

M4 Receptor Signaling Pathway and Engineered Calcium Readout.

Experimental Protocols

The characterization of this compound's mechanism of action has relied on several key experimental techniques. Detailed methodologies for these experiments are provided below.

Calcium Mobilization Assay

This assay is used to functionally assess the potentiation of the M4 receptor by this compound. Since the M4 receptor is Gi/o-coupled and does not naturally signal through calcium mobilization, a chimeric G-protein, Gqi5, is co-expressed with the receptor. Gqi5 links the Gi/o-coupled receptor to the Gq pathway, which results in the release of intracellular calcium upon receptor activation. This calcium release can be measured using a fluorescent calcium indicator.

Cell Culture and Plating:

  • CHO-K1 or HEK293 cells are stably co-transfected with the human or rat M4 receptor and the chimeric G-protein Gαqi5.

  • Cells are maintained in standard culture medium (e.g., F-12 or DMEM/F12 with 10% FBS and appropriate selection antibiotics).

  • For the assay, cells are seeded into black, clear-bottom 96- or 384-well microplates and grown to confluence.

Assay Procedure:

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • A baseline fluorescence reading is taken.

    • This compound or vehicle is added to the wells, and the plate is incubated for a specified time (e.g., 15-30 minutes).

    • An EC20 concentration of acetylcholine is then added to stimulate the M4 receptor.

  • Data Acquisition: Fluorescence is measured kinetically using a fluorescence plate reader (e.g., FLIPR). The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

Calcium_Mobilization_Workflow start Start seed_cells Seed M4/Gqi5 expressing cells in microplate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight dye_loading Load cells with calcium-sensitive dye incubate_overnight->dye_loading incubate_dye Incubate (1h at 37°C, 30 min at RT) dye_loading->incubate_dye add_this compound Add this compound or vehicle incubate_dye->add_this compound incubate_this compound Incubate (15-30 min) add_this compound->incubate_this compound add_ach Add EC20 of Acetylcholine incubate_this compound->add_ach read_fluorescence Measure fluorescence kinetically (FLIPR) add_ach->read_fluorescence analyze_data Analyze data (peak fluorescence) read_fluorescence->analyze_data end End analyze_data->end

Calcium Mobilization Assay Workflow.
Radioligand Binding Assay

Radioligand binding assays are employed to determine the effect of this compound on the binding of a radiolabeled ligand to the M4 receptor.

Membrane Preparation:

  • CHO or HEK293 cells expressing the M4 receptor are harvested.

  • Cells are homogenized in a lysis buffer and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined.

Assay Procedure:

  • Incubation: In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and varying concentrations of this compound in the presence of a fixed concentration of acetylcholine.

  • Equilibrium: The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter mat.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare M4 receptor-expressing cell membranes start->prepare_membranes setup_assay Set up 96-well plate: - Membranes - [3H]NMS (radioligand) - this compound (varying conc.) - Acetylcholine (fixed conc.) prepare_membranes->setup_assay incubate Incubate (60-90 min at 30°C) setup_assay->incubate filter Rapid vacuum filtration incubate->filter wash Wash filters filter->wash count Measure radioactivity (scintillation counting) wash->count analyze Analyze data (competition curve) count->analyze end End analyze->end

Radioligand Binding Assay Workflow.
Whole-Cell Patch Clamp Electrophysiology

Whole-cell patch clamp recordings in hippocampal brain slices are used to investigate the effects of this compound on synaptic transmission.

Slice Preparation:

  • Acute hippocampal slices are prepared from rodents.

  • Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

Recording Procedure:

  • Cell Identification: Pyramidal neurons in the CA1 region of the hippocampus are visually identified.

  • Whole-Cell Configuration: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane is ruptured to achieve the whole-cell configuration.

  • Data Acquisition: Synaptic currents (excitatory or inhibitory postsynaptic currents) are recorded in voltage-clamp mode.

  • Drug Application: this compound and the muscarinic agonist carbachol are applied to the slice via the perfusion system to observe their effects on synaptic transmission.

Key Findings from Electrophysiology:

  • Selective potentiation of M4 receptors with this compound increases the carbachol-induced depression of excitatory synaptic transmission in the hippocampus.

  • This effect is not observed at inhibitory synapses, indicating a selective regulation of excitatory circuits by M4 receptor activation.

  • The effect of this compound is absent in M4 knockout mice, confirming its on-target action.

Conclusion

This compound serves as a critical tool for elucidating the physiological and pathophysiological roles of the M4 muscarinic acetylcholine receptor. Its mechanism as a selective positive allosteric modulator, characterized by the enhancement of acetylcholine affinity and G-protein coupling, provides a powerful means to probe the function of this receptor subtype. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug discovery. The findings from studies utilizing this compound continue to underscore the therapeutic potential of targeting the M4 receptor for a range of central nervous system disorders.

References

An In-Depth Technical Guide to the M4 Receptor Binding Affinity of VU10010

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the binding and functional characteristics of VU10010, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. Designed for researchers, scientists, and drug development professionals, this document details the quantitative data, experimental methodologies, and relevant signaling pathways associated with this compound's interaction with the M4 receptor.

Introduction to this compound

This compound, with the chemical name 3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, is a selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor. As a PAM, this compound does not bind to the same site as the endogenous agonist, acetylcholine (ACh), but to a distinct allosteric site on the receptor. This binding potentiates the receptor's response to ACh, primarily by increasing the affinity of ACh for the receptor and enhancing its coupling to G-proteins. This mechanism allows for a more nuanced modulation of M4 receptor activity compared to direct agonists.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound's activity at the M4 receptor.

Table 1: Functional Potency of this compound at the M4 Receptor

ParameterValueSpeciesAssay TypeCell LineNotesReference
EC50 ~400 nMRatCalcium MobilizationCHO-K1In the presence of an EC20 concentration of Acetylcholine.[1]
EC50 of ACh (in the absence of this compound) 33 nMNot SpecifiedNot SpecifiedNot Specified-[2][3]
EC50 of ACh (in the presence of this compound) 0.7 nMNot SpecifiedNot SpecifiedNot Specified-[2][3]

Table 2: Effect of this compound on Acetylcholine (ACh) Binding Affinity

ParameterValueSpeciesAssay TypeRadioligandCell LineNotesReference
Fold-shift in ACh affinity 14-fold decrease in ACh KiRatRadioligand Binding[3H]NMSCHO-K1This compound enhances the ability of ACh to displace the radioligand.[1]

M4 Muscarinic Acetylcholine Receptor Signaling

The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the M4 receptor by an agonist, such as acetylcholine, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This pathway plays a crucial role in modulating neuronal excitability.

M4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site Gi_o Gαi/o M4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Response Leads to

M4 Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding and functional properties of this compound at the M4 receptor.

Radioligand Binding Assay (ACh Affinity Determination)

This assay is performed to determine the effect of this compound on the binding affinity of acetylcholine to the M4 receptor.

Objective: To measure the leftward shift in the acetylcholine competition binding curve in the presence of this compound.

Materials:

  • Cell Membranes: CHO-K1 cells stably expressing the rat M4 muscarinic acetylcholine receptor.

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

  • Competitor: Acetylcholine (ACh).

  • Modulator: this compound.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing MgCl2.

  • Scintillation Cocktail.

  • 96-well plates.

  • Filter mats (e.g., GF/C).

  • Plate harvester and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO-K1 cells expressing the rat M4 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of [3H]NMS (typically near its Kd value).

    • Add increasing concentrations of acetylcholine.

    • Perform parallel experiments in the absence and presence of a fixed concentration of this compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Dry the filter mats.

    • Add scintillation cocktail to each filter spot.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific [3H]NMS binding against the log concentration of acetylcholine for both the this compound-treated and untreated conditions.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for acetylcholine in each condition.

    • Calculate the Ki for acetylcholine using the Cheng-Prusoff equation.

    • The fold-shift in the IC50 or Ki value in the presence of this compound indicates the degree of potentiation of ACh affinity.

Radioligand_Binding_Workflow start Start prep Prepare M4 Receptor Membranes (CHO-K1) start->prep plate Plate [3H]NMS, ACh (serial dilutions), and this compound (fixed concentration) prep->plate incubate Add Membranes and Incubate (e.g., 30°C for 60-90 min) plate->incubate filter Filter and Wash to Separate Bound/Free Ligand incubate->filter count Scintillation Counting to Measure Radioactivity filter->count analyze Data Analysis: Determine ACh Ki shift count->analyze end End analyze->end

Radioligand Binding Assay Workflow

Calcium Mobilization Assay

This functional assay is used to determine the potency (EC50) of this compound as a positive allosteric modulator. Since the M4 receptor is Gi/o-coupled and does not directly signal through calcium mobilization, a chimeric G-protein (e.g., Gqi5) is co-expressed to link receptor activation to the phospholipase C (PLC) pathway and subsequent intracellular calcium release.

Objective: To measure the concentration-dependent potentiation of the acetylcholine-induced calcium response by this compound.

Materials:

  • Cells: CHO-K1 cells stably co-expressing the rat M4 receptor and a chimeric G-protein (e.g., Gqi5).

  • Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM.

  • Agonist: Acetylcholine (ACh).

  • Modulator: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating:

    • Seed the engineered CHO-K1 cells into black, clear-bottom microplates and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Remove the growth medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer).

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

  • Compound Addition and Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Add varying concentrations of this compound to the wells.

    • After a short pre-incubation with this compound, add a fixed, sub-maximal (EC20) concentration of acetylcholine.

    • Immediately begin measuring the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak fluorescence response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound.

Calcium_Mobilization_Workflow start Start plate_cells Plate CHO-K1 cells expressing M4 and Gqi5 start->plate_cells load_dye Load cells with Fluo-4 AM calcium dye plate_cells->load_dye add_compounds Add this compound (serial dilutions) followed by ACh (EC20) load_dye->add_compounds measure_fluorescence Measure fluorescence change over time in a plate reader add_compounds->measure_fluorescence analyze_data Data Analysis: Determine EC50 of this compound measure_fluorescence->analyze_data end End analyze_data->end

Calcium Mobilization Assay Workflow

Synthesis of this compound

Generalized Synthetic Scheme:

  • Gewald Reaction: A substituted nicotinonitrile is reacted with a sulfur source (e.g., elemental sulfur) and an active methylene compound (e.g., a cyanoacetamide derivative) in the presence of a base to form the 3-aminothieno[2,3-b]pyridine core.

  • Amide Coupling: The resulting 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is then coupled with 4-chlorobenzylamine using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC) to yield the final product, this compound.

Note: The specific reaction conditions, solvents, temperatures, and purification methods would need to be optimized for this particular synthesis.

Conclusion

This compound is a valuable research tool for studying the M4 muscarinic acetylcholine receptor. Its positive allosteric modulatory activity, characterized by a potentiation of acetylcholine's affinity and function, offers a selective means to investigate the physiological and pathological roles of the M4 receptor. The data and protocols presented in this guide provide a comprehensive resource for scientists engaged in muscarinic receptor research and drug discovery.

References

The Potentiation of Acetylcholine Response by VU10010: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VU10010, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. It details the mechanism of action, quantitative effects on acetylcholine response, experimental protocols for its characterization, and the associated signaling pathways.

Core Mechanism of Action

This compound enhances the cellular response to acetylcholine (ACh) by binding to an allosteric site on the M4 receptor, a site distinct from the orthosteric binding site of the endogenous ligand, ACh. This binding event does not activate the receptor on its own but rather induces a conformational change that increases the affinity of the receptor for acetylcholine and improves its coupling to G-proteins.[1][2][3][4] This positive allosteric modulation leads to a significant potentiation of the M4 receptor's response to ACh, resulting in a leftward shift of the acetylcholine concentration-response curve.[1]

Quantitative Data on Acetylcholine Potentiation

The potentiation of the M4 receptor by this compound has been quantified in various in vitro assays. The key findings are summarized in the table below.

ParameterValueAssay TypeCell LineReference
EC50 of this compound ~400 nMFunctional Assay (Potentiation of ACh response)Not specified[1]
ACh EC50 Shift 47-fold potentiationConcentration-Response CurveNot specified[1][4]
ACh Ki Shift 14-fold decreaseRadioligand Binding AssayNot specified[1]
ACh EC50 (in absence of this compound) 33 nMFunctional AssayNot specified[2][3]
ACh EC50 (in presence of this compound) 0.7 nMFunctional AssayNot specified[2][3]

Signaling Pathways of the M4 Receptor and this compound's Influence

The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[5] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] this compound, as a positive allosteric modulator, enhances this canonical signaling cascade in the presence of acetylcholine.

M4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site G_protein Gαi/o M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion Response Cellular Response (e.g., Neuronal Inhibition) cAMP->Response Leads to

M4 Receptor Signaling Pathway and this compound Modulation.

Experimental Workflows and Protocols

The characterization of this compound and similar M4 PAMs involves a series of in vitro assays. Below are the generalized workflows and detailed protocols for two key experiments: the Calcium Mobilization Assay and the Radioligand Binding Assay.

Experimental Workflow for M4 PAM Characterization

PAM_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation In Vitro Validation Primary_Screen High-Throughput Screen (e.g., Calcium Mobilization Assay) with EC20 ACh Dose_Response PAM Dose-Response Curve (Fixed ACh concentration) Primary_Screen->Dose_Response Identified Hits ACh_Shift ACh Dose-Response Curve (Fixed PAM concentration) Dose_Response->ACh_Shift Radioligand_Binding Radioligand Binding Assay (Determine effect on ACh affinity) ACh_Shift->Radioligand_Binding Selectivity Selectivity Profiling (Test against other mAChR subtypes) Radioligand_Binding->Selectivity Electrophysiology Electrophysiology (e.g., Patch-clamp on neurons) Selectivity->Electrophysiology Confirmed PAMs

References

The Structure-Activity Relationship of VU10010: A Technical Guide for M4 Receptor Allosteric Modulator Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

VU10010, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, has served as a critical chemical scaffold in the development of novel therapeutics for neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailing key experimental protocols and visualizing relevant biological pathways to inform future drug discovery efforts.

Core Structure and Pharmacological Profile of this compound

This compound is characterized by a 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide core.[2] It exhibits its effect by binding to an allosteric site on the M4 receptor, which increases the affinity of the receptor for the endogenous neurotransmitter acetylcholine (ACh) and enhances the receptor's coupling to G proteins.[2][3] The lead compound, this compound, has an EC50 of approximately 400 nM and induces a 47-fold leftward shift in the ACh concentration-response curve (CRC) at the M4 receptor.[1][2] Importantly, it shows no agonist activity on its own and is highly selective for the M4 subtype over other muscarinic receptors (M1-M3, M5).[2][3]

Structure-Activity Relationship of this compound Analogs

Systematic chemical modifications of the this compound scaffold have elucidated key structural features governing its potency and efficacy as an M4 PAM. The following tables summarize the quantitative SAR data for various analogs, focusing on substitutions at the benzylamide moiety.

Table 1: SAR of Analogs with Substitutions on the Benzyl Ring
CompoundSubstitution (R)EC50 (µM)ACh CRC Fold-Shift
This compound 4-Cl0.4047
7aH0.638.6
7d3-Cl3.7-
VU0152100 4-OCH30.3870
VU0152099 3,4-OCH2O-0.4030

Data compiled from multiple sources.[1][2]

The data in Table 1 reveals that while the unsubstituted phenyl analog (7a) retains activity, the fold-shift is significantly diminished compared to this compound.[2] Moving the chloro substituent from the 4-position to the 3-position (7d) results in a substantial loss of potency.[2] In contrast, the 4-methoxy (VU0152100) and 3,4-methylenedioxy (VU0152099) analogs maintain or even improve upon the potency and efficacy of the parent compound.[1][2]

Table 2: SAR of Alkylamine and Ether Analogs
CompoundR Group% ACh Max (at 10 µM)EC50 (µM)
9a-p (Alkylamines)Various alkyl chainsInactive to < 50%-
13a-s (Ethers)Various ether-containing side chains~60-90%-
13k->130%-

Data compiled from a study on second-generation analogs.[1]

Further exploration of the SAR involved replacing the benzylamide with alkylamine and ether moieties. The alkylamine series (9a-p) generally showed weak efficacy.[1] However, the ether library (13a-s) yielded several robust potentiators, with compound 13k being particularly notable for its strong potentiation of the M4 receptor response.[1]

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Calcium Mobilization Assay

This functional assay is the primary method for determining the potency (EC50) and efficacy (fold-shift) of M4 PAMs.

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the rat M4 muscarinic receptor and a chimeric G-protein (Gqi5) are cultured in standard media. The Gqi5 protein allows the typically Gi/o-coupled M4 receptor to signal through the Gq pathway, leading to a measurable calcium release upon activation.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition: The test compound (e.g., this compound or an analog) is added to the wells at various concentrations.

  • Agonist Stimulation: After a brief incubation with the test compound, a sub-maximal (EC20) concentration of acetylcholine is added to the wells.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: The fluorescence data is normalized to the maximum response induced by a saturating concentration of acetylcholine. EC50 and fold-shift values are calculated using a non-linear regression analysis of the concentration-response curves.

Radioligand Binding Assay

This assay is used to determine if a compound binds to the orthosteric (acetylcholine binding site) or an allosteric site on the M4 receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the rat M4 receptor.

  • Binding Reaction: The membranes are incubated with a radiolabeled orthosteric antagonist, such as [3H]N-methylscopolamine ([3H]NMS), in a binding buffer.

  • Competition Binding: To determine if the test compound binds to the orthosteric site, increasing concentrations of the unlabeled compound are added to the reaction mixture to compete with the radioligand.

  • Allosteric Modulation of Agonist Binding: To assess the effect on agonist affinity, the binding of [3H]NMS is competed with increasing concentrations of acetylcholine in the presence and absence of a fixed concentration of the allosteric modulator.[2]

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data from competition binding experiments are analyzed to determine the inhibitory constant (Ki) of the test compound. A lack of displacement of the orthosteric antagonist suggests an allosteric binding site.[2] The shift in the acetylcholine competition curve in the presence of the modulator indicates an increase in agonist affinity.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflow.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates PLC Phospholipase C (via Gqi5 chimera) M4R->PLC Activates (in assay) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Produces Ca2 Ca2+ (increased) PLC->Ca2 Leads to release ACh Acetylcholine (Orthosteric Agonist) ACh->M4R Binds to orthosteric site This compound This compound (Positive Allosteric Modulator) This compound->M4R Binds to allosteric site Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Pharmacological Screening cluster_outcome Data Analysis & SAR start This compound Scaffold analogs Analog Library Synthesis start->analogs primary_screen Primary Screen: Ca2+ Mobilization Assay (Single Concentration) analogs->primary_screen dose_response Dose-Response Analysis: EC50 & Fold-Shift Determination primary_screen->dose_response Active Compounds selectivity Selectivity Profiling: (Other Muscarinic Receptors) dose_response->selectivity mechanism Mechanism of Action: Radioligand Binding Assays dose_response->mechanism sar Structure-Activity Relationship (SAR) Elucidation selectivity->sar mechanism->sar

References

The Role of VU10010 in CNS Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU10010 is a potent and highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, a G protein-coupled receptor expressed in key brain regions implicated in central nervous system (CNS) disorders.[1][2] As a PAM, this compound does not activate the M4 receptor directly but rather enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[3][4] This allosteric mechanism offers the potential for a more nuanced modulation of cholinergic signaling, preserving the temporal and spatial dynamics of endogenous neurotransmission, a desirable characteristic for therapeutic agents targeting the CNS.[3] The selective activation of M4 receptors is a promising strategy for the treatment of conditions such as schizophrenia and Alzheimer's disease.[1][5] However, the therapeutic development of this compound itself has been hampered by unfavorable physicochemical properties that limit its bioavailability and CNS penetration.[1] This has led to its use as a crucial pharmacological tool and a scaffold for the development of second-generation M4 PAMs with improved drug-like properties.[1][2]

Core Data Presentation

In Vitro Pharmacology of this compound and its Analogs
CompoundTargetAssay TypeEC50 (nM)ACh CRC Fold-ShiftIntrinsic Agonist ActivityReference
This compound rat M4Ca2+ mobilization400 ± 10047No[2]
VU0152099rat M4Ca2+ mobilization403 ± 11730No[2]
VU0152100rat M4Ca2+ mobilization380 ± 9370No[2]

CRC: Concentration-Response Curve

Physicochemical Properties
CompoundPropertyValueImplicationReference
This compound log P~4.5Poor physicochemical properties, hindering in vivo studies[1]

Mechanism of Action and Signaling Pathways

This compound binds to an allosteric site on the M4 muscarinic acetylcholine receptor.[1] This binding event induces a conformational change in the receptor that increases its affinity for acetylcholine and enhances its coupling to G proteins.[1] The potentiation of the M4 ACh concentration-response curve (CRC) is a hallmark of its activity, with studies showing a 47-fold potentiation.[1][2] In cellular systems, this enhanced signaling can be observed through downstream effects such as the modulation of ion channels.[1] Specifically, the selective potentiation of M4 by this compound has been shown to increase carbachol-induced depression at excitatory synapses, an effect that was absent in M4 knockout mice, confirming the specificity of its action.[1]

VU10010_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds to orthosteric site This compound This compound This compound->M4R Binds to allosteric site G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP ↓ cAMP Neuronal_Activity ↓ Neuronal Excitability

This compound enhances ACh-mediated M4 receptor signaling.

Experimental Protocols

In Vitro Ca2+ Mobilization Assay

This assay is a common method to assess the activity of Gq-coupled receptors, or in the case of Gi/o-coupled receptors like M4, by co-expressing a chimeric G protein (e.g., Gqi5) that redirects the signal through a calcium pathway.

Objective: To determine the potency (EC50) and efficacy (fold-shift) of M4 PAMs.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 muscarinic receptor and a chimeric G-protein (Gqi5) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well cell culture plates and grown to confluence.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 acetoxymethyl ester, in the presence of an organic anion transporter inhibitor like probenecid to prevent dye leakage.

  • Compound Addition: Test compounds (e.g., this compound and its analogs) are added at various concentrations to the cells.

  • Agonist Stimulation: After a pre-incubation period with the test compound, a sub-maximal concentration (e.g., EC20) of acetylcholine is added to stimulate the M4 receptor.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Concentration-response curves are generated by plotting the change in fluorescence against the log concentration of the test compound. The EC50 values and the fold-shift of the ACh concentration-response curve are calculated.[2]

Calcium_Mobilization_Workflow start Start cell_culture Culture rM4/Gqi5 CHO Cells start->cell_culture plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells dye_loading Load with Fluo-4 AM plate_cells->dye_loading add_pam Add M4 PAM (e.g., this compound) dye_loading->add_pam add_ach Add ACh (EC20) add_pam->add_ach read_fluorescence Measure Fluorescence Change add_ach->read_fluorescence analyze_data Analyze Data (EC50, Fold-Shift) read_fluorescence->analyze_data end End analyze_data->end

Workflow for the in vitro Ca2+ mobilization assay.
Radioligand Binding Assay

This assay is used to determine if a compound binds to the same site as the natural ligand (orthosteric) or a different site (allosteric) and to measure its effect on the binding of the natural ligand.

Objective: To confirm the allosteric mechanism of action of M4 PAMs.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the rat M4 receptor.

  • Radioligand Incubation: The membranes are incubated with a radiolabeled orthosteric antagonist, such as [3H]N-methylscopolamine ([3H]NMS), at a fixed concentration.

  • Compound Addition: Increasing concentrations of the test M4 PAM (e.g., VU0152099, VU0152100) and a known orthosteric antagonist (e.g., atropine) are added to separate reactions.

  • Equilibrium Binding: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The ability of the test compounds to displace the radioligand is analyzed. Allosteric modulators typically do not fully displace the orthosteric ligand but can modulate its binding affinity. The effect on acetylcholine's ability to displace the radioligand is also assessed to determine changes in agonist affinity.[1]

Structure-Activity Relationship (SAR) and Chemical Optimization

The initial discovery of this compound as a potent and selective M4 PAM was a significant step forward.[1] However, its poor physicochemical properties, particularly a high logP of ~4.5, rendered it unsuitable for in vivo studies due to formulation difficulties and lack of CNS penetration.[1] This necessitated a chemical optimization program to develop analogs with improved drug-like properties.

The core scaffold of this compound is a 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide.[1] Structure-activity relationship (SAR) studies focused on modifying various positions of this scaffold to enhance properties like solubility and metabolic stability while retaining M4 potency and selectivity.[2] This led to the development of centrally penetrant analogs such as VU0152099 and VU0152100.[1] These efforts involved techniques like solution-phase parallel synthesis to create libraries of analogs for screening.[1]

SAR_Logic start Lead Compound: This compound problem Identified Problem: Poor Physicochemical Properties (High logP, Low CNS Penetration) start->problem goal Optimization Goal: Improve DMPK Properties Maintain M4 Potency & Selectivity problem->goal strategy Strategy: Chemical Modification of This compound Scaffold goal->strategy execution Execution: Solution-Phase Parallel Synthesis of Analog Libraries strategy->execution screening Screening: In Vitro & In Vivo Assays execution->screening outcome Outcome: Centrally Penetrant Analogs (e.g., VU0152099, VU0152100) screening->outcome

Logical workflow of the chemical optimization of this compound.

Relevance to CNS Disorders

The M4 muscarinic receptor is a key regulator of synaptic transmission in brain regions associated with cognition and psychosis, such as the hippocampus and striatum.[1][6] Preclinical and clinical evidence suggests that activating M4 receptors could be a viable therapeutic strategy for CNS disorders.[1][5]

  • Schizophrenia: Altered M4 receptor expression has been observed in the hippocampus of schizophrenic patients.[1] M4 receptors modulate dopamine release, and their activation can counteract the dopamine hyperfunction thought to underlie the positive symptoms of schizophrenia.[1] The development of M4 PAMs like the successors to this compound aims to provide a novel antipsychotic treatment with a potentially better side-effect profile than existing medications.[1][5]

  • Alzheimer's Disease: The degeneration of cholinergic neurons is a well-established pathological hallmark of Alzheimer's disease, leading to cognitive deficits.[7] Enhancing cholinergic signaling through the selective potentiation of M4 receptors, along with M1 receptors, is a promising approach to improve cognitive function in these patients.[5]

While this compound itself is not a clinical candidate, its role as a pioneering M4 PAM has been instrumental in validating the M4 receptor as a therapeutic target and in guiding the development of new chemical entities with the potential to treat these debilitating CNS disorders.

References

The Role of VU10010 and Related M4 Positive Allosteric Modulators in Schizophrenia Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current treatments primarily target the dopamine D2 receptor, there is a significant unmet need for therapies with improved efficacy and fewer side effects. The M4 muscarinic acetylcholine receptor has emerged as a promising therapeutic target, and selective positive allosteric modulators (PAMs) of this receptor, such as VU10010 and its analogs, represent a novel approach. This technical guide provides an in-depth overview of the preclinical research on this compound and related M4 PAMs in the context of schizophrenia. It details their mechanism of action, summarizes key quantitative pharmacological data, outlines experimental protocols used in their evaluation, and visualizes the relevant signaling pathways and experimental workflows.

Introduction: The Muscarinic Hypothesis of Schizophrenia

The dopamine hypothesis has long been the cornerstone of schizophrenia research and treatment.[1] It posits that hyperactivity of dopaminergic signaling in the striatum contributes to positive symptoms, while hypoactivity in the cortex is associated with negative and cognitive symptoms.[1] However, the limitations of dopamine-centric therapies have spurred investigation into alternative neurotransmitter systems. The cholinergic system, particularly muscarinic acetylcholine receptors (mAChRs), has garnered significant attention.[1][2][3]

Post-mortem studies have revealed alterations in M1 and M4 receptor expression in the brains of individuals with schizophrenia.[1][3] Furthermore, the antipsychotic efficacy of clozapine, which has a complex pharmacology that includes muscarinic receptor activity, supports the therapeutic potential of targeting this system.[1] Specifically, activation of M1 and M4 receptors is thought to modulate dopamine release and neuronal excitability in key brain circuits implicated in schizophrenia.[2][4]

Positive allosteric modulators (PAMs) offer a refined therapeutic strategy. Unlike orthosteric agonists, PAMs bind to a distinct site on the receptor, potentiating the effect of the endogenous agonist, acetylcholine (ACh).[5][6] This mechanism offers greater spatial and temporal precision, potentially reducing the side effects associated with non-selective muscarinic agonists.[6] this compound was one of the first highly selective M4 PAMs to be identified, paving the way for the development of centrally penetrant analogs with antipsychotic-like properties.[5][7]

Mechanism of Action of this compound and M4 PAMs

This compound and its analogs are positive allosteric modulators of the M4 muscarinic acetylcholine receptor.[5][8] M4 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o signaling pathway.[6]

Signaling Pathway

Activation of M4 receptors by acetylcholine, potentiated by a PAM like this compound, leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

In the striatum, M4 receptors are located on cholinergic interneurons and medium spiny neurons.[4] Their activation can reduce acetylcholine release and modulate dopamine D2 receptor signaling, ultimately leading to a reduction in dopamine release in the nucleus accumbens.[4][9][10] This reduction in striatal dopamine is thought to be a key mechanism underlying the antipsychotic-like effects of M4 PAMs.[10][11]

M4_Signaling_Pathway M4 Receptor Signaling Pathway ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R This compound This compound (M4 PAM) This compound->M4R G_protein Gi/o Protein M4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates cAMP ↓ cAMP Hyperpolarization Hyperpolarization (↓ Neuronal Excitability) GIRK->Hyperpolarization Dopamine_Release ↓ Dopamine Release (in Nucleus Accumbens) Hyperpolarization->Dopamine_Release

M4 Receptor Signaling Pathway.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound and its more centrally penetrant analogs, VU0152099 and VU0152100.

Table 1: In Vitro Potency and Selectivity
CompoundTargetAssay TypeEC50 (nM)Fold Potentiation of AChSelectivityReference
This compound M4Calcium Mobilization~40047-foldNo activity at other mAChR subtypes[5]
VU0152099 M4Calcium Mobilization403 ± 117Not specifiedDevoid of activity at other mAChR subtypes[5]
VU0152100 M4Calcium Mobilization380 ± 93Not specifiedDevoid of activity at other mAChR subtypes[5]
Table 2: In Vivo Pharmacokinetics and Efficacy
CompoundAnimal ModelDosingCmax (plasma)Cmax (brain)Efficacy ModelEffectReference
VU0152099 Rat (Sprague-Dawley)56.6 mg/kg i.p.~1000 ng/mL~400 ng/gAmphetamine-induced hyperlocomotionReversal of hyperlocomotion[5]
VU0152100 Rat (Sprague-Dawley)56.6 mg/kg i.p.~1200 ng/mL~600 ng/gAmphetamine-induced hyperlocomotionReversal of hyperlocomotion[5][9]
VU0152100 RatNot specifiedNot specifiedNot specifiedAmphetamine-induced ↑ Dopamine in NAcReversal of dopamine increase[9][10]

Note: EC50 is the half-maximal effective concentration. Cmax is the maximum concentration. i.p. is intraperitoneal. NAc is the nucleus accumbens.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound and related M4 PAMs.

In Vitro Assays

This assay is used to determine the potency of M4 PAMs.[5][12]

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor. To enable a calcium response from the Gi-coupled M4 receptor, the cells are often co-transfected with a chimeric G-protein such as Gqi5.[13]

  • Procedure:

    • Cells are plated in 96- or 384-well plates and incubated overnight.

    • The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

    • Cells are washed to remove excess dye.

    • The test compound (e.g., this compound) is added at various concentrations and pre-incubated for a short period (e.g., 1.5-2 minutes).[12]

    • An EC20 concentration of acetylcholine (the concentration that elicits 20% of the maximal response) is added to the wells.[5][13]

    • Changes in intracellular calcium are measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).[12]

    • Data are analyzed to determine the EC50 of the PAM.

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow Start Start Plate_Cells Plate CHO-hM4-Gqi5 cells Start->Plate_Cells Load_Dye Load with Calcium Dye (e.g., Fluo-4 AM) Plate_Cells->Load_Dye Add_PAM Add M4 PAM (e.g., this compound) at varying concentrations Load_Dye->Add_PAM Add_ACh Add EC20 of Acetylcholine Add_PAM->Add_ACh Measure_Fluorescence Measure Fluorescence (Calcium Signal) Add_ACh->Measure_Fluorescence Analyze_Data Analyze Data (Calculate EC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Calcium Mobilization Assay Workflow.
In Vivo Assays

This is a widely used behavioral model to predict the antipsychotic-like activity of a compound.[9][14]

  • Animals: Adult male Sprague-Dawley rats or mice.[5][9]

  • Procedure:

    • Animals are habituated to the testing environment (e.g., open-field arenas).

    • The test compound (e.g., VU0152100) or vehicle is administered via intraperitoneal (i.p.) injection.

    • After a pre-treatment period, amphetamine (a psychostimulant that induces hyperlocomotion) is administered.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration using automated activity monitors.

    • The ability of the test compound to reverse amphetamine-induced hyperlocomotion is assessed.

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[9][15]

  • Animals: Adult male Sprague-Dawley rats.[9]

  • Surgical Procedure:

    • Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens or other brain regions of interest.

    • Animals are allowed to recover from surgery.

  • Microdialysis Procedure:

    • A microdialysis probe is inserted through the guide cannula.

    • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

    • After a baseline collection period, the test compound and/or amphetamine is administered.

    • Dialysate samples are collected at regular intervals.

    • Neurotransmitter concentrations (e.g., dopamine) in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Changes in neurotransmitter levels from baseline are calculated.

InVivo_Microdialysis_Workflow In Vivo Microdialysis Workflow Start Start Surgery Stereotaxic Surgery: Implant Guide Cannula Start->Surgery Recovery Animal Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Drug_Admin Administer Test Compound and/or Amphetamine Baseline->Drug_Admin Sample_Collection Collect Dialysate Samples Drug_Admin->Sample_Collection HPLC Analyze Samples via HPLC-ED Sample_Collection->HPLC Data_Analysis Quantify Neurotransmitter Levels HPLC->Data_Analysis End End Data_Analysis->End

In Vivo Microdialysis Workflow.

Conclusion and Future Directions

This compound and its centrally penetrant analogs have been instrumental as tool compounds in validating the M4 muscarinic receptor as a viable target for the treatment of schizophrenia. Preclinical studies have demonstrated that selective positive allosteric modulation of M4 receptors can produce antipsychotic-like effects, likely through the modulation of striatal dopamine release.

The development of M4 PAMs with improved pharmacokinetic properties continues to be an active area of research. Future studies will likely focus on:

  • Cognitive Enhancement: Investigating the potential of M4 PAMs to address the cognitive deficits associated with schizophrenia, which are poorly managed by current medications.

  • Combination Therapies: Exploring the synergistic effects of M4 PAMs when co-administered with existing antipsychotics or M1 PAMs.

  • Translational Studies: Advancing lead M4 PAM candidates into clinical trials to assess their safety and efficacy in patients with schizophrenia.

The targeted approach of using selective PAMs like this compound represents a significant step forward in the development of novel and more effective treatments for schizophrenia, offering hope for improved outcomes for individuals living with this challenging disorder.

References

Introduction to M1 Receptor PAMs in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on VU-Series M1 Positive Allosteric Modulators in Alzheimer's Disease Models

This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and mechanisms of action for Vanderbilt University-developed M1 muscarinic acetylcholine receptor positive allosteric modulators (M1 PAMs), specifically VU0486846 and VU0467319 (also known as VU319), in the context of Alzheimer's disease (AD) research. This document is intended for researchers, scientists, and drug development professionals.

Alzheimer's disease is characterized by progressive cognitive decline, largely attributed to the accumulation of β-amyloid (Aβ) plaques and neurofibrillary tangles, as well as cholinergic system dysfunction. The M1 muscarinic acetylcholine receptor (M1 mAChR) is a key target for AD therapy due to its high expression in cognitive centers of the brain, such as the hippocampus and cortex, and its role in learning and memory. Unlike direct agonists which can cause significant side effects by activating other muscarinic receptor subtypes, M1 PAMs enhance the receptor's response to the endogenous neurotransmitter acetylcholine, offering a more targeted therapeutic approach. The compounds VU0486846 and VU0467319 (VU319) have emerged as promising M1 PAMs with demonstrated efficacy in various preclinical AD models.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic properties of VU0486846 and VU0467319, as well as their efficacy in preclinical models of AD.

Table 1: In Vitro Pharmacology of VU-Series M1 PAMs

CompoundParameterValueSpeciesReference
VU0467319 (VU319) M1 PAM EC₅₀492 ± 2.9 nMHuman
M1 Agonism EC₅₀> 30 µMHuman
% ACh Max Response71.3 ± 9.9%Human
VU0486846 M1 PAM EC₅₀0.31 µM (31

Discovery and Development of VU10010: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU10010 is a pivotal chemical probe that has significantly advanced our understanding of the M4 muscarinic acetylcholine receptor (mAChR), a key target in the central nervous system for potential therapeutic intervention in disorders such as schizophrenia.[1][2] Identified as a potent and selective positive allosteric modulator (PAM) of the M4 receptor, this compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine (ACh).[2][3][4] This document provides a comprehensive technical overview of the discovery, pharmacological characterization, and developmental challenges of this compound, presenting detailed experimental protocols and structured data to support further research in this area.

Core Data Presentation

The following tables summarize the key quantitative data for this compound and its structurally related analogs.

Table 1: Physicochemical and In Vitro Pharmacological Properties of this compound

PropertyValueReference
Chemical Name3-Amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide[5]
Molecular FormulaC₁₇H₁₆ClN₃OS[5]
Molecular Weight345.85 g/mol [5]
LogP~4.5
SolubilitySoluble to 100 mM in DMSO and to 10 mM in ethanol.[5]
M4 Receptor EC₅₀ (ACh)33 nM (in the absence of this compound)[5][6]
M4 Receptor EC₅₀ (ACh)0.7 nM (in the presence of this compound)[5][6]
M4 ACh CRC Fold-Shift47-fold[2][3][4]
Activity at other mAChRsNo activation of other mAChR subtypes.[3][4]

Table 2: Comparative In Vitro Data for this compound and its Analogs

CompoundM4 EC₅₀ (nM)M4 ACh CRC Fold-ShiftReference
This compound~40047x
VU0152099403 ± 11730x
VU0152100380 ± 9370x

Key Experimental Protocols

Detailed methodologies for the pivotal experiments in the characterization of this compound are provided below.

Radioligand Binding Assay

This assay was employed to determine the binding affinity of this compound to the M4 receptor and to assess its allosteric mechanism.

a. Membrane Preparation:

  • CHO or HEK-293 cells stably expressing the human or rat M4 receptor are harvested and washed with ice-cold PBS.

  • The cell pellet is resuspended in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

  • The cell suspension is homogenized on ice.

  • The homogenate is centrifuged at 1,000 x g for 5 minutes at 4°C to remove nuclei.

  • The supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • The final pellet is resuspended in an appropriate buffer, and protein concentration is determined using a BCA assay.[3]

b. Competition Binding Assay:

  • The assay is performed in a 96-well plate with a final volume of 250 µL per well.

  • Each well contains:

    • 150 µL of the membrane suspension (typically 3-20 µg of protein).

    • 50 µL of the radioligand, [³H]N-methylscopolamine ([³H]NMS), at a concentration near its Kd.

    • 50 µL of either assay buffer (for total binding), a high concentration of a non-selective muscarinic antagonist like atropine (for non-specific binding), or varying concentrations of the test compound (this compound).

  • The plate is incubated at 30°C for 60-90 minutes with gentle agitation.[3]

  • The incubation is terminated by rapid vacuum filtration through a PEI-soaked glass fiber filter mat.

  • Filters are washed multiple times with ice-cold wash buffer.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data is analyzed to determine the IC₅₀ and subsequently the Ki of the test compound.[3]

Calcium Mobilization Assay (FLIPR)

This functional assay measures the potentiation of the M4 receptor's response to acetylcholine by this compound.

a. Cell Preparation:

  • CHO cells co-expressing the M4 receptor and a chimeric G-protein (Gqi5) are plated in 384-well microplates. The Gqi5 protein allows the Gi/o-coupled M4 receptor to signal through the Gq pathway, leading to a measurable calcium release.

  • Cells are incubated overnight to allow for adherence.

b. Dye Loading:

  • The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). A no-wash protocol can also be utilized.[7]

  • Probenecid may be included to prevent the active transport of the dye out of the cells.

  • The plate is incubated in the dark to allow for dye loading.

c. FLIPR Assay:

  • The plate is placed in a fluorescence imaging plate reader (FLIPR).

  • A baseline fluorescence reading is taken.

  • The test compound (this compound) is added to the wells, and the plate is pre-incubated.

  • An EC₂₀ concentration of acetylcholine is then added to stimulate the M4 receptors.

  • The change in fluorescence, corresponding to the intracellular calcium concentration, is measured over time.

  • The potentiation by the test compound is calculated as the fold-shift in the EC₅₀ of the acetylcholine concentration-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to investigate the effects of this compound on synaptic transmission in a more physiologically relevant setting.

a. Slice Preparation:

  • Hippocampal brain slices are prepared from rodents.

  • The brain is rapidly removed and placed in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Slices (typically 300-400 µm thick) are cut using a vibratome.

  • Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

b. Recording:

  • A slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.

  • Pyramidal neurons in the CA1 region of the hippocampus are visualized using a microscope with infrared differential interference contrast optics.

  • A glass micropipette with a resistance of 3-7 MΩ, filled with an intracellular solution, is used to form a giga-ohm seal with the membrane of a neuron.

  • The cell membrane is then ruptured to achieve the whole-cell configuration.

  • Synaptic currents are recorded in voltage-clamp mode. Excitatory postsynaptic currents (EPSCs) are typically recorded at a holding potential of -70 mV.

  • The effect of this compound is assessed by applying it to the perfusion bath in the presence of a muscarinic agonist like carbachol and observing the change in the frequency and/or amplitude of synaptic currents.[2]

Visualizations

M4 Muscarinic Receptor Signaling Pathway

M4_Signaling_Pathway cluster_membrane Plasma Membrane M4R M4 Receptor G_protein Gi/o Protein (α, βγ) M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits GIRK GIRK Channel G_protein->GIRK βγ activates cAMP cAMP AC->cAMP Converts K_ion K+ GIRK->K_ion Efflux ACh Acetylcholine (ACh) ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates ATP ATP ATP->AC Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Reduced levels lead to K_ion->Neuronal_Inhibition Hyperpolarization leads to

Caption: M4 receptor signaling pathway potentiated by this compound.

Experimental Workflow for this compound Characterization

VU10010_Workflow Discovery Compound Discovery (Cheminformatics) Primary_Screening Primary Functional Screen (Calcium Mobilization - FLIPR) Discovery->Primary_Screening Selectivity_Screening Selectivity Screening (vs. other mAChRs) Primary_Screening->Selectivity_Screening Mechanism_of_Action Mechanism of Action Studies (Radioligand Binding) Selectivity_Screening->Mechanism_of_Action Physiological_Relevance Physiological Relevance (Patch-Clamp Electrophysiology) Mechanism_of_Action->Physiological_Relevance Physicochemical_Properties Physicochemical Profiling (LogP, Solubility) Physiological_Relevance->Physicochemical_Properties In_Vivo_Limitation In Vivo Studies Attempted (Poor Formulation & PK) Physicochemical_Properties->In_Vivo_Limitation Lead_Optimization Lead for Further Optimization (e.g., VU0152099/100) In_Vivo_Limitation->Lead_Optimization

Caption: Characterization and development workflow for this compound.

Logical Relationship in the Development of M4 PAMs

M4_PAM_Development cluster_this compound Initial Lead Compound cluster_Optimization Lead Optimization cluster_Analogs Improved Analogs VU10010_node This compound Properties_this compound Potent & Selective M4 PAM Poor Physicochemical Properties VU10010_node->Properties_this compound Optimization_Goal Improve Physicochemical Properties (Reduce LogP, Increase Solubility) VU10010_node->Optimization_Goal Informs Analogs_node VU0152099 / VU0152100 Optimization_Goal->Analogs_node Leads to Properties_Analogs Retained M4 Potency & Selectivity Improved PK & Brain Penetration Analogs_node->Properties_Analogs

Caption: Logical progression from this compound to improved M4 PAMs.

Conclusion

This compound was a seminal discovery in the field of muscarinic receptor pharmacology, establishing the feasibility of developing highly selective allosteric modulators for the M4 subtype. While its own therapeutic potential was limited by unfavorable physicochemical properties that precluded in vivo studies, it served as an invaluable research tool and a critical starting point for the development of a new generation of M4 PAMs with improved drug-like properties. The data and protocols presented herein are intended to provide a comprehensive resource for researchers continuing to explore the therapeutic promise of M4 receptor modulation.

References

An In-depth Technical Guide to the VU10010 Allosteric Binding Site on the M4 Muscarinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M4 muscarinic acetylcholine receptor (mAChR), a G-protein coupled receptor (GPCR), is a critical target in the development of novel therapeutics for neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[1][2][3] Unlike orthosteric ligands that bind to the highly conserved acetylcholine (ACh) binding site, allosteric modulators offer a more nuanced approach by binding to a topographically distinct site. This allows for greater subtype selectivity and a modulation of the endogenous agonist's effect, preserving the temporal and spatial dynamics of cholinergic signaling.[2] VU10010 is a potent and selective positive allosteric modulator (PAM) of the M4 receptor, significantly enhancing the receptor's response to ACh.[4] This guide provides a comprehensive overview of the this compound allosteric binding site, including quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound and related compounds in modulating M4 receptor activity.

Table 1: In Vitro Pharmacology of this compound at the M4 Receptor

ParameterValueDescriptionReference
EC50 ~400 nMThe concentration of this compound that produces half-maximal potentiation of the ACh response.[4]
ACh Potentiation 47-foldThe fold-increase in the potency of acetylcholine in the presence of this compound.[4]
ACh EC50 (in presence of this compound) 0.7 nMThe potency of acetylcholine when co-applied with this compound.[5]
ACh EC50 (in absence of this compound) 33 nMThe baseline potency of acetylcholine at the M4 receptor.[5]
Mechanism of Action Positive Allosteric ModulatorBinds to an allosteric site to increase the affinity of ACh and enhance coupling to G-proteins.[4][5]
Subtype Selectivity No activation of other mAChR subtypesThis compound is highly selective for the M4 receptor.[4]

Table 2: Effect of M4 PAMs on Acetylcholine (ACh) Affinity

CompoundFold-Shift in ACh PotencyACh Ki (Vehicle)ACh Ki (in presence of PAM)Reference
VU0152099 ~24-fold252 ± 17.9 nM10.4 ± 0.91 nM[4]
VU0152100 ~21-fold252 ± 17.9 nM12.2 ± 0.49 nM[4]

Note: VU0152099 and VU0152100 are centrally penetrant analogs of this compound.[4]

M4 Receptor Signaling Pathways

Activation of the M4 receptor, potentiated by this compound, primarily initiates signaling through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2][6] However, at higher agonist concentrations, M4 receptors can also couple to Gs, causing an increase in cAMP.[6] Additionally, M4 receptor activation can modulate other signaling cascades, including the phosphoinositide 3-kinase (PI3K) pathway.

M4_Signaling_Pathway ACh Acetylcholine (ACh) This compound This compound (PAM) M4R M4 Receptor ACh->M4R Binds to orthosteric site This compound->M4R Binds to allosteric site G_protein Gαi/o & Gβγ M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) PI3K PI3K G_protein->PI3K Activates (Gβγ) cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Promotes Akt Akt PI3K->Akt Activates GSK3b GSK3β (inhibited) Akt->GSK3b Inhibits

Caption: M4 receptor signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of allosteric modulators. Below are synthesized protocols for key experiments based on published literature.

Radioligand Binding Assays

These assays are fundamental to determining the binding affinity of this compound and its effect on the binding of orthosteric ligands.

a) [3H]N-methylscopolamine ([3H]NMS) Displacement Assay:

This assay determines if this compound binds to the orthosteric site by assessing its ability to displace a radiolabeled antagonist.

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M4 receptor in appropriate media.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).

    • Add a fixed concentration of [3H]NMS (e.g., 0.1 nM).[4]

    • Add increasing concentrations of this compound or a known orthosteric antagonist like atropine (for a positive control).[4]

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the Ki value. As this compound is an allosteric modulator, it is not expected to displace [3H]NMS.[4]

b) Agonist Affinity Shift Assay:

This assay measures the ability of this compound to enhance the binding affinity of an orthosteric agonist like acetylcholine.

  • Protocol:

    • Follow the same membrane preparation and binding assay procedure as for the [3H]NMS displacement assay.

    • Use a fixed concentration of this compound (or vehicle control).

    • Add increasing concentrations of acetylcholine to compete with a fixed concentration of [3H]NMS.[4]

  • Data Analysis:

    • Compare the ACh competition curves in the presence and absence of this compound.

    • A leftward shift in the ACh curve in the presence of this compound indicates a positive cooperativity and an increase in ACh affinity.[4] The magnitude of this shift can be quantified.

Radioligand_Binding_Workflow start Start cell_culture Culture M4-expressing cells start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep assay_setup Set up binding assay: - Membranes - [3H]NMS - Competitor (this compound or ACh) membrane_prep->assay_setup incubation Incubate to equilibrium assay_setup->incubation filtration Rapid filtration and washing incubation->filtration scintillation Scintillation counting filtration->scintillation data_analysis Data analysis (Ki or fold-shift) scintillation->data_analysis end End data_analysis->end

Caption: Workflow for radioligand binding assays.

Functional Assays

Functional assays measure the downstream consequences of receptor activation and are essential for characterizing the potentiation effect of this compound.

a) Calcium Mobilization Assay:

This assay is suitable for M4 receptors engineered to couple to the Gq pathway, leading to a measurable increase in intracellular calcium.

  • Cell Culture:

    • Use a cell line (e.g., CHO or HEK-293) co-expressing the M4 receptor and a promiscuous G-protein like Gα15.

    • Plate cells in a 96-well or 384-well plate.

  • Assay Protocol:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Wash the cells to remove excess dye.

    • Use a fluorometric imaging plate reader (FLIPR) to measure fluorescence.

    • Add varying concentrations of this compound followed by a fixed, sub-maximal concentration (e.g., EC20) of acetylcholine. Alternatively, add a fixed concentration of this compound followed by a full dose-response curve of acetylcholine.

    • Record the fluorescence intensity over time to measure the change in intracellular calcium.

  • Data Analysis:

    • Calculate the potentiation of the acetylcholine response by this compound.

    • Determine the EC50 of this compound for potentiation and the fold-shift in the acetylcholine dose-response curve.

b) [35S]GTPγS Binding Assay:

This assay directly measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

  • Membrane Preparation:

    • Prepare cell membranes from M4-expressing cells as described for the radioligand binding assay.

  • Assay Protocol:

    • Incubate membranes with [35S]GTPγS, GDP, and varying concentrations of acetylcholine in the presence or absence of a fixed concentration of this compound.

    • Incubate to allow for G-protein activation and [35S]GTPγS binding.

    • Terminate the reaction by rapid filtration.

    • Measure the amount of bound [35S]GTPγS by scintillation counting.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound against the acetylcholine concentration.

    • Analyze the data to determine the potentiation of acetylcholine-stimulated [35S]GTPγS binding by this compound.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to identify the specific amino acid residues that form the allosteric binding site for this compound.

  • Identification of Potential Binding Site Residues:

    • Based on homology modeling with other GPCRs with known allosteric sites or through computational docking simulations, identify candidate amino acid residues in the extracellular loops and transmembrane domains of the M4 receptor that may interact with this compound.

  • Mutagenesis Protocol:

    • Use a commercially available site-directed mutagenesis kit to introduce point mutations into the cDNA of the M4 receptor, typically changing the candidate residue to an alanine.

    • Verify the mutation by DNA sequencing.

  • Functional Characterization of Mutants:

    • Transfect cells with the wild-type or mutant M4 receptor constructs.

    • Perform radioligand binding and functional assays as described above to assess the impact of the mutation on the binding and potentiating activity of this compound.

  • Data Interpretation:

    • A significant reduction or loss of this compound's ability to potentiate the acetylcholine response in a mutant receptor suggests that the mutated residue is a critical component of the allosteric binding site.

Mutagenesis_Workflow start Start identify_residues Identify candidate residues (homology modeling, docking) start->identify_residues mutate_dna Perform site-directed mutagenesis of M4 cDNA identify_residues->mutate_dna sequence_verify Sequence DNA to verify mutation mutate_dna->sequence_verify transfect_cells Transfect cells with WT or mutant M4 sequence_verify->transfect_cells functional_assays Perform functional assays (e.g., Ca2+ mobilization) transfect_cells->functional_assays analyze_results Analyze impact on This compound activity functional_assays->analyze_results end End analyze_results->end

Caption: Workflow for site-directed mutagenesis studies.

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the therapeutic potential of M4 receptor modulation. Its high selectivity and potentiation of the endogenous agonist highlight the advantages of an allosteric approach in drug discovery. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to investigate this compound and other M4 allosteric modulators, ultimately advancing the development of novel treatments for complex neurological and psychiatric disorders. Further research, particularly site-directed mutagenesis studies specifically focused on this compound, will be instrumental in precisely defining its binding site and mechanism of action.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of VU10010

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU10010 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR).[1] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[1][2] This document provides detailed in vitro experimental protocols for the characterization of this compound and similar M4 PAMs. The protocols described include functional assays such as calcium mobilization and electrophysiology, as well as binding and downstream signaling pathway analysis.

Introduction

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gαi/o proteins, which inhibit adenylyl cyclase. M4 receptors are predominantly expressed in the brain, making them a significant target for the treatment of neuropsychiatric disorders such as schizophrenia. This compound potentiates the M4 response to acetylcholine, increases the affinity of ACh for the receptor, and modulates synaptic transmission.[1][2] The following protocols are designed to enable researchers to effectively study the in vitro pharmacology of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
EC50 (PAM activity) ~400 nMCHO cells expressing rat M4[2][3]
ACh Potentiation (Fold Shift) 47-foldCHO cells expressing rat M4[2][3]
Selectivity No activity at other mAChR subtypesVarious cell lines[2]

Experimental Protocols

Calcium Mobilization Assay

This assay is used to measure the potentiation of the M4 receptor's response to acetylcholine by this compound. Since M4 receptors are Gαi/o-coupled and do not typically produce a calcium signal, a common strategy is to use a cell line (e.g., CHO or HEK293) co-expressing the M4 receptor with a promiscuous or engineered G-protein like Gαqi5, which links receptor activation to the phospholipase C (PLC) pathway and subsequent calcium release.

Materials:

  • CHO-K1 cells stably co-expressing the rat M4 receptor and Gαqi5

  • Growth Medium: Ham's F-12 medium with 10% heat-inactivated fetal bovine serum, 2 mM GlutaMax, 20 mM HEPES, and 50 μg/mL G418.

  • Assay Buffer: 1x Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Fluo-4 AM calcium indicator dye

  • 10% Pluronic F-127

  • This compound

  • Acetylcholine (ACh)

  • Black, clear-bottom 96-well plates

Protocol:

  • Cell Plating: Seed the M4/Gαqi5 co-expressing CHO cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the dye-loading solution by diluting Fluo-4 AM stock in Assay Buffer to a final concentration of 2 µM. Mix 1:1 with 10% Pluronic F-127.

    • Aspirate the growth medium from the cell plate and add 50 µL of the dye-loading solution to each well.

    • Incubate for 45 minutes at 37°C.

    • After incubation, remove the dye solution and wash the cells with Assay Buffer. Add 100 µL of Assay Buffer to each well.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in Assay Buffer at 2x the final desired concentration.

    • Prepare a 10x stock solution of ACh in Assay Buffer. For potentiation assays, this is typically at a concentration that gives 20% of the maximal response (EC₂₀).

  • Assay Measurement:

    • Using a fluorescence plate reader (e.g., FLEXstation II), measure the baseline fluorescence.

    • Add the 2x this compound solution to the wells and incubate for 1.5 minutes.

    • Add the 10x ACh solution to the wells to initiate the reaction.

    • Measure the fluorescence signal for at least 50 seconds.

  • Data Analysis:

    • Normalize the signal amplitude to the baseline.

    • Express the data as a percentage of the maximal response to a saturating concentration of acetylcholine.

    • Determine the EC₅₀ of this compound's potentiation of the ACh EC₂₀ response.

Radioligand Binding Assay

This assay measures the ability of this compound to allosterically modulate the binding of a radiolabeled orthosteric ligand to the M4 receptor. A common radioligand for muscarinic receptors is [³H]N-methylscopolamine ([³H]NMS).

Materials:

  • Membrane preparation from cells expressing the M4 receptor

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • [³H]NMS

  • This compound

  • Atropine (for determining non-specific binding)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Membrane Preparation:

    • Homogenize cells expressing the M4 receptor in a cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh Assay Buffer. Determine the protein concentration using a BCA assay.

  • Binding Reaction:

    • In a 96-well plate, set up the following reactions in triplicate to a final volume of 250 µL:

      • Total Binding: Radioligand + Assay Buffer + Membrane suspension.

      • Non-specific Binding (NSB): Radioligand + Atropine (final concentration ~10 µM) + Membrane suspension.

      • Competition Binding: Radioligand + Serial dilutions of this compound + Membrane suspension.

    • The final concentration of [³H]NMS should be close to its Kd value for the M4 receptor.

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the this compound concentration to determine its effect on radioligand binding.

Hippocampal Slice Electrophysiology

This protocol is for recording field excitatory post-synaptic potentials (fEPSPs) in the CA1 region of hippocampal slices to assess the effect of this compound on synaptic transmission.

Materials:

  • Rodent (mouse or rat)

  • Ice-cold "cutting" solution (e.g., high sucrose or NMDG-based)

  • Artificial cerebrospinal fluid (aCSF)

  • Vibratome

  • Recording chamber with perfusion system

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

Protocol:

  • Slice Preparation:

    • Anesthetize and decapitate the animal.

    • Rapidly remove the brain and immerse it in ice-cold cutting solution.

    • Dissect the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.

    • Transfer the slices to an incubation chamber with aCSF bubbled with 95% O₂/5% CO₂ and allow them to recover for at least 1 hour at room temperature.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with aCSF at a rate of 2-3 mL/min at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Deliver baseline stimuli (e.g., once every 20 seconds) and record the fEPSPs.

    • After obtaining a stable baseline recording for at least 20 minutes, apply this compound to the perfusion bath.

    • Record the changes in fEPSP slope and amplitude in the presence of this compound.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the pre-drug baseline period.

    • Analyze the effect of this compound on basal synaptic transmission and paired-pulse facilitation.

Cell Viability Assay (MTT/MTS Assay)

This assay is used to assess the potential cytotoxicity of this compound.

Materials:

  • Cell line of interest

  • Growth medium

  • This compound

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • Assay:

    • For MTT: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Add solubilization solution to dissolve the formazan crystals.

    • For MTS: Add MTS solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Data Analysis: Express the results as a percentage of viable cells compared to the vehicle-treated control.

Western Blotting for Downstream Signaling

This protocol can be used to investigate the effect of this compound on downstream signaling pathways of the M4 receptor, such as the phosphorylation of ERK1/2 or Akt.

Materials:

  • Cells expressing the M4 receptor

  • This compound

  • ACh

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency.

    • Treat the cells with this compound and/or ACh for the specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

  • Electrophoresis and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M4R M4 Receptor ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates G_protein Gαi/o βγ M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK1/2 PKA->ERK ... -> pERK p-ERK1/2 ERK->pERK Phosphorylation

Caption: Signaling pathway of the M4 muscarinic acetylcholine receptor potentiated by this compound.

Experimental_Workflow start Start: Characterization of this compound functional_assays Functional Assays start->functional_assays binding_assays Binding Assays start->binding_assays downstream_assays Downstream Signaling Assays start->downstream_assays calcium Calcium Mobilization functional_assays->calcium electro Electrophysiology functional_assays->electro radio Radioligand Binding binding_assays->radio wb Western Blot downstream_assays->wb viability Cell Viability downstream_assays->viability end End: Pharmacological Profile calcium->end electro->end radio->end wb->end viability->end

Caption: General experimental workflow for the in vitro characterization of this compound.

References

Application Notes and Protocols for VU10010 Cell-Based Assay Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU10010 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).[1][2][3] As a PAM, this compound does not activate the M4 receptor on its own but enhances the receptor's response to its endogenous ligand, acetylcholine (ACh).[1][4] It achieves this by binding to a site on the receptor distinct from the ACh binding site, which leads to an increase in the affinity of the receptor for ACh and improved coupling to its downstream G-protein signaling pathways.[1][2][3] The M4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR), and its activation typically leads to the inhibition of adenylyl cyclase and the modulation of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels.

These application notes provide detailed protocols for two common cell-based assays designed to identify and characterize M4 receptor PAMs like this compound: a calcium mobilization assay and a thallium flux assay.

Signaling Pathway of M4 Receptor Activation with this compound

The following diagram illustrates the signaling cascade initiated by the activation of the M4 muscarinic receptor in the presence of a positive allosteric modulator like this compound.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates GIRK GIRK Channel G_protein->GIRK Gβγ subunit activates K_ion K+ GIRK->K_ion Allows efflux of ACh Acetylcholine (ACh) ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to

Caption: M4 receptor signaling pathway modulated by this compound.

Calcium Mobilization Assay

This assay is a common method for screening M4 receptor modulators in a high-throughput format. Since the M4 receptor natively couples to Gi/o, which does not typically induce calcium mobilization, this assay requires the use of a chimeric G-protein, such as Gqi5, which redirects the signal through the Gq pathway, leading to a measurable increase in intracellular calcium.

Experimental Workflow

Calcium_Assay_Workflow start Start plate_cells Plate CHO cells expressing M4 receptor and Gqi5 start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye plate_cells->load_dye add_compound Add this compound or test compound load_dye->add_compound add_agonist Add a sub-maximal concentration of ACh (EC20) add_compound->add_agonist measure_fluorescence Measure fluorescence (calcium signal) add_agonist->measure_fluorescence analyze_data Analyze data and determine EC50/fold-shift measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the calcium mobilization assay.

Protocol

Materials:

  • Chinese Hamster Ovary (CHO) cells stably co-expressing the human M4 muscarinic receptor and the Gqi5 chimeric G-protein.

  • Cell culture medium (e.g., DMEM/F12) with necessary supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound

  • Acetylcholine (ACh)

  • 384-well black, clear-bottom assay plates.

  • Fluorescence imaging plate reader (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the CHO-M4-Gqi5 cells into 384-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer. Remove the cell culture medium from the plates and add the dye solution. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound or test compounds in assay buffer. Add the compounds to the assay plate and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Addition and Signal Detection: Prepare an ACh solution in assay buffer at a concentration that will yield a final EC20 response (a sub-maximal concentration that allows for potentiation to be observed). Use a fluorescence imaging plate reader to add the ACh solution to the wells and simultaneously measure the fluorescence signal over time.

Data Presentation
CompoundEC50 (nM)ACh Fold ShiftMaximum Response (% of ACh max)
This compound 40047>100
VU0152099 40330>100
VU0152100 38070>100

Data compiled from multiple sources.[4]

Thallium Flux Assay for GIRK Channel Activation

This assay provides a more physiologically relevant measure of M4 receptor activation by assessing the downstream activation of GIRK channels. The influx of thallium (Tl+), a surrogate for potassium (K+), through open GIRK channels is measured using a Tl+-sensitive fluorescent dye.[5][6][7][8]

Experimental Workflow

Thallium_Assay_Workflow start Start plate_cells Plate HEK293 cells expressing M4 receptor and GIRK1/2 channels start->plate_cells load_dye Load cells with a thallium-sensitive fluorescent dye plate_cells->load_dye add_compound Add this compound or test compound load_dye->add_compound add_agonist_thallium Add ACh and thallium-containing stimulus buffer add_compound->add_agonist_thallium measure_fluorescence Measure fluorescence (thallium influx) add_agonist_thallium->measure_fluorescence analyze_data Analyze data and determine EC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the thallium flux assay.

Protocol

Materials:

  • Human Embryonic Kidney (HEK293) cells stably co-expressing the human M4 muscarinic receptor and heteromeric GIRK1/2 channels.[1]

  • Cell culture medium.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).[7][8]

  • Stimulus buffer containing thallium sulfate and potassium sulfate.

  • This compound

  • Acetylcholine (ACh)

  • 384-well black, clear-bottom assay plates.

  • Fluorescence imaging plate reader.

Procedure:

  • Cell Plating: Seed the HEK293-M4-GIRK1/2 cells into 384-well plates and incubate overnight.

  • Dye Loading: Prepare and add the thallium-sensitive dye loading solution to the cells according to the manufacturer's instructions. Incubate for 1-1.5 hours at room temperature.

  • Compound Addition: Add serial dilutions of this compound or test compounds to the assay plate.

  • Agonist and Thallium Addition: Prepare a stimulus buffer containing ACh and thallium sulfate. Use a fluorescence imaging plate reader to add the stimulus buffer and measure the increase in fluorescence as thallium enters the cells through the activated GIRK channels.

Data Presentation
CompoundDescriptionEC50 of ACh in absence of PAM (nM)EC50 of ACh in presence of PAM (nM)
This compound Selective M4 PAM330.7

Data compiled from multiple sources.[3]

References

Application Notes and Protocols for VU10010 in Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU10010 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).[1][2] As a PAM, this compound does not activate the M4 receptor directly but enhances the receptor's response to its endogenous ligand, acetylcholine (ACh).[3][4] It achieves this by binding to an allosteric site on the M4 receptor, which increases the affinity of ACh for the receptor and improves its coupling to G proteins.[1][2] The M4 receptor is a G protein-coupled receptor (GPCR) that natively couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase.

Calcium mobilization assays are a common method for studying GPCR activation, particularly for those coupled to Gq proteins, which activate the phospholipase C (PLC) pathway and lead to an increase in intracellular calcium.[5] Since the M4 receptor is Gi/o-coupled, a direct measurement of its activation through calcium mobilization is not standard. To overcome this, a chimeric G protein, such as Gαqi5, can be co-expressed in the host cells. This engineered G protein allows the Gi/o-coupled M4 receptor to signal through the Gq pathway, resulting in a measurable increase in intracellular calcium upon activation.[1] This application note provides detailed protocols for utilizing this compound in calcium mobilization assays to characterize M4 receptor activity.

Data Presentation

The following table summarizes the key pharmacological data for this compound in M4 receptor assays.

ParameterValueCell Line/SystemCommentsReference
EC50 ~400 nMCells expressing rM4 and Gqi5This is the concentration of this compound that produces a half-maximal potentiation of the ACh response.[1]
ACh Potentiation 47-foldCHO cells expressing rM4 and Gqi5This compound causes a significant leftward shift in the acetylcholine concentration-response curve, indicating increased potency of the endogenous ligand.[1]
Mechanism of Action Positive Allosteric ModulatorMembranes from cells expressing rM4Binds to an allosteric site to increase ACh affinity and G protein coupling.[1][2][1][2]
Selectivity High for M4Various mAChR subtypesNo significant activity at other muscarinic receptor subtypes (M1, M2, M3, M5).[1][2]

Signaling Pathway and Experimental Workflow

M4 Receptor Signaling Pathway with this compound and Gαqi5

M4_Signaling_Pathway cluster_cell Host Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M4_receptor M4 mAChR G_protein Gαqi5 (chimeric) M4_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Releases Stored Ca²⁺ ACh Acetylcholine (ACh) ACh->M4_receptor Binds to orthosteric site This compound This compound (PAM) This compound->M4_receptor Binds to allosteric site

Caption: Signaling pathway of the M4 receptor modulated by this compound.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Assay_Workflow start Start cell_culture 1. Seed Cells (e.g., CHO-M4-Gqi5) in 96/384-well plates start->cell_culture dye_loading 2. Load Cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_culture->dye_loading incubation1 3. Incubate (e.g., 37°C for 1 hour) dye_loading->incubation1 wash 4. Wash Cells (optional, depending on dye kit) incubation1->wash compound_addition 5. Add Compounds - this compound (PAM) - Acetylcholine (Agonist) - Controls wash->compound_addition measurement 6. Measure Fluorescence (e.g., using FLIPR) compound_addition->measurement data_analysis 7. Data Analysis - Calculate EC50/IC50 - Generate dose-response curves measurement->data_analysis end End data_analysis->end

Caption: General workflow for a calcium mobilization assay using this compound.

Experimental Protocols

Materials and Reagents
  • Cell Line: A stable cell line co-expressing the human M4 muscarinic acetylcholine receptor and the chimeric G protein Gαqi5 (e.g., CHO-K1 or HEK293 cells).

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and selection agents (e.g., G418, puromycin).

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.

  • This compound: Prepare a stock solution in DMSO.

  • Acetylcholine (ACh): Prepare a stock solution in a suitable buffer (e.g., HBSS).

  • Calcium-sensitive dye: Fluo-4 AM, Fluo-8 AM, or an equivalent no-wash calcium assay kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (e.g., 20 mM, pH 7.4).

  • Probenecid (optional but recommended): An anion-exchange transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.

  • Instrumentation: A fluorescence microplate reader with automated liquid handling capabilities, such as a FLIPR (Fluorometric Imaging Plate Reader).

Protocol for Calcium Mobilization Assay

1. Cell Culture and Plating:

  • Culture the M4-Gαqi5 expressing cells in their recommended growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • The day before the assay, harvest the cells and seed them into black-walled, clear-bottom microplates at a predetermined optimal density.

  • Incubate the plates overnight to allow the cells to attach and form a monolayer.

2. Dye Loading:

  • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. If using a dye like Fluo-4 AM, it may require the addition of an agent like Pluronic F-127 to aid in dye solubilization and cell loading. Probenecid can also be included in the loading buffer.

  • Remove the culture medium from the cell plates.

  • Add the dye loading solution to each well.

  • Incubate the plate at 37°C for 1 hour in the dark.

3. Compound Plate Preparation:

  • Prepare serial dilutions of this compound and acetylcholine in the assay buffer in a separate compound plate.

  • To determine the potentiating effect of this compound, prepare a concentration-response curve of acetylcholine in the presence of a fixed concentration of this compound.

  • To determine the EC50 of this compound, prepare a concentration-response curve of this compound in the presence of a fixed, sub-maximal concentration of acetylcholine (e.g., EC20).

  • Include appropriate controls:

    • Vehicle control (e.g., DMSO in assay buffer).

    • Acetylcholine alone.

    • A known M4 receptor antagonist as a negative control.

4. Calcium Flux Measurement:

  • Set up the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen calcium dye (e.g., ~490 nm excitation and ~520 nm emission for Fluo-4).

  • Program the instrument to add the compounds from the compound plate to the cell plate and immediately begin kinetic fluorescence readings.

  • Typically, a baseline fluorescence is read for a short period before the addition of compounds, and the fluorescence is then monitored for several minutes after compound addition to capture the peak calcium response.

5. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Normalize the data to the maximal response of a reference agonist or to the vehicle control.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., four-parameter logistic equation) to determine the EC50 (for agonists and potentiators) or IC50 (for antagonists) values.

Troubleshooting and Considerations

  • Low Signal-to-Background Ratio: Optimize cell seeding density, dye loading conditions (concentration and time), and assay buffer components.

  • High Well-to-Well Variability: Ensure uniform cell seeding and precise liquid handling.

  • This compound Solubility: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the assay wells is low (e.g., <0.5%) to avoid solvent effects on the cells.

  • Phototoxicity: Minimize the exposure of the fluorescent dye-loaded cells to light to prevent phototoxicity and photobleaching.

By following these guidelines and protocols, researchers can effectively utilize this compound in calcium mobilization assays to study the pharmacology of the M4 muscarinic acetylcholine receptor.

References

Application Notes: VU10010 in Radioligand Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VU10010 is a potent and highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR).[1][2] Unlike orthosteric ligands that bind directly to the acetylcholine (ACh) binding site, this compound binds to a distinct, allosteric site on the M4 receptor.[1][3] This binding event does not activate the receptor on its own but rather enhances the receptor's response to the endogenous agonist, acetylcholine. Specifically, this compound increases the affinity of ACh for the M4 receptor and enhances its coupling to G proteins.[1][2][3] This modulatory activity makes this compound a valuable tool for studying M4 receptor pharmacology and a potential therapeutic agent for neuropsychiatric disorders like schizophrenia, where M4 receptor activation is considered a promising therapeutic strategy.[4]

Mechanism of Action

The M4 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[5] Upon activation by an agonist such as acetylcholine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound potentiates this signaling cascade by stabilizing a conformation of the M4 receptor that has a higher affinity for ACh. This results in a leftward shift of the acetylcholine concentration-response curve, meaning that a lower concentration of acetylcholine is required to elicit a functional response in the presence of this compound.[1] Radioligand binding studies are crucial for elucidating and quantifying this allosteric mechanism.

Data Presentation

The following table summarizes the key quantitative data for this compound's activity at the M4 receptor.

ParameterValueSpeciesAssay TypeReference
EC50 ~400 nMRatFunctional Assay (Calcium Mobilization)[1][6]
ACh Potentiation 47-foldRatFunctional Assay (Calcium Mobilization)[1][2]
Effect on ACh Ki 14-fold decreaseRatRadioligand Binding ([³H]NMS displacement)

Experimental Protocols

Detailed methodologies for key radioligand binding experiments to characterize this compound are provided below.

Protocol 1: Orthosteric Radioligand Competition Assay

This protocol is designed to demonstrate that this compound does not bind to the orthosteric acetylcholine binding site.

Objective: To determine if this compound competes with a known orthosteric radioligand for binding to the M4 receptor.

Materials:

  • Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the rat or human M4 muscarinic receptor.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound.

  • Positive Control: Atropine (an orthosteric antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and atropine in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM atropine (for non-specific binding).

    • 50 µL of varying concentrations of this compound or atropine.

    • 50 µL of [³H]NMS at a final concentration of 0.1 nM.[1]

    • 100 µL of M4 receptor-containing membrane preparation (5-20 µg of protein).

  • Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[5]

  • Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Plot the percentage of specific [³H]NMS binding against the log concentration of this compound and atropine.

  • Calculate the IC₅₀ value for atropine. As this compound is a PAM, it is not expected to displace [³H]NMS.[1]

Protocol 2: Agonist Affinity Shift Assay

This protocol quantifies the allosteric modulatory effect of this compound on the binding affinity of acetylcholine.

Objective: To determine the effect of this compound on the affinity of acetylcholine (ACh) for the M4 receptor.

Materials:

  • Same as Protocol 1, with the addition of Acetylcholine (ACh).

Procedure:

  • Prepare serial dilutions of ACh in assay buffer.

  • Prepare fixed concentrations of this compound (e.g., 0 µM, 1 µM, 3 µM, 10 µM) in assay buffer.

  • In a 96-well plate, set up reaction wells for each fixed concentration of this compound. For each concentration of this compound, perform a competition binding experiment with increasing concentrations of ACh.

  • To each well, add:

    • 50 µL of the fixed concentration of this compound (or vehicle).

    • 50 µL of varying concentrations of ACh.

    • 50 µL of [³H]NMS at a final concentration of 0.1 nM.[1]

    • 100 µL of M4 receptor-containing membrane preparation (5-20 µg of protein).

  • Include wells for total binding (no ACh, no this compound) and non-specific binding (10 µM atropine).

  • Incubate, filter, and count radioactivity as described in Protocol 1.

Data Analysis:

  • For each concentration of this compound, plot the percentage of specific [³H]NMS binding against the log concentration of ACh.

  • Determine the IC₅₀ value for ACh in the absence and presence of each concentration of this compound.

  • Calculate the Kᵢ of ACh using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]NMS and Kᴅ is its dissociation constant.

  • The leftward shift in the ACh competition curve in the presence of this compound indicates a potentiation of ACh affinity.[1]

Mandatory Visualizations

Signaling Pathway of the M4 Muscarinic Acetylcholine Receptor

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gαi/o Gβγ M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: M4 receptor signaling pathway and the modulatory role of this compound.

Experimental Workflow for Agonist Affinity Shift Assay

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare M4 Receptor Membranes incubation Incubate Membranes, [³H]NMS, ACh, and this compound in 96-well plate prep_membranes->incubation prep_ligands Prepare Serial Dilutions (ACh, this compound) prep_ligands->incubation prep_radio Prepare Radioligand ([³H]NMS) prep_radio->incubation filtration Rapid Vacuum Filtration (Separates bound from free) incubation->filtration counting Scintillation Counting (Quantify radioactivity) filtration->counting plot_curves Plot Competition Curves (% Binding vs. [ACh]) counting->plot_curves calc_ki Calculate ACh Ki values with and without this compound plot_curves->calc_ki determine_shift Determine Fold-Shift in ACh Affinity calc_ki->determine_shift

Caption: Workflow for determining the effect of this compound on agonist affinity.

References

Application Notes and Protocols for Studying M4 Receptor Signaling Pathways using VU10010

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU10010 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2] As a PAM, this compound does not activate the M4 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[3][4] It binds to an allosteric site, topographically distinct from the orthosteric ACh binding site, increasing the affinity of ACh for the receptor and/or the efficiency of receptor coupling to downstream signaling partners like G proteins.[1][3][4] This property makes this compound an invaluable tool for studying the physiological roles of the M4 receptor in the central nervous system, where it is implicated in neuropsychiatric disorders such as schizophrenia.[3][5][6] These application notes provide an overview of this compound's mechanism of action, key experimental data, and detailed protocols for its use in studying M4 receptor signaling pathways.

Mechanism of Action

The M4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[3][6] Activation of the M4 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3][6][7] Additionally, the βγ subunits of the dissociated G protein can directly modulate the activity of ion channels, such as G protein-gated inwardly rectifying potassium (GIRK) channels.[8][9]

This compound potentiates these effects by stabilizing a conformation of the M4 receptor that has a higher affinity for ACh.[1] This leads to a leftward shift in the ACh concentration-response curve, meaning that lower concentrations of ACh are required to elicit a response in the presence of this compound.[1]

Data Presentation

The following tables summarize the in vitro pharmacological data for this compound and related M4 PAMs.

Table 1: In Vitro Potency and Efficacy of this compound

ParameterValueSpeciesAssayReference
EC50 (in the presence of ACh EC20)~400 nMRatCalcium Mobilization[1]
ACh Potentiation (Fold Shift)47-foldRatACh CRC[1]
ACh Ki Decrease14-foldRatRadioligand Binding[1]

Table 2: Comparative In Vitro Data of M4 PAMs

CompoundEC50 (rat M4)ACh Affinity Increase (rat M4)Reference
This compound ~400 nM14-fold[1]
VU0152100 380 ± 93 nM12.1-fold[1][5]
VU0467154 17.7 nM14.5-fold[5]
LY2033298 646 nMNot Reported[5]

Signaling Pathways and Experimental Workflow

M4_Signaling_Pathway ACh Acetylcholine (ACh) M4R M4R ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates ATP ATP AC AC ATP->AC Substrate cAMP cAMP PKA PKA GIRK GIRK K_efflux K+ Efflux G_protein G_protein M4R->G_protein Activates G_protein->AC Inhibits (α subunit) G_protein->GIRK Activates (βγ subunits) GIRK->K_efflux

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Line Preparation (e.g., CHO, HEK293 expressing M4) start->cell_culture assay_selection Select Assay cell_culture->assay_selection ca_mobilization Calcium Mobilization Assay assay_selection->ca_mobilization Functional Screening binding_assay Radioligand Binding Assay assay_selection->binding_assay Affinity Determination electrophysiology Electrophysiology (e.g., Patch Clamp) assay_selection->electrophysiology Ion Channel Modulation data_analysis Data Analysis (EC50, Ki, Fold-shift) ca_mobilization->data_analysis binding_assay->data_analysis electrophysiology->data_analysis conclusion Conclusion & Interpretation data_analysis->conclusion

Experimental Protocols

Calcium Mobilization Assay

This assay is used to measure the functional activity of this compound as a PAM at the M4 receptor. Since the M4 receptor is Gαi/o-coupled and does not typically signal through calcium mobilization, a chimeric G protein (Gαqi5) is co-expressed to link the receptor to the phospholipase Cβ/Ca2+ pathway.[1]

Materials:

  • CHO or HEK293 cells stably co-expressing the human or rat M4 receptor and the chimeric G protein Gαqi5.

  • Culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and selection agents (e.g., G418, Zeocin).

  • Fluo-4 AM calcium indicator dye.

  • Probenecid.

  • Pluronic F-127.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Acetylcholine (ACh) stock solution.

  • This compound stock solution in DMSO.

  • 384-well black, clear-bottom assay plates.

  • Fluorescent plate reader (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the M4/Gαqi5 expressing cells into 384-well plates at an appropriate density and allow them to attach overnight.

  • Dye Loading: The next day, remove the culture medium and add Fluo-4 AM loading buffer containing probenecid and Pluronic F-127. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a fixed concentration of ACh that corresponds to the EC20 (the concentration that gives 20% of the maximal response).

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescent plate reader.

    • Add the this compound dilutions to the wells and incubate for a specified time.

    • Add the ACh EC20 concentration to the wells.

    • Measure the fluorescence intensity over time to monitor changes in intracellular calcium.

  • Data Analysis:

    • Determine the increase in fluorescence for each well.

    • Normalize the data to the response of a maximal ACh concentration.

    • Plot the response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Radioligand Binding Assay

This assay is used to determine the effect of this compound on the binding affinity of ACh to the M4 receptor.

Materials:

  • Membranes prepared from cells expressing the rat or human M4 receptor.

  • [3H]N-methylscopolamine ([3H]NMS) as the radioligand.

  • Binding buffer (e.g., PBS or Tris-HCl).

  • Acetylcholine (ACh) stock solution.

  • This compound stock solution in DMSO.

  • Atropine for determining non-specific binding.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]NMS (typically at its Kd), and varying concentrations of ACh in the presence and absence of a fixed concentration of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound [3H]NMS as a function of the ACh concentration.

    • Fit the data to a competition binding equation to determine the Ki of ACh in the presence and absence of this compound.

    • The fold-shift in the Ki value indicates the degree of positive cooperativity.

Electrophysiology (Whole-Cell Patch Clamp)

This technique can be used to measure the effect of this compound on M4 receptor-mediated modulation of ion channel activity, such as the depression of excitatory synaptic transmission.[5]

Materials:

  • Brain slices (e.g., hippocampal slices) from rodents.

  • Artificial cerebrospinal fluid (aCSF).

  • Recording electrodes filled with internal solution.

  • Patch-clamp amplifier and data acquisition system.

  • Carbachol (a stable ACh analog).

  • This compound stock solution.

Procedure:

  • Slice Preparation: Prepare acute brain slices and maintain them in a holding chamber with oxygenated aCSF.

  • Recording: Transfer a slice to the recording chamber and perform whole-cell patch-clamp recordings from identified neurons (e.g., CA1 pyramidal neurons).

  • Baseline Measurement: Record baseline excitatory postsynaptic currents (EPSCs).

  • Drug Application:

    • Apply carbachol to induce a depression of the EPSCs.

    • In the presence of carbachol, apply this compound and observe the potentiation of the depressive effect.

  • Data Analysis:

    • Measure the amplitude of the EPSCs before and after drug application.

    • Quantify the percentage of depression of the EPSC amplitude.

    • Compare the effect of carbachol alone to the effect in the presence of this compound.

Conclusion

This compound is a foundational tool for elucidating the role of the M4 receptor in cellular signaling and its relevance to CNS disorders. Its high selectivity as a positive allosteric modulator allows for the specific potentiation of endogenous cholinergic signaling, providing a more physiologically relevant means of studying M4 receptor function compared to orthosteric agonists. The protocols outlined above provide a starting point for researchers to investigate the nuanced effects of M4 receptor modulation in various experimental systems. While this compound has limitations for in vivo studies due to its physicochemical properties, it remains an excellent in vitro tool, and the insights gained from its use have paved the way for the development of centrally penetrant M4 PAMs with therapeutic potential.[1]

References

Application Notes and Protocols: High-Throughput Screening for M4 Modulators Using VU10010

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. Modulating the M4 receptor with positive allosteric modulators (PAMs) offers a nuanced therapeutic approach, enhancing the receptor's response to the endogenous ligand acetylcholine. VU10010 is a selective M4 PAM that serves as an invaluable tool in the discovery and characterization of new M4 modulators. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel M4 PAMs. The primary assay described is a cell-based calcium mobilization assay, a robust and scalable method for HTS.

Data Presentation

The following tables summarize the pharmacological properties of this compound and other relevant M4 modulators, providing a baseline for comparison of newly identified compounds.

Table 1: In Vitro Pharmacology of this compound

ParameterValueCell LineAssay TypeReference
EC50 ~400 nMCHO cells expressing rM4 and Gqi5Calcium Mobilization[1]
ACh Potentiation 47-foldCHO cellsCalcium Mobilization[1][2]
ACh Ki Decrease 14-foldMembranes from rM4 expressing cellsRadioligand Binding[1]
Selectivity No activity at other mAChR subtypesVariousFunctional Assays[1][2]

Table 2: Comparative Pharmacology of M4 PAMs

CompoundHuman M4 EC50 (nM)Rat M4 EC50 (nM)ACh Fold Shift (Human)ACh Fold Shift (Rat)Reference
This compound ~400~40047Not Reported[1]
VU0152099 Not Reported403 ± 117Not ReportedNot Reported[1]
VU0152100 Not Reported380 ± 93Not ReportedNot Reported[1]
ML173 9524006044[3]
VU0467154 78.826.6~45Not Reported[4]

Signaling Pathways

The M4 receptor primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. For high-throughput screening, a common strategy is to co-express the M4 receptor with a chimeric G protein, such as Gqi5, which redirects the signaling through the Gq pathway, culminating in a measurable release of intracellular calcium.

M4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates Gq Chimeric Gq Protein (e.g., Gqi5) M4R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum Ca_cyto ↑ [Ca²⁺]i ER->Ca_cyto Release Ca_ER Ca²⁺ Fluo4 Fluorescent Ca²⁺ Indicator (e.g., Fluo-4) Ca_cyto->Fluo4 Binds Fluorescence Fluorescence Fluo4->Fluorescence Emits HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screens cluster_confirmation Hit Confirmation cluster_output Output Primary_Screen Single-Concentration Screen of Compound Library Identify_Actives Identify 'Active' Compounds Primary_Screen->Identify_Actives CRC Concentration-Response Curves (Determine EC50) Identify_Actives->CRC PAM_Assay PAM Confirmation Assay (ACh Fold-Shift) CRC->PAM_Assay Selectivity Selectivity Assays (vs. other mAChRs) PAM_Assay->Selectivity Orthosteric_Binding Orthosteric Radioligand Binding Assay Selectivity->Orthosteric_Binding Confirmed_Hits Confirmed M4 PAMs Orthosteric_Binding->Confirmed_Hits

References

Application Notes and Protocols: VU10010 as a Tool Compound for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU10010 is a potent and highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).[1][2] As a tool compound, this compound is invaluable for in vitro studies aimed at elucidating the physiological roles of the M4 receptor in the central nervous system. It binds to an allosteric site on the M4 receptor, thereby increasing the affinity of the receptor for the endogenous agonist acetylcholine (ACh) and enhancing the receptor's coupling to G proteins.[1][2][3] This potentiation of the M4 response to ACh occurs without direct activation of other mAChR subtypes, making it a highly specific tool for neuroscience research.[1][2]

Despite its utility in vitro, this compound possesses unfavorable physicochemical properties that have limited its use in in vivo studies.[1] Nevertheless, it has been instrumental in foundational research that has spurred the development of centrally penetrant M4 PAMs with therapeutic potential for conditions such as schizophrenia and Alzheimer's disease.[1][4]

Mechanism of Action

This compound acts as a positive allosteric modulator of the M4 muscarinic receptor. The binding of this compound to an allosteric site on the M4 receptor induces a conformational change that enhances the binding of acetylcholine to its orthosteric site. This results in a significant potentiation of the receptor's response to acetylcholine, leading to an increased activation of downstream signaling pathways.[1][2] The M4 receptor primarily couples to the Gαi/o family of G proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Quantitative Data

The following table summarizes the key in vitro pharmacological data for this compound.

ParameterValueCell LineAssay TypeReference(s)
EC50 ~400 nMCHO cells expressing rM4Calcium Mobilization[1]
ACh Potentiation 47-fold shift in ACh CRCCHO cells expressing rM4Calcium Mobilization[1][2]
ACh Ki Shift 14-fold decreaseMembranes from rM4-expressing cells[3H]NMS Radioligand Binding[1]
Selectivity No activity at other mAChR subtypesVariousFunctional Assays[1][2]

Signaling Pathway

The diagram below illustrates the signaling pathway of the M4 muscarinic acetylcholine receptor and the modulatory effect of this compound.

M4_Signaling_Pathway cluster_membrane Plasma Membrane M4R M4 Receptor G_protein Gi/o Protein (α, βγ) M4R->G_protein activates AC Adenylyl Cyclase G_protein->AC αi inhibits cAMP cAMP (decreased) AC->cAMP converts ACh Acetylcholine (ACh) ACh->M4R binds This compound This compound (PAM) This compound->M4R potentiates ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Neuronal Inhibition) cAMP->Downstream

M4 receptor signaling pathway potentiated by this compound.

Experimental Protocols

1. Calcium Mobilization Assay

This assay is used to determine the potency of this compound in potentiating the M4 receptor response to acetylcholine. Since the M4 receptor is Gαi/o-coupled and does not directly signal through calcium, a chimeric G-protein (Gαqi5) is co-expressed with the receptor to link its activation to the phospholipase C (PLC) pathway and subsequent intracellular calcium release.

  • Materials and Reagents:

    • CHO-K1 or HEK293 cells stably co-expressing the human or rat M4 receptor and Gαqi5.

    • Culture Medium: F-12 or DMEM/F12 with 10% FBS and appropriate antibiotics.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

    • Calcium Indicator Dye: Fluo-4 AM.

    • Pluronic Acid F-127.

    • This compound stock solution (in DMSO).

    • Acetylcholine (ACh) stock solution (in water).

    • Black, clear-bottom 96- or 384-well microplates.

    • Fluorescence plate reader with automated injection capabilities.

  • Experimental Workflow:

Calcium_Mobilization_Workflow A Seed M4/Gqi5 expressing cells in 96-well plates B Incubate overnight (37°C, 5% CO2) A->B C Load cells with Fluo-4 AM calcium indicator dye B->C D Incubate for 45-60 min at 37°C C->D E Prepare serial dilutions of this compound F Add this compound dilutions to cells and incubate D->F E->F G Measure baseline fluorescence in plate reader F->G H Inject EC20 concentration of Acetylcholine (ACh) G->H I Measure fluorescence signal over time H->I J Analyze data to determine EC50 of this compound I->J

Workflow for the calcium mobilization assay.
  • Detailed Protocol:

    • Cell Plating: Seed M4/Gαqi5 expressing cells into black, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well and incubate overnight.

    • Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C.

    • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of ACh at a concentration that elicits ~20% of the maximal response (EC20).

    • Assay Execution:

      • Place the cell plate in a fluorescence plate reader.

      • Add the this compound dilutions to the respective wells and incubate for a short period.

      • Measure the baseline fluorescence.

      • Using the plate reader's injector, add the EC20 concentration of ACh to the wells.

      • Immediately begin recording the fluorescence intensity over time.

    • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the change in fluorescence against the concentration of this compound to generate a concentration-response curve and determine the EC50 value.

2. Radioligand Binding Assay

This competitive binding assay is used to determine if this compound binds to the orthosteric site and to measure its effect on the affinity of acetylcholine for the M4 receptor.

  • Materials and Reagents:

    • Cell membranes from CHO or HEK-293 cells expressing the M4 receptor.

    • Radioligand: [³H]N-methylscopolamine ([³H]NMS).

    • This compound.

    • Acetylcholine (ACh).

    • Non-specific binding control: Atropine.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates and harvester.

    • Scintillation counter.

  • Experimental Workflow:

Radioligand_Binding_Workflow A Prepare M4 receptor-expressing cell membranes B Incubate membranes with [3H]NMS and varying concentrations of competing ligand (ACh) A->B C Perform incubation in the absence (control) and presence of a fixed concentration of this compound B->C D Separate bound from free radioligand by rapid filtration C->D E Wash filters with ice-cold wash buffer D->E F Measure radioactivity on filters using a scintillation counter E->F G Analyze data to determine the Ki of ACh in the absence and presence of this compound F->G

Workflow for the radioligand binding assay.
  • Detailed Protocol:

    • Membrane Preparation: Harvest cells expressing the M4 receptor, homogenize them in a lysis buffer, and isolate the membrane fraction by centrifugation.

    • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]NMS (near its Kd value), and varying concentrations of the competing ligand (ACh). A parallel set of experiments is performed in the presence of a fixed concentration of this compound.

    • Incubation: Incubate the plates at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the amount of bound [³H]NMS as a function of the ACh concentration. Fit the data to determine the inhibitory constant (Ki) of ACh. A leftward shift in the ACh competition curve in the presence of this compound indicates an increase in ACh affinity.

3. Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on M4 receptor-mediated modulation of synaptic transmission in brain slices.

  • Materials and Reagents:

    • Brain slices (e.g., from the hippocampus).

    • Artificial cerebrospinal fluid (aCSF).

    • Intracellular solution for the patch pipette.

    • This compound.

    • Carbachol (a stable ACh analog).

    • Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system).

    • Borosilicate glass capillaries for making micropipettes.

  • Detailed Protocol:

    • Slice Preparation: Prepare acute brain slices from the region of interest (e.g., hippocampus) and maintain them in oxygenated aCSF.

    • Recording Setup: Transfer a slice to the recording chamber on the patch-clamp rig and continuously perfuse with aCSF.

    • Patching: Using a micropipette filled with intracellular solution, establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a pyramidal neuron).

    • Baseline Recording: Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs).

    • Drug Application:

      • Apply carbachol to the bath to activate muscarinic receptors and observe the effect on synaptic transmission.

      • Wash out the carbachol.

      • Apply this compound to the bath for a period of time.

      • Re-apply carbachol in the presence of this compound and record the synaptic response.

    • Data Analysis: Compare the magnitude of the carbachol-induced depression of synaptic transmission in the absence and presence of this compound. A greater depression in the presence of this compound indicates potentiation of the M4 receptor response.

Conclusion

This compound is a foundational tool compound that has been critical for advancing our understanding of M4 muscarinic receptor pharmacology and its role in the central nervous system. While its in vivo applications are limited, its high potency and selectivity make it an excellent choice for in vitro and ex vivo experiments aimed at dissecting the function of the M4 receptor. The protocols provided here offer a starting point for researchers to utilize this compound to investigate the therapeutic potential of targeting the M4 receptor for various neurological and psychiatric disorders.

References

Application Notes and Protocols for VU10010 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU10010 is a potent and highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).[1] As a PAM, this compound does not activate the M4 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[1] It achieves this by binding to an allosteric site on the receptor, which increases the affinity of ACh for its binding site and improves the coupling of the receptor to its downstream G protein signaling pathways.[1][2] This document provides detailed application notes and protocols for the use of this compound in various in vitro experimental setups.

Mechanism of Action

This compound potentiates the M4 receptor's response to acetylcholine, reportedly inducing a 47-fold potentiation of the ACh concentration-response curve.[1] The M4 receptor is a Gi/o-coupled G protein-coupled receptor (GPCR). Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In recombinant cell lines co-expressing a chimeric G protein (e.g., Gqi5), M4 receptor activation can be redirected to the Gq pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium (Ca2+).

Quantitative Data Summary

The following table summarizes the quantitative data for this compound in various in vitro assays.

CompoundCell LineAssay TypeParameterValueReference
This compoundCHO cells expressing rM4Calcium MobilizationEC50~400 nM[1]
This compoundNot SpecifiedFunctional AssayACh Potentiation47-fold[1]
This compounddSPNs from micePatch ClampConcentration5 µM[3]

Experimental Protocols

Calcium Mobilization Assay

This protocol is designed to measure the potentiation of the M4 receptor response by this compound in a recombinant cell line.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human M4 muscarinic receptor and a chimeric G-protein such as Gαqi5.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • This compound.

  • Acetylcholine (ACh).

  • 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).

Protocol:

  • Cell Plating:

    • The day before the assay, seed the M4 receptor-expressing cells into 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution of 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer.

    • Remove the cell culture medium from the plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of this compound in Assay Buffer to create a range of concentrations (e.g., 10 nM to 100 µM).

    • Prepare an EC20 concentration of acetylcholine in Assay Buffer. This concentration should be determined in a separate experiment by generating a full ACh dose-response curve.

    • After the dye loading incubation, wash the cells twice with 40 µL of Assay Buffer, leaving 20 µL of buffer in each well.

    • Add 10 µL of the diluted this compound solutions to the appropriate wells. For control wells, add 10 µL of Assay Buffer with 0.1% DMSO.

    • Incubate the plate for 15 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the assay plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.

    • Establish a stable baseline reading for 10-20 seconds.

    • Add 10 µL of the EC20 ACh solution to all wells simultaneously using the instrument's liquid handler.

    • Continue recording the fluorescence signal for at least 60-90 seconds.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound for the potentiation of the ACh response.

cAMP Inhibition Assay

This protocol measures the inhibitory effect of M4 receptor activation on cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human M4 muscarinic receptor.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Forskolin.

  • 3-isobutyl-1-methylxanthine (IBMX).

  • This compound.

  • Acetylcholine (ACh).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well assay plates.

Protocol:

  • Cell Plating:

    • Seed M4 receptor-expressing cells into 384-well plates the day before the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound and Agonist Preparation:

    • Prepare a stock solution of this compound in DMSO and serially dilute it in Assay Buffer.

    • Prepare a stock solution of acetylcholine in Assay Buffer. An EC80 concentration of ACh is typically used in PAM screening.

    • Prepare a solution of Forskolin (e.g., 10 µM final concentration) and IBMX (a phosphodiesterase inhibitor, e.g., 500 µM final concentration) in Assay Buffer.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with Assay Buffer.

    • Add 10 µL of the diluted this compound solutions or vehicle control to the wells.

    • Add 10 µL of the EC80 ACh solution to the appropriate wells.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the Forskolin/IBMX solution to all wells to stimulate adenylyl cyclase.

    • Incubate for 30 minutes at room temperature.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • The data will show a decrease in cAMP levels in response to M4 activation.

    • Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for advanced users to measure the effect of this compound on synaptic transmission in brain slices. This is based on a study using hippocampal slices.[2]

Materials:

  • Brain slicing apparatus (vibratome).

  • Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2.

  • Recording chamber and perfusion system.

  • Patch-clamp amplifier and data acquisition system.

  • Glass micropipettes (3-5 MΩ).

  • Internal solution for micropipettes.

  • This compound.

  • Carbachol (a stable ACh analog).

Protocol:

  • Slice Preparation:

    • Prepare acute brain slices (e.g., 300 µm thick) from the hippocampus of a rodent.

    • Allow slices to recover in aCSF for at least 1 hour before recording.

  • Recording Setup:

    • Transfer a slice to the recording chamber and continuously perfuse with aCSF at a constant flow rate.

    • Establish a whole-cell patch-clamp recording from a pyramidal neuron in the CA1 region.

  • Experimental Procedure:

    • Record baseline excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers.

    • Apply a sub-maximal concentration of carbachol to induce a depression of synaptic transmission.

    • After the carbachol effect has stabilized, co-apply this compound (e.g., 5 µM) with carbachol.[3]

    • Observe the potentiation of the carbachol-induced depression of EPSCs.

  • Data Analysis:

    • Measure the amplitude of the EPSCs before and after the application of carbachol and this compound.

    • Quantify the percentage of depression of the EPSC amplitude.

    • Compare the depression induced by carbachol alone to that induced by carbachol in the presence of this compound.

Visualizations

G cluster_0 M4 Receptor Signaling Pathway ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: Signaling pathway of the M4 muscarinic acetylcholine receptor.

G cluster_1 In Vitro Experimental Workflow for this compound start Start plate_cells Plate M4-expressing cells start->plate_cells dye_load Load with Ca2+ indicator dye plate_cells->dye_load add_this compound Add this compound dye_load->add_this compound add_ach Add ACh (EC20) add_this compound->add_ach measure_fluorescence Measure fluorescence add_ach->measure_fluorescence analyze Analyze data (EC50) measure_fluorescence->analyze end End analyze->end

Caption: Workflow for a calcium mobilization assay with this compound.

References

Application Notes and Protocols: Preparing VU10010 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

VU10010 is a selective positive allosteric modulator (PAM) of the M₄ muscarinic acetylcholine receptor.[1] It is a valuable research tool for studying the role of the M₄ receptor in various physiological and pathological processes. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Chemical Name 3-Amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Molecular Weight 345.85 g/mol
Solubility in DMSO 100 mM (34.59 mg/mL)
Solubility in Ethanol 10 mM (3.46 mg/mL)
EC₅₀ 33 nM for ACh (in the absence of this compound) and 0.7 nM for ACh (in the presence of this compound)

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 100 mM stock solution of this compound in DMSO.

  • Preparation: Ensure all equipment is clean and sterile. Work in a clean and controlled environment, such as a laminar flow hood, to minimize contamination.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 34.59 mg of this compound powder directly into the tared tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube securely.

  • Mixing:

    • Vortex the solution thoroughly until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparing a 10 mM this compound Stock Solution in Ethanol

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in ethanol.

  • Preparation: Use clean and sterile equipment in a suitable working environment.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Weigh 3.46 mg of this compound powder into the tube.

  • Dissolving in Ethanol:

    • Add 1 mL of absolute ethanol to the tube.

    • Securely cap the tube.

  • Mixing:

    • Vortex the solution until the powder is fully dissolved.

  • Storage:

    • Aliquot the solution into smaller volumes for single use.

    • Store at -20°C or -80°C.

Note on Stability: For optimal results, it is recommended to use freshly prepared stock solutions. If stored properly, solutions can be stable for several months, but stability should be verified for long-term experiments.

Visualizations

Signaling Pathway of M₄ Muscarinic Acetylcholine Receptor

M4_Signaling_Pathway ACh Acetylcholine (ACh) M4R M₄ Receptor ACh->M4R Binds to orthosteric site This compound This compound (Allosteric Potentiator) This compound->M4R Binds to allosteric site G_protein Gαi/o Protein M4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates targets Stock_Solution_Workflow Start Start: Weigh this compound Powder Add_Solvent Add Solvent (DMSO or Ethanol) Start->Add_Solvent Vortex Vortex to Dissolve Add_Solvent->Vortex Stock_Solution 100 mM or 10 mM Stock Solution Vortex->Stock_Solution Aliquot Aliquot for Single Use Stock_Solution->Aliquot Dilute Prepare Working Solutions (e.g., in cell culture media) Stock_Solution->Dilute Dilute as needed Store Store at -20°C or -80°C Aliquot->Store Experiment Use in Experiment Dilute->Experiment

References

Application Notes and Protocols for VU10010 in Cultured Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU10010 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] As a PAM, this compound does not activate the M4 receptor directly but enhances its response to the endogenous agonist, acetylcholine (ACh).[1] It achieves this by binding to an allosteric site on the receptor, which increases the affinity of ACh for the receptor and improves its coupling to G proteins. This modulation of the M4 receptor, which is predominantly coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[2] These downstream effects ultimately result in the inhibition of neuronal activity.[2]

The M4 receptor is a key target for therapeutic intervention in a variety of neurological and psychiatric disorders. The selective potentiation of M4 receptor signaling with this compound has been shown to modulate synaptic transmission, notably by depressing excitatory neurotransmission without affecting inhibitory synapses in the hippocampus. However, the utility of this compound in in vivo studies has been limited by its unfavorable physicochemical properties. Nevertheless, it remains a valuable tool for in vitro studies in cultured neurons to dissect the roles of M4 receptor activation in neuronal function and to screen for novel therapeutic agents.

These application notes provide detailed protocols for the use of this compound in cultured neurons, focusing on electrophysiological recordings, calcium imaging, and neuroprotection assays.

Data Presentation

Table 1: Electrophysiological and Functional Effects of this compound in Cultured Neurons

ParameterCell TypeThis compound ConcentrationEffectReference
Excitatory Postsynaptic Potential (EPSP)Striatal Spiny Projection Neurons5 µMBlocked the induction of long-term potentiation (LTP).[1]
NMDA Receptor-Mediated Ca2+ TransientsStriatal Spiny Projection Neurons5 µMReduced NMDAR-mediated Ca2+ transients by approximately 40% in the presence of a D1R agonist.[1]
EC50 for ACh PotentiationRecombinant cell lines~400 nMPotentiates the M4 response to acetylcholine.

Signaling Pathways and Experimental Workflows

VU10010_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux Neuronal_Inhibition Neuronal Inhibition K_ion->Neuronal_Inhibition Leads to Hyperpolarization ACh Acetylcholine (ACh) ACh->M4R Binds This compound This compound This compound->M4R Potentiates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits G_betagamma->GIRK Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP->Neuronal_Inhibition Reduced levels contribute to CREB CREB PKA->CREB Phosphorylates

Caption: M4 receptor signaling pathway modulated by this compound.

Experimental_Workflow cluster_culture Neuronal Culture Preparation cluster_experiments Experimental Procedures cluster_treatment Treatment cluster_analysis Data Analysis Culture Primary Hippocampal/Cortical Neuron Culture Electrophysiology Whole-Cell Patch Clamp (e.g., EPSC recording) Culture->Electrophysiology Day in vitro (DIV) 10-14 Calcium_Imaging Calcium Imaging (e.g., Fluo-4 AM) Culture->Calcium_Imaging Day in vitro (DIV) 10-14 Neuroprotection Neuroprotection Assay (Glutamate Excitotoxicity) Culture->Neuroprotection Day in vitro (DIV) 10-14 VU10010_Treatment This compound Application (Concentration-response) Electrophysiology->VU10010_Treatment Calcium_Imaging->VU10010_Treatment Neuroprotection->VU10010_Treatment Data_Analysis Quantitative Analysis: - Synaptic currents - Calcium transients - Cell viability VU10010_Treatment->Data_Analysis

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Primary Hippocampal/Cortical Neuron Culture

This protocol is adapted from standard procedures for preparing primary neuronal cultures.

Materials:

  • Timed-pregnant Sprague-Dawley rats (E18) or C57BL/6 mice (E16)

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Papain (20 U/mL) and DNase I (100 U/mL)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine and Laminin

  • Sterile dissection tools

  • 15 mL conical tubes

  • Cell culture plates or coverslips

Procedure:

  • Coat culture surfaces with 50 µg/mL poly-D-lysine in sterile water for 1 hour at 37°C. Rinse three times with sterile water and allow to dry.

  • Coat the poly-D-lysine treated surfaces with 10 µg/mL laminin in sterile PBS and incubate overnight at 4°C.

  • Euthanize the pregnant animal according to approved institutional protocols and harvest the embryonic horns into ice-cold HBSS.

  • Dissect the hippocampi or cortices from the embryonic brains under a dissecting microscope in a sterile environment.

  • Transfer the dissected tissue to a 15 mL conical tube containing a papain/DNase I solution and incubate at 37°C for 15-20 minutes with gentle agitation.

  • Stop the enzymatic digestion by adding an equal volume of supplemented Neurobasal medium.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh supplemented Neurobasal medium and determine the cell density using a hemocytometer.

  • Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) onto the prepared culture surfaces.

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Change half of the medium every 3-4 days.

  • Neurons are typically ready for experiments between 10 and 14 days in vitro (DIV).

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on excitatory postsynaptic currents (EPSCs).

Materials:

  • Cultured neurons (DIV 10-14)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

  • This compound stock solution (in DMSO)

  • Patch-clamp amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass pipettes (3-5 MΩ resistance)

Procedure:

  • Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.

  • Pull a glass pipette and fill it with the internal solution.

  • Under visual guidance (e.g., DIC microscopy), approach a healthy-looking neuron with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV to record spontaneous or evoked EPSCs.

  • Establish a stable baseline recording for at least 5 minutes.

  • Prepare working concentrations of this compound (e.g., 100 nM, 400 nM, 1 µM, 5 µM) in the external solution. The final DMSO concentration should be kept below 0.1%.

  • Perfuse the neuron with the this compound-containing external solution and record the changes in EPSC amplitude and frequency.

  • To study effects on synaptic plasticity, a long-term potentiation (LTP) induction protocol (e.g., high-frequency stimulation) can be applied in the presence and absence of this compound.

  • Analyze the data to determine the concentration-dependent effects of this compound on synaptic transmission.

Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to neuronal activity and the modulatory effects of this compound.

Materials:

  • Cultured neurons (DIV 10-14)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • This compound stock solution (in DMSO)

  • Fluorescence microscope with a camera and appropriate filter sets

  • Image analysis software

Procedure:

  • Prepare a loading solution of 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

  • Wash the cultured neurons twice with HBSS.

  • Incubate the neurons with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.

  • Wash the neurons three times with HBSS to remove excess dye and allow for de-esterification for 15-20 minutes at room temperature.

  • Place the coverslip in a recording chamber on the microscope stage and perfuse with HBSS.

  • Acquire baseline fluorescence images.

  • Stimulate neuronal activity, for example, by brief application of high KCl (e.g., 50 mM) or an NMDA receptor agonist, and record the resulting calcium transients.

  • Wash the cells and allow them to return to baseline.

  • Prepare working concentrations of this compound in HBSS.

  • Pre-incubate the neurons with this compound for a defined period (e.g., 10-15 minutes).

  • Repeat the stimulation protocol in the presence of this compound and record the calcium transients.

  • Analyze the fluorescence intensity changes over time to quantify the effect of this compound on stimulus-evoked calcium influx.

Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This protocol assesses the potential neuroprotective effects of this compound against glutamate-induced cell death.

Materials:

  • Cultured neurons (DIV 10-14)

  • Glutamate

  • This compound stock solution (in DMSO)

  • Cell viability assay kit (e.g., MTT, LDH release, or live/dead staining)

  • 96-well culture plates

Procedure:

  • Plate neurons in a 96-well plate at a suitable density.

  • On the day of the experiment, replace the culture medium with a defined experimental buffer (e.g., HBSS).

  • Prepare different concentrations of this compound in the experimental buffer.

  • Pre-treat the neurons with this compound for 1-2 hours.

  • Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined period (e.g., 15-30 minutes). Include control wells with no glutamate and glutamate-only treatment.

  • Remove the glutamate-containing medium and replace it with fresh, this compound-containing medium.

  • Incubate the plates for 24 hours at 37°C.

  • Assess cell viability using a chosen assay according to the manufacturer's instructions.

  • Quantify the results and determine if this compound provides a concentration-dependent neuroprotective effect against glutamate excitotoxicity.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell type. All experiments should be conducted in accordance with institutional guidelines and regulations.

References

Troubleshooting & Optimization

VU10010 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU10010.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing a stock solution of this compound, Dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 100 mM.[1] Ethanol can also be used, with a maximum solubility of 10 mM.[1]

Q2: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What can I do to prevent this?

A2: Precipitation upon dilution in aqueous buffers is a common issue with compounds that have poor water solubility, like this compound. Here are several strategies to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, ideally below 0.5%, to maintain the solubility of this compound while minimizing solvent effects on your experiment.

  • Use of Surfactants: Consider the inclusion of a low concentration of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, in your aqueous buffer. Surfactants can help to create micelles that encapsulate the hydrophobic compound and improve its solubility.

  • Vortexing and Sonication: After diluting the stock solution, ensure the final solution is mixed thoroughly by vortexing. Gentle sonication can also be used to help dissolve any small precipitates that may have formed.

Q3: Can I use this compound for in vivo studies?

A3: this compound has poor physicochemical properties, including a high lipophilicity (log P ~4.5), which makes it challenging to formulate for in vivo studies.[2][3] Attempts to create a homogeneous solution in acceptable vehicles for in vivo administration have been unsuccessful.[2][3] Therefore, this compound is not recommended for in vivo applications. For in vivo studies, consider using one of its more soluble and centrally penetrant analogs, such as VU0152099 or VU0152100.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution The concentration of this compound exceeds its solubility limit in the chosen solvent.Ensure the stock solution concentration does not exceed 100 mM in DMSO or 10 mM in ethanol.[1] If precipitation is observed, gently warm the solution and vortex until the solid is fully dissolved.
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution at +4°C as recommended.[1]
Cloudiness or precipitation in the final assay medium Poor aqueous solubility of this compound.Decrease the final concentration of this compound in the assay. Incorporate a co-solvent like ethanol (if compatible with the experiment) or a small amount of a biocompatible surfactant.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the required amount of this compound powder. The molecular weight of this compound is 345.85 g/mol .[1] For 1 ml of a 10 mM stock solution, you will need 3.46 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution.

    • Store the stock solution at +4°C.

Signaling Pathway and Experimental Workflow

VU10010_Signaling_Pathway This compound Signaling Pathway cluster_membrane Cell Membrane M4R M4 Muscarinic Receptor G_protein Gi/o Protein M4R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts This compound This compound (Positive Allosteric Modulator) This compound->M4R enhances binding ACh Acetylcholine (ACh) ACh->M4R binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response phosphorylates targets Troubleshooting_Workflow This compound Solubility Troubleshooting Start Start: Dissolving this compound Stock_Solution Prepare stock in DMSO (<=100 mM) Start->Stock_Solution Dilution Dilute in aqueous buffer Stock_Solution->Dilution Precipitation_Check Precipitation observed? Dilution->Precipitation_Check Solution_1 Decrease final concentration Precipitation_Check->Solution_1 Yes Success Solution is clear Proceed with experiment Precipitation_Check->Success No Failure Precipitation persists Re-evaluate protocol Precipitation_Check->Failure Persistent Solution_2 Add surfactant (e.g., Tween 80) Solution_1->Solution_2 Vortex_Sonicate Vortex and/or sonicate Solution_1->Vortex_Sonicate Solution_3 Adjust buffer pH Solution_2->Solution_3 Solution_3->Vortex_Sonicate Vortex_Sonicate->Precipitation_Check

References

Technical Support Center: Overcoming Poor Physicochemical Properties of VU10010

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU10010. The information provided aims to address common challenges related to the compound's physicochemical properties, offering solutions to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a selective allosteric potentiator of M4 acetylcholine receptors. Its key physicochemical properties are summarized in the table below. The compound's limited aqueous solubility and potential for instability in aqueous buffers are significant challenges for in vitro and in vivo studies. In fact, its unfavorable physicochemical properties have been noted as a limitation for its use in in vivo research.[1][2]

Q2: I'm observing precipitate in my cell culture media after adding this compound. What is the likely cause and how can I fix it?

A2: Precipitation is a common issue with this compound due to its low aqueous solubility. This typically occurs when the final concentration of the compound in the aqueous-based cell culture medium exceeds its solubility limit, even if the initial stock solution in DMSO is clear. To address this, consider the following troubleshooting steps:

  • Lower the final concentration: If your experimental design allows, reducing the final concentration of this compound may be the simplest solution.

  • Optimize the dilution method: Instead of a single dilution step, perform serial dilutions. Also, ensure rapid and thorough mixing when adding the stock solution to the buffer.

  • Use a solubilizing agent: The inclusion of a small amount of a biocompatible surfactant or a cyclodextrin in the assay buffer can enhance the solubility of this compound.

Q3: My experimental results with this compound are inconsistent. Could this be related to its stability?

A3: Yes, inconsistent results can be a sign of compound instability. This compound, like many small molecules, can degrade in aqueous solutions over time, especially at physiological temperatures (37°C). It is crucial to assess the stability of this compound in your specific assay conditions. You can do this by incubating the compound in your assay buffer for the duration of your experiment and measuring its concentration at different time points using methods like HPLC-MS.

Q4: Are there any analogs of this compound with improved properties?

A4: Yes, due to the limitations of this compound, analogs with improved physicochemical properties have been developed. For instance, VU0152099 and VU0152100 are two analogs that were specifically designed to have better solubility and metabolic stability, allowing for in vivo studies.[1] These compounds could be considered as alternatives if the challenges with this compound cannot be overcome in your experimental system.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers

Symptoms:

  • Visible precipitate upon dilution of DMSO stock into aqueous buffer.

  • Cloudy or hazy appearance of the final solution.

  • Low or inconsistent bioactivity in assays.

Troubleshooting Workflow:

start Precipitation Observed check_concentration Is final concentration too high? start->check_concentration lower_concentration Lower final concentration check_concentration->lower_concentration Yes check_dilution Is dilution method optimal? check_concentration->check_dilution No success Precipitate Resolved lower_concentration->success serial_dilution Use serial dilutions and rapid mixing check_dilution->serial_dilution No use_excipients Consider solubilizing agents (e.g., cyclodextrins, surfactants) check_dilution->use_excipients Yes serial_dilution->success use_excipients->success failure Consider alternative compound (e.g., VU0152100) use_excipients->failure

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Compound Instability in Assay Medium

Symptoms:

  • Decreasing compound activity over the time course of an experiment.

  • High variability between replicate experiments.

  • Flat dose-response curves.

Troubleshooting Workflow:

start Inconsistent Results Observed assess_stability Assess compound stability in assay medium (HPLC-MS analysis over time) start->assess_stability is_stable Is the compound stable? assess_stability->is_stable check_other_factors Investigate other experimental factors (e.g., cell health, reagent quality) is_stable->check_other_factors Yes optimize_conditions Optimize assay conditions to improve stability is_stable->optimize_conditions No reduce_incubation Reduce incubation time optimize_conditions->reduce_incubation modify_buffer Modify buffer pH or composition optimize_conditions->modify_buffer use_stabilizers Add stabilizers (e.g., antioxidants) optimize_conditions->use_stabilizers success Consistent Results Achieved reduce_incubation->success modify_buffer->success use_stabilizers->success

Caption: Workflow for addressing this compound instability.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight345.85 g/mol
FormulaC₁₇H₁₆ClN₃OS
Purity≥98%
Max Solubility in DMSO100 mM
Max Solubility in Ethanol10 mM
Storage Temperature+4°C

Table 2: Comparison of this compound and its Analogs

CompoundKey ImprovementApplicationReference
This compound M4 selective allosteric potentiatorIn vitro studies[1]
VU0152099 Improved physicochemical properties, centrally penetrantIn vivo studies[1]
VU0152100 Improved physicochemical properties, centrally penetrantIn vivo studies[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in an appropriate solvent.

Materials:

  • This compound powder

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Sterile, amber-colored microcentrifuge tubes

Methodology:

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex the tube until the compound is completely dissolved. Gentle warming (to 30-37°C) can be applied if necessary, but avoid excessive heat.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Aqueous Solubility Enhancement using Cyclodextrins

Objective: To improve the solubility of this compound in aqueous buffers for in vitro assays.

Materials:

  • This compound stock solution in DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Assay buffer (e.g., PBS, HBSS)

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in the desired assay buffer.

  • While stirring the HP-β-CD solution, slowly add the this compound DMSO stock solution dropwise to achieve the final desired concentration of this compound. The final DMSO concentration should be kept to a minimum (ideally <0.5%).

  • Continue stirring the solution for at least 30 minutes at room temperature to allow for the formation of the inclusion complex.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in the assay.

  • It is recommended to determine the actual concentration of solubilized this compound using a suitable analytical method like HPLC.

Protocol 3: Formulation of a this compound-related Compound for In Vivo Studies (Adapted from VU0467154 protocol)

Objective: To prepare a formulation of a this compound-like compound suitable for oral (PO) or intraperitoneal (IP) administration in rodents. This protocol is based on a successful formulation for a similar M4 PAM and may require optimization for this compound or its analogs.

Materials:

  • This compound or analog powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mg/mL). Ensure the compound is fully dissolved.

  • Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the following order and ratio:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Final Formulation:

    • To the prepared vehicle, add the DMSO stock solution to achieve the final desired dosing concentration. The final DMSO concentration should be 10%.

    • For example, to prepare 1 mL of a 1 mg/mL final formulation, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of the vehicle.

    • Vortex the final formulation thoroughly to ensure a uniform suspension.

  • Administration: Administer the suspension to the animals as per the experimental protocol. Ensure the suspension is well-mixed before each administration.

Signaling Pathway

cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ACh Acetylcholine (ACh) ACh->M4R Orthosteric Binding This compound This compound (Allosteric Site) This compound->M4R Allosteric Binding cAMP cAMP AC->cAMP Conversion of ATP downstream Downstream Signaling cAMP->downstream

Caption: this compound enhances M4 receptor signaling.

References

Technical Support Center: VU10010 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with VU10010, a selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM).

Troubleshooting Guide

This guide addresses the most significant challenge reported for the in vivo application of this compound: its poor physicochemical properties.

Problem Potential Cause Recommended Solution/Workaround
Difficulty dissolving this compound for in vivo administration. High lipophilicity (logP ~4.5) and poor solubility in common aqueous-based vehicles.[1]Formulation Development: Explore a range of biocompatible solvents and co-solvents (e.g., DMSO, ethanol, polyethylene glycol). Note that this compound is soluble to 100 mM in DMSO and to 10 mM in ethanol.[2]Investigate the use of cyclodextrins or other solubilizing agents to improve aqueous solubility.Consider lipid-based formulations such as nanoemulsions or liposomes.Alternative Compounds: Utilize centrally penetrant analogs with improved physicochemical properties, such as VU0152099 and VU0152100, which have been successfully used in in vivo studies.[1]
Precipitation of this compound upon dilution or injection. The compound is coming out of solution when introduced to an aqueous environment (e.g., saline, blood).Optimize the formulation to ensure stability upon dilution.Decrease the final concentration of the dosing solution.Consider alternative routes of administration that may be more tolerant of less soluble compounds (e.g., intraperitoneal vs. intravenous).

Frequently Asked Questions (FAQs)

Compound Characteristics and Handling

Q1: What is the mechanism of action of this compound?

A1: this compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][3] It binds to an allosteric site on the M4 receptor, which increases the receptor's affinity for its natural ligand, acetylcholine (ACh), and enhances the coupling of the receptor to G proteins.[1][3] It does not have agonist activity on its own but potentiates the response of the M4 receptor to ACh.[1]

Q2: What are the key in vitro parameters of this compound?

A2: The following table summarizes the key in vitro pharmacological data for this compound.

ParameterValueReference
M4 Receptor Potentiation 47-fold potentiation of the ACh concentration-response curve[1][3]
EC50 (in the presence of ACh) ~400 nM[1]
ACh EC50 (in the absence of this compound) 33 nM[2]
ACh EC50 (in the presence of this compound) 0.7 nM[2]
Selectivity No activation of other muscarinic receptor subtypes (M1, M2, M3, M5)[1][3]

Q3: How should I store and handle this compound?

A3: this compound should be stored at +4°C.[2] For creating stock solutions, it is soluble up to 100 mM in DMSO and 10 mM in ethanol.[2]

In Vivo Experimental Design

Q4: Given the challenges with this compound, what are the alternatives for in vivo studies targeting the M4 receptor?

A4: Chemical optimization of this compound has led to the development of centrally penetrant analogs with more favorable physicochemical properties, such as VU0152099 and VU0152100.[1] These compounds have been successfully used in in vivo studies and have demonstrated antipsychotic-like activity in animal models.[4]

Q5: What are potential off-target effects to consider for M4 PAMs in vivo?

A5: While this compound is reported to be highly selective for the M4 receptor in vitro, in vivo studies should always include assessments for potential off-target effects. This can be done by:

  • Including an inactive analog of the compound as a negative control.[3]

  • Conducting studies in M4 receptor knockout mice to confirm that the observed effects are M4-dependent.[3]

  • Performing a broad panel of in vitro screens against other GPCRs, ion channels, and transporters.

Q6: How can I assess target engagement of an M4 PAM in vivo?

A6: Target engagement can be assessed through various methods, including:

  • Ex vivo receptor binding assays: Measure the occupancy of M4 receptors in brain tissue after compound administration.

  • Pharmacodynamic biomarkers: Measure downstream effects of M4 receptor activation, such as changes in neurotransmitter levels (e.g., dopamine in the striatum).[4]

  • In vivo microdialysis: To monitor real-time changes in neurotransmitter release in specific brain regions following compound administration.[4]

Experimental Protocols

Calcium Mobilization Assay for M4 PAM Activity

This protocol is a general representation based on the literature for assessing M4 PAM activity.

  • Cell Line: Use a cell line (e.g., HEK293 or CHO cells) co-expressing the human or rat M4 muscarinic receptor and a chimeric G protein (e.g., Gqi5). The chimeric G protein is necessary to couple the Gi/o-coupled M4 receptor to the phospholipase Cβ/Ca2+ pathway.[1]

  • Cell Plating: Plate the cells in a 96-well or 384-well plate suitable for fluorescence-based assays.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound or other test compounds in an appropriate assay buffer.

  • Assay Procedure:

    • Add a fixed, sub-maximal concentration of acetylcholine (e.g., EC20 concentration) to the cells.

    • Immediately add the different concentrations of the test compound.

    • Measure the fluorescence intensity over time using a plate reader capable of detecting calcium flux (e.g., FLIPR).

  • Data Analysis: Normalize the data as a percentage of the maximal response to a saturating concentration of acetylcholine. Calculate the EC50 values for the test compound in potentiating the acetylcholine response.

Visualizations

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits ACh Acetylcholine ACh->M4R Binds This compound This compound This compound->M4R Potentiates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Caption: M4 Muscarinic Receptor Signaling Pathway.

Troubleshooting_Workflow start Start: In Vivo Experiment with this compound solubility_issue Is this compound soluble in a suitable in vivo vehicle? start->solubility_issue formulation Develop a new formulation (e.g., co-solvents, cyclodextrins, lipid-based) solubility_issue->formulation No analogs Consider using analogs with improved properties (e.g., VU0152099) solubility_issue->analogs Persistent Issue administer Administer compound to animals solubility_issue->administer Yes formulation->solubility_issue efficacy_check Is the desired in vivo effect observed? administer->efficacy_check dose_response Optimize dose and administration route efficacy_check->dose_response No target_engagement Assess target engagement (e.g., ex vivo binding, biomarkers) efficacy_check->target_engagement No off_target_check Are there signs of off-target effects? efficacy_check->off_target_check Yes dose_response->administer target_engagement->administer controls Use negative controls: - Inactive analog - M4 knockout animals off_target_check->controls Yes success Successful In Vivo Experiment off_target_check->success No controls->administer

Caption: Troubleshooting Workflow for In Vivo Studies.

References

Optimizing VU10010 Concentration for Cell Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of VU10010 for various cell-based assays. This compound is a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR), and this guide offers troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2] It does not activate the receptor on its own but binds to a distinct allosteric site, increasing the affinity of the receptor for its endogenous ligand, acetylcholine (ACh), and enhancing the coupling to G proteins.[1][2][3] This potentiation leads to a leftward shift in the acetylcholine concentration-response curve.[1]

Q2: What is a typical effective concentration range for this compound in cell assays?

A2: The half-maximal effective concentration (EC50) for this compound is typically in the 400 nM range in functional assays, such as calcium mobilization assays in CHO cells expressing the rat M4 receptor.[1] However, the optimal concentration can vary depending on the cell type, assay format, and the concentration of the orthosteric agonist (e.g., acetylcholine) being used. It is recommended to perform a concentration-response curve to determine the optimal this compound concentration for your specific experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO and ethanol.[3] For cell-based assays, it is common to prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO.[3] Subsequently, dilute the stock solution in your assay buffer to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Can this compound be used in vivo?

A4: While this compound is a potent and selective M4 PAM in vitro, it has been reported to have poor physicochemical properties that have made in vivo studies challenging.[1][4] Researchers have developed analogs with improved properties for in vivo applications.[5][6]

Troubleshooting Guide

This section addresses common issues that may arise when using this compound in cell-based assays.

Problem Possible Cause Suggested Solution
No potentiation of agonist response observed. 1. This compound concentration is too low. Perform a full concentration-response curve for this compound (e.g., 1 nM to 100 µM) in the presence of a fixed EC20 concentration of acetylcholine to determine the optimal potentiating concentration.[1]
2. Agonist (e.g., ACh) concentration is too high. If the agonist concentration is at or near its maximal effective concentration (ECmax), the potentiating effect of a PAM may be masked. Use an agonist concentration that elicits a submaximal response (e.g., EC20).[1]
3. Poor solubility of this compound in assay buffer. This compound has poor physicochemical properties.[1] Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to affect cell viability. Visually inspect for precipitation. Consider using a different formulation or analog if solubility issues persist.
4. Incorrect cell line or receptor expression. Confirm that your cell line expresses the M4 muscarinic acetylcholine receptor. If using a recombinant cell line, verify the expression level of the receptor.
High background signal or cell death observed. 1. This compound cytotoxicity at high concentrations. Determine the cytotoxicity of this compound on your specific cell line using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).[7][8][9] Test a range of this compound concentrations in the absence of an agonist.
2. High DMSO concentration. Ensure the final DMSO concentration in your assay medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control with the same DMSO concentration to assess its effect.
3. Contamination of cell culture. Regularly check cell cultures for any signs of contamination.
Inconsistent or variable results. 1. Inconsistent cell plating density. Ensure uniform cell seeding density across all wells of your assay plate.
2. Inaccurate pipetting. Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent delivery of compounds and reagents.
3. Edge effects in multi-well plates. To minimize edge effects, avoid using the outer wells of the plate for experimental conditions or fill them with sterile buffer or media.
4. Instability of this compound in solution. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Assess the stability of the compound in your specific assay buffer over the time course of the experiment.[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the potential cytotoxicity of this compound.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Functional Assay: Calcium Mobilization

This protocol describes a common functional assay to measure the potentiation of M4 receptor activation by this compound.

  • Cell Plating: Seed CHO-K1 cells stably expressing the M4 mAChR and a chimeric G-protein (Gqi5) into black-walled, clear-bottom 96-well plates at a density of 50,000-60,000 cells per well and incubate overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 45-60 minutes at 37°C.[10]

  • Compound Pre-incubation: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Add various concentrations of this compound to the wells and pre-incubate for a specific period (e.g., 15-30 minutes).

  • Agonist Addition and Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add a fixed, submaximal (EC20) concentration of acetylcholine to the wells and immediately measure the fluorescence intensity over time.[1][12]

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the EC50 of this compound by plotting the potentiation of the agonist response against the this compound concentration.

Signaling Pathway and Experimental Workflow

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ACh Acetylcholine (ACh) ACh->M4R Binds (Orthosteric site) This compound This compound (PAM) This compound->M4R Binds (Allosteric site) ATP ATP ATP->AC Downstream Downstream Cellular Responses cAMP->Downstream

Caption: M4 Receptor Signaling Pathway with this compound.

Optimization_Workflow start Start: Cell Culture (M4 Receptor Expressing) viability 1. Determine this compound Cytotoxicity (e.g., MTT Assay) start->viability agonist_crc 2. Determine Agonist (ACh) EC20 (Functional Assay) start->agonist_crc pam_crc 3. This compound Concentration-Response (with ACh EC20) viability->pam_crc Use non-toxic concentrations agonist_crc->pam_crc Use fixed ACh EC20 analyze 4. Data Analysis (Determine this compound EC50) pam_crc->analyze optimize 5. Select Optimal this compound Concentration for Main Assay analyze->optimize end Proceed with Main Experiment optimize->end

Caption: Workflow for Optimizing this compound Concentration.

References

VU10010 stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: VU10010

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in DMSO and other common laboratory solvents. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

For optimal solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble up to 100 mM in DMSO. For applications where DMSO may be inappropriate, ethanol can be used, with a maximum solubility of 10 mM.[1]

2. How should solid this compound be stored?

Solid this compound should be stored at +4°C.[1]

3. What is the recommended storage condition for this compound stock solutions in DMSO?

For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C. General guidelines for small molecules in DMSO suggest that solutions can be stable for up to one month. For extended periods, re-testing for purity is advised. To minimize degradation from freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.

4. Can I store this compound solutions at room temperature or 4°C?

Long-term storage of this compound in DMSO at room temperature or 4°C is not recommended due to the increased risk of degradation. If temporary storage at these temperatures is necessary, it should be for the shortest possible duration.

5. How many times can I freeze and thaw a this compound stock solution?

Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation and precipitation. It is highly recommended to prepare single-use aliquots of your stock solution to maintain its integrity. Studies on other small molecules in DMSO have shown that no significant loss occurs after 11 freeze-thaw cycles when handled properly, but minimizing these cycles is a crucial preventative measure.[2][3]

6. I observed precipitation in my this compound stock solution after thawing. What should I do?

Precipitation can occur upon thawing a frozen stock solution. To redissolve the compound, you can warm the vial to room temperature and vortex it. Gentle sonication can also be used to aid dissolution. Ensure the precipitate is fully dissolved before use to guarantee an accurate concentration.

7. What are the known degradation pathways for this compound?

Specific degradation pathways for this compound have not been extensively published. However, like many small molecules, potential degradation mechanisms in solution include hydrolysis and oxidation. The presence of water in DMSO can contribute to hydrolysis, emphasizing the need to use anhydrous DMSO and to protect solutions from moisture.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions from solid compound. Verify the purity of the stock solution using HPLC analysis. Ensure proper storage conditions (-20°C in single-use aliquots).
Precipitation in stock solution Improper dissolution; freeze-thaw cycles.Warm the solution to room temperature and vortex or sonicate to redissolve. Ensure complete dissolution before use. In the future, prepare single-use aliquots.
Low potency of this compound in assays Incorrect stock concentration; compound degradation.Confirm the initial concentration calculation. Prepare a fresh stock solution and re-evaluate. Consider potential degradation and assess the purity of the existing stock.

Data Presentation

Table 1: Solubility of this compound

Solvent Maximum Concentration (mM) Maximum Concentration (mg/mL)
DMSO10034.59
Ethanol103.46

Data sourced from product datasheets.[1]

Table 2: Recommended Storage Conditions for this compound

Form Solvent Storage Temperature Recommended Duration
SolidN/A+4°CUp to 6 months as per general guidelines.
SolutionDMSO-20°CUp to 1 month.
SolutionEthanol-20°CUp to 1 month.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general method to evaluate the chemical stability of this compound in DMSO under various storage conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector and a C18 column

  • Autosampler vials

  • Incubators/freezers set to desired temperatures

2. Procedure:

  • Sample Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquoting: Distribute the stock solution into multiple autosampler vials for each storage condition to be tested.

  • Storage Conditions:

    • Time Zero (T=0): Analyze a fresh sample immediately to establish the initial purity.

    • Room Temperature (~25°C)

    • Refrigerated (4°C)

    • Frozen (-20°C)

    • Freeze-Thaw Cycles: Subject a set of vials to repeated freeze-thaw cycles (e.g., freeze at -20°C for 24 hours, then thaw at room temperature for 1 hour, and repeat for a defined number of cycles).

  • Time Points for Analysis: Analyze samples at various time points (e.g., 0, 1, 2, 4, and 12 weeks).

  • HPLC Analysis:

    • At each time point, dilute a sample from each storage condition with an appropriate mobile phase.

    • Inject the diluted sample into the HPLC system.

    • Analyze the chromatogram to determine the peak area of the parent this compound compound and any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare 10 mM this compound in Anhydrous DMSO aliquot Aliquot into Vials prep_stock->aliquot storage_rt Room Temp (~25°C) aliquot->storage_rt storage_4c Refrigerated (4°C) aliquot->storage_4c storage_neg20c Frozen (-20°C) aliquot->storage_neg20c storage_ft Freeze-Thaw Cycles aliquot->storage_ft hplc HPLC Analysis storage_rt->hplc Time Points: 0, 1, 2, 4, 12 weeks storage_4c->hplc Time Points: 0, 1, 2, 4, 12 weeks storage_neg20c->hplc Time Points: 0, 1, 2, 4, 12 weeks storage_ft->hplc Time Points: 0, 1, 2, 4, 12 weeks data_analysis Data Analysis (% Remaining) hplc->data_analysis

Caption: Experimental workflow for assessing this compound stability in DMSO.

signaling_pathway ACh Acetylcholine (ACh) M4R M4 Muscarinic Receptor ACh->M4R Orthosteric Binding This compound This compound This compound->M4R Allosteric Potentiation G_protein Gi/o Protein M4R->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response

Caption: Simplified signaling pathway of this compound as an M4 receptor PAM.

References

Troubleshooting VU10010 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experimental variability when working with VU10010, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: I am observing inconsistent or no potentiation of the M4 receptor in my cell-based assay. What are the possible causes?

A1: Inconsistent results with this compound can stem from several factors, primarily related to its challenging physicochemical properties and the nature of allosteric modulation. Here are the most common culprits and troubleshooting steps:

  • Compound Solubility and Precipitation: this compound has poor aqueous solubility.[1] Precipitation in your stock solution or, more commonly, in the aqueous assay buffer can drastically reduce the effective concentration.

    • Troubleshooting:

      • Visually inspect all solutions for precipitation, especially after dilution into aqueous buffers.

      • Prepare fresh stock solutions in 100% DMSO. This compound is soluble up to 100 mM in DMSO.[2]

      • When diluting into aqueous assay buffers, ensure the final DMSO concentration is low (ideally ≤ 0.1%) to minimize solvent effects and reduce the risk of precipitation.[3][4]

      • Consider preparing intermediate dilutions in a co-solvent like ethanol before the final dilution in aqueous buffer. This compound is soluble up to 10 mM in ethanol.[2]

      • Sonication or gentle warming (if the compound's stability at higher temperatures is confirmed) can aid in dissolution.

  • Compound Stability and Storage: Improper storage can lead to degradation of this compound.

    • Troubleshooting:

      • Store stock solutions at -20°C or -80°C for long-term storage.

      • Aliquot stock solutions to avoid repeated freeze-thaw cycles.

      • Protect solutions from light, as many small molecules are light-sensitive.

  • Assay Conditions: The potentiation effect of a PAM is highly dependent on the concentration of the orthosteric agonist (e.g., acetylcholine, carbachol).

    • Troubleshooting:

      • Use an EC20 concentration of the agonist. This concentration provides a submaximal response that allows for a clear window to observe potentiation.

      • Ensure consistent agonist concentration across all experiments.

      • Variations in cell passage number, confluency, and serum batches can impact receptor expression and signaling. Standardize your cell culture and assay procedures.

  • Cellular System: The expression level of the M4 receptor and the appropriate G-protein for signaling are crucial.

    • Troubleshooting:

      • Confirm the expression of the M4 receptor in your cell line.

      • For cell lines that do not endogenously couple M4 receptors to a calcium signal (as they are Gαi/o-coupled), co-transfection with a chimeric G-protein like Gαqi5 is necessary to elicit a calcium response.[1][5]

Q2: How can I be sure the observed effect is due to M4 receptor potentiation and not an off-target effect?

A2: Distinguishing on-target from off-target effects is critical for validating your findings.

  • Use of an Inactive Analog: Employ a structurally related but inactive analog of this compound as a negative control. An inactive analog should not produce the potentiating effect.[6]

  • Use of an M4 Receptor Antagonist: The potentiating effect of this compound should be blocked by a known M4 receptor antagonist.

  • Experiments in M4 Knockout/Knockdown Cells: If available, demonstrate that the effect of this compound is absent in cells lacking the M4 receptor.[6]

  • Selectivity Profiling: While specific off-target interactions for this compound are not widely reported, it's good practice to consult off-target screening panels if unexpected effects are observed. Several computational tools and screening services can predict or test for interactions with a broad range of targets.[7][8]

Q3: My this compound stock solution appears to have precipitated. Can I still use it?

A3: It is not recommended to use a stock solution with visible precipitate. The concentration will be unknown and will lead to unreliable and irreproducible results. It is best to discard the solution and prepare a fresh one, paying close attention to the dissolution procedure.

Q4: What is the optimal concentration range for this compound in cell-based assays?

A4: The optimal concentration will vary depending on the specific assay and cell type. However, a good starting point is to perform a dose-response experiment. Based on published data, this compound has an EC50 in the range of 400 nM for potentiating the acetylcholine response.[5] Therefore, a concentration range from low nanomolar to low micromolar is a reasonable starting point for your experiments. It is generally advisable to use the lowest concentration that gives a robust and reproducible effect to minimize the potential for off-target activities.[9][10]

Quantitative Data

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: Solubility of this compound

SolventMaximum Reported SolubilityReference
DMSO100 mM[2]
Ethanol10 mM[2]
Aqueous Buffers (e.g., PBS)Poor[1][3]

Table 2: Potency of this compound

ParameterValueConditionsReference
EC50 (Potentiation)~400 nMIn the presence of an EC20 concentration of acetylcholine[5]
Acetylcholine EC50 (no this compound)33 nMCalcium mobilization assay[2]
Acetylcholine EC50 (with this compound)0.7 nMCalcium mobilization assay[2]
ACh CRC Fold-Shift47-foldCalcium mobilization assay[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Calcium Mobilization Assay

This protocol is designed to measure the potentiation of M4 receptor activation by this compound in a cell line co-expressing the M4 receptor and a chimeric G-protein (e.g., Gαqi5).

Materials:

  • HEK293 or CHO cells stably co-expressing the human or rat M4 receptor and Gαqi5.

  • Assay Buffer: HBSS supplemented with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM or other suitable calcium indicator dye.

  • Probenecid (optional, to prevent dye leakage).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Acetylcholine (ACh) or Carbachol stock solution.

  • 96- or 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer, with or without probenecid, according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Compound and Agonist Plate Preparation:

    • Prepare a dilution series of this compound in assay buffer.

    • Prepare the agonist (ACh or carbachol) at a concentration that will yield a final EC20 concentration in the assay wells.

  • Assay Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the cell plate and the compound/agonist plates into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add the this compound dilutions to the cell plate and incubate for a pre-determined time (e.g., 2-5 minutes).

    • Add the EC20 concentration of the agonist and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the log concentration of this compound to generate a dose-response curve and calculate the EC50 of potentiation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol can be used to measure the effect of this compound on M4 receptor-mediated currents in neurons or other excitable cells.

Materials:

  • Brain slices or cultured neurons expressing M4 receptors.

  • Artificial cerebrospinal fluid (aCSF) and internal pipette solution.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • This compound stock solution.

  • Carbachol or other muscarinic agonist.

Procedure:

  • Preparation: Prepare brain slices or cultured neurons according to standard protocols.

  • Pipette Preparation: Pull patch pipettes to a resistance of 3-7 MΩ when filled with internal solution.

  • Obtaining a Whole-Cell Recording:

    • Establish a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

  • Recording:

    • In voltage-clamp mode, hold the cell at a negative membrane potential (e.g., -70 mV).

    • Apply the muscarinic agonist (e.g., carbachol) to elicit an inward current.

    • After establishing a stable baseline response to the agonist, co-apply this compound with the agonist.

    • Record the change in the agonist-induced current in the presence of this compound.

  • Data Analysis:

    • Measure the amplitude of the agonist-induced current in the absence and presence of this compound.

    • Quantify the potentiation of the current by this compound.

Visualizations

M4 Muscarinic Receptor Signaling Pathway

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M4R M4 Receptor G_protein Gαi/o M4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Inhibition PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., altered ion channel activity) PKA->Cellular_Response ACh Acetylcholine (Agonist) ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site

Caption: M4 muscarinic receptor signaling pathway with this compound potentiation.

Troubleshooting Workflow for this compound Experiments

Troubleshooting_Workflow Start Inconsistent/No this compound Effect Check_Solubility Check for Precipitation (Stock & Assay Solutions) Start->Check_Solubility Precipitate_Found Precipitate Found? Check_Solubility->Precipitate_Found Prepare_Fresh Prepare Fresh Solutions (Use fresh DMSO, consider co-solvents) Precipitate_Found->Prepare_Fresh Yes No_Precipitate No Precipitate Precipitate_Found->No_Precipitate No Prepare_Fresh->Start Check_Storage Verify Compound Storage (-20°C or -80°C, protected from light, avoid freeze-thaw) No_Precipitate->Check_Storage Improper_Storage Improper Storage? Check_Storage->Improper_Storage Use_New_Aliquot Use a New Aliquot or Freshly Weighed Compound Improper_Storage->Use_New_Aliquot Yes Proper_Storage Proper Storage Improper_Storage->Proper_Storage No Use_New_Aliquot->Start Review_Assay_Conditions Review Assay Conditions (Agonist at EC20, consistent cell culture) Proper_Storage->Review_Assay_Conditions Suboptimal_Conditions Suboptimal Conditions? Review_Assay_Conditions->Suboptimal_Conditions Optimize_Assay Optimize Agonist Concentration & Standardize Cell Handling Suboptimal_Conditions->Optimize_Assay Yes Optimal_Conditions Optimal Conditions Suboptimal_Conditions->Optimal_Conditions No Optimize_Assay->Start Consider_Controls Implement Proper Controls (Inactive analog, M4 antagonist) Optimal_Conditions->Consider_Controls End Consistent Results Consider_Controls->End

Caption: A logical workflow for troubleshooting this compound experimental variability.

References

Technical Support Center: Experimental Compound Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers and drug development professionals on the use of experimental compounds. Below are frequently asked questions and troubleshooting advice related to specific molecules.

Frequently Asked Questions (FAQs)

Topic: VU10010

Question: Why is this compound not suitable for in vivo studies?

Answer:

This compound, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, is unsuitable for in vivo studies primarily due to its poor physicochemical properties.[1][2] These properties hinder its ability to be formulated for systemic administration and to reach its target in the central nervous system (CNS) in sufficient concentrations to exert a therapeutic effect.

The main limiting factors are:

  • Poor Solubility: this compound has a high lipophilicity, reflected by a high log P value of approximately 4.5.[1] This makes it very difficult to dissolve in acceptable aqueous vehicles for injection, preventing the preparation of a homogeneous solution for reliable dosing.[1] Attempts to formulate this compound, even as different salt forms or with reduced particle size, have been unsuccessful.[1]

  • Low Bioavailability and Lack of Central Activity: Due to its formulation challenges, when administered intraperitoneally in suspensions, this compound was not found to be centrally active.[1] This indicates that the compound likely has very low absorption and bioavailability, and it does not effectively cross the blood-brain barrier to engage with M4 receptors in the brain.

These limitations make it unfeasible to achieve consistent and therapeutically relevant plasma and brain concentrations of this compound in living organisms, thus rendering it unsuitable for in vivo experiments.[1][2]

Troubleshooting Guide

Issue: Difficulty with in vivo administration of a novel compound.

If you are encountering issues with the in vivo administration of a novel compound, consider the following troubleshooting steps, inspired by the challenges faced with this compound:

  • Assess Physicochemical Properties:

    • Solubility: Determine the compound's solubility in various biocompatible solvents and vehicles. Poor solubility is a major hurdle for in vivo studies.

    • Lipophilicity (Log P): A high log P value, as seen with this compound, can indicate potential problems with solubility and formulation.[1]

  • Formulation Development:

    • Experiment with different salt forms of the compound.

    • Consider various formulation strategies such as co-solvents, surfactants, or cyclodextrins to improve solubility.

    • If a suspension must be used, ensure uniform particle size and stability to allow for consistent dosing.

  • Pharmacokinetic (PK) Profiling:

    • If a suitable formulation is achieved, conduct preliminary PK studies to assess absorption, distribution, metabolism, and excretion (ADME).

    • Measure plasma and, if relevant, brain concentrations of the compound over time after systemic administration.

    • A lack of detectable compound in the brain, as was the case with this compound, suggests poor blood-brain barrier penetration.[1]

Data Summary

The following table summarizes the key quantitative data for this compound and its improved analogs, VU0152099 and VU0152100, which were developed to overcome the limitations of the parent compound.[1]

CompoundIn Vitro Potency (EC50)Lipophilicity (Log P)Suitability for In Vivo Studies
This compound ~400 nM[1][3]~4.5[1]Unsuitable[1][2]
VU0152099 ~403 nM[3]3.65[1]Suitable[1]
VU0152100 ~380 nM[3]3.6[1]Suitable[1]

Experimental Protocols

Protocol: Assessment of In Vivo Feasibility of a Novel CNS Compound

This protocol outlines a general workflow to assess the in vivo suitability of a novel compound intended for CNS targets, drawing lessons from the case of this compound.

  • Physicochemical Characterization:

    • Determine the aqueous solubility of the compound.

    • Measure the Log P value to assess lipophilicity.

  • Formulation Development:

    • Attempt to dissolve the compound in standard in vivo vehicles (e.g., saline, PBS, DMSO/saline mixtures, cyclodextrin solutions).

    • If solubility is poor, explore different salt forms or advanced formulation techniques.

  • Preliminary In Vivo Pharmacokinetic (PK) Study:

    • Animal Model: Use a relevant animal model (e.g., rats, mice).

    • Dosing: Administer the compound via the intended clinical route (e.g., intraperitoneal, oral, intravenous).

    • Sample Collection: Collect blood samples at multiple time points post-administration. For CNS compounds, collect brain tissue at a terminal time point.

    • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the compound in plasma and brain homogenates.

    • Data Analysis: Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and brain/plasma ratio.

  • Go/No-Go Decision:

    • Go: The compound demonstrates adequate solubility in an acceptable vehicle, systemic exposure after dosing, and sufficient brain penetration.

    • No-Go: The compound cannot be formulated for reliable dosing, or it shows negligible systemic exposure and/or brain penetration, as was the case for this compound.[1]

Visualizations

M4 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the M4 muscarinic acetylcholine receptor, the target of this compound. As a positive allosteric modulator, this compound enhances the receptor's response to its endogenous ligand, acetylcholine.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ACh Acetylcholine (ACh) ACh->M4R binds This compound This compound (PAM) This compound->M4R enhances ACh binding ATP ATP Downstream Downstream Cellular Effects (e.g., ↓ Neurotransmitter Release) cAMP->Downstream leads to

Caption: M4 receptor signaling pathway modulated by this compound.

Experimental Workflow for Assessing In Vivo Suitability

This diagram outlines the logical steps to determine if a compound is suitable for in vivo studies.

InVivo_Suitability_Workflow start Start: Novel Compound physchem Physicochemical Characterization (Solubility, Log P) start->physchem formulation Formulation Development physchem->formulation pk_study Pharmacokinetic (PK) Study formulation->pk_study decision Go/No-Go Decision pk_study->decision in_vivo_ready Suitable for In Vivo Studies decision->in_vivo_ready Go optimize Chemical Optimization Required decision->optimize No-Go

Caption: Workflow for determining in vivo suitability of a compound.

References

Technical Support Center: Development of Centrally Penetrant VU10010 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on centrally penetrant VU10010 analogs, which are primarily positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors (M1 and M4).

Frequently Asked Questions (FAQs)

Q1: What are this compound analogs and why are they significant for CNS drug discovery?

A1: this compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. Its analogs are compounds that have been structurally modified to improve their properties, particularly their ability to penetrate the central nervous system (CNS).[1][2] These compounds are significant because M1 and M4 receptors are key targets for treating neurological and psychiatric disorders like Alzheimer's disease and schizophrenia.[3][4] PAMs offer a more nuanced therapeutic approach than traditional agonists by enhancing the receptor's response to the natural neurotransmitter, acetylcholine, potentially leading to fewer side effects.[4][5]

Q2: What are the primary challenges in developing centrally penetrant this compound analogs?

A2: The main challenges include:

  • Achieving sufficient CNS penetration: Many initial compounds are unable to cross the blood-brain barrier (BBB) effectively.[6][7]

  • Optimizing potency and selectivity: Modifications to improve brain penetration can sometimes reduce the compound's potency or its selectivity for the target receptor (e.g., M1 or M4) over other subtypes.

  • Avoiding cholinergic adverse effects: Some analogs may exhibit direct agonist activity (ago-PAMs), which can lead to over-activation of the receptor and cause side effects like seizures or convulsions.[8][9]

  • Managing pharmacokinetic properties: Issues such as rapid metabolism and high hepatic clearance can limit a compound's effectiveness in vivo.[2][6]

Q3: What is the unbound brain-to-plasma concentration ratio (Kp,uu) and why is it a critical parameter?

A3: The Kp,uu is the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in the plasma at a steady state.[3][10] It is considered the most relevant measure of a drug's ability to cross the BBB and engage its target in the CNS because only the unbound fraction of a drug is typically able to interact with receptors.[11] A Kp,uu value close to or greater than 1 is generally considered favorable for a CNS drug candidate.[2][3]

Q4: What is the difference between a PAM, an ago-PAM, and an orthosteric agonist?

A4:

  • Orthosteric Agonist: Binds to the same site as the endogenous ligand (acetylcholine) to activate the receptor. These often lack subtype selectivity, leading to side effects.[12]

  • Positive Allosteric Modulator (PAM): Binds to a topographically distinct site on the receptor. It has no effect on its own but enhances the receptor's response when the endogenous ligand binds.[5]

  • Ago-PAM: An allosteric ligand that, in addition to potentiating the effect of the endogenous ligand, also possesses intrinsic agonist activity, meaning it can activate the receptor even in the absence of the orthosteric ligand.[8][9] This intrinsic activity can sometimes lead to overstimulation and adverse effects.[8]

Troubleshooting Guides

Issue 1: High in vitro potency, but poor or no efficacy in in vivo models.

Q: My analog is potent in my cell-based assays, but it doesn't work in animal models of cognition (e.g., Novel Object Recognition). What could be the problem?

A: This is a common issue. The discrepancy often arises from poor pharmacokinetic or distribution properties.

  • Possible Cause 1: Inadequate CNS Penetration.

    • Troubleshooting Step: The first step is to determine the compound's brain and plasma concentrations. An in vivo pharmacokinetic study is essential to calculate the total brain-to-plasma ratio (Kp) and, ideally, the unbound ratio (Kp,uu).[2][3] A low Kp,uu (<0.5) strongly suggests that insufficient compound is reaching the CNS target.

    • Solution: Chemical modifications are needed to improve CNS penetration. This often involves increasing lipophilicity (while staying within a reasonable range to avoid other issues), reducing polar surface area, or replacing functional groups that are substrates for efflux transporters at the BBB.[6][7]

  • Possible Cause 2: Rapid Metabolism and Clearance.

    • Troubleshooting Step: Assess the compound's metabolic stability using in vitro models like liver microsomes or hepatocytes.[2] A high predicted hepatic clearance suggests the compound is being eliminated from the body too quickly to exert its effect.

    • Solution: Identify the metabolic "soft spots" on the molecule and modify the structure to block or slow down metabolism. For example, replacing metabolically labile moieties can improve the compound's half-life.[6]

  • Possible Cause 3: High Plasma Protein or Brain Tissue Binding.

    • Troubleshooting Step: Measure the unbound fraction of the drug in plasma (fu,plasma) and brain homogenate (fu,brain) using methods like equilibrium dialysis.[2][13] Very high binding (low unbound fraction) can severely limit the amount of free drug available to interact with the receptor.

    • Solution: Structural modifications may be necessary to reduce nonspecific binding, although this can be challenging to predict.

Issue 2: Compound demonstrates efficacy but causes cholinergic adverse effects (e.g., salivation, tremors, seizures) in animals.

Q: My M1 PAM analog improves cognitive performance in rats, but I'm observing significant cholinergic side effects at therapeutic doses. Why is this happening?

A: This often points to over-activation of the M1 receptor system, which can be due to a lack of selectivity or undesirable intrinsic agonist activity.[4][9]

  • Possible Cause 1: Intrinsic Agonist Activity (Ago-PAM).

    • Troubleshooting Step: Evaluate the compound's activity in a functional assay (e.g., calcium mobilization) in the absence of an orthosteric agonist like acetylcholine.[8] A compound that activates the receptor on its own is an ago-PAM. Studies suggest that M1 PAMs lacking agonist activity have a better safety profile.[8]

    • Solution: The medicinal chemistry strategy should focus on synthesizing new analogs that reduce or eliminate this intrinsic agonist activity while maintaining PAM potency. Subtle structural changes can often dissociate these two properties.[9]

  • Possible Cause 2: Lack of Selectivity over Other Muscarinic Subtypes.

    • Troubleshooting Step: Profile the compound's activity against other relevant muscarinic receptor subtypes (M2, M3, M5). Activation of peripheral M2 and M3 receptors is a known cause of cholinergic side effects.[12]

    • Solution: If off-target activity is identified, further structure-activity relationship (SAR) studies are required to design analogs with improved selectivity for the M1 receptor.

Quantitative Data Presentation

The following tables summarize key data for representative M1 and M4 PAMs to guide experimental design and compound selection.

Table 1: In Vitro Potency and Activity of Representative M1/M4 PAMs

Compound Target PAM EC50 Max % ACh Response Agonist Activity (EC50) Reference
VU0453595 M1 ~180 nM Not Reported Devoid of agonist activity [3][8]
VU0486846 M1 430 ± 120 nM 84 ± 2% > 10 µM [14]
VU0467319 (VU319) M1 492 ± 2.9 nM 71.3 ± 9.9% > 30 µM [15]
VU0152099 M4 Potent Not Reported No agonist activity [1][2]

| VU0152100 | M4 | Potent | Not Reported | No agonist activity |[1][2] |

Table 2: Pharmacokinetic Properties and CNS Penetration of Representative M1/M4 PAMs

Compound Species Dosing Route Brain Penetration (Kp,uu) Half-life (t1/2) Reference
VU0467319 (VU319) Mouse i.p. > 0.9 4.1 h [3][15]
VU0467319 (VU319) Rat p.o. > 0.9 3.0 h [3][15]
VU0486846 Rat p.o. Not Reported 3.2 h [14]

| VU6016235 | Rat | Not Reported | ≥ 0.76 | Not Reported |[2] |

Experimental Protocols

Protocol 1: Assessment of Cognitive Enhancement in the Novel Object Recognition (NOR) Task
  • Objective: To evaluate the efficacy of an M1 PAM in improving recognition memory in rodents.[3]

  • Materials: Test compound, vehicle, mice or rats, open field arena, two identical objects for training, one familiar and one novel object for testing.

  • Procedure:

    • Habituation: Handle the animals for several days before the experiment. On the day before training, allow each animal to explore the empty open field arena for 5-10 minutes.

    • Training (Acquisition) Phase: Administer the test compound or vehicle via the desired route (e.g., i.p., p.o.) at a specific time before the training phase. Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).

    • Testing Phase: After a retention interval (e.g., 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Allow the animal to explore for 5 minutes.[3]

    • Data Analysis: Record the time spent exploring each object. Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.[3]

Protocol 2: In Vivo Pharmacokinetic (PK) Study
  • Objective: To determine the PK profile and CNS penetration of a test compound.[3]

  • Materials: Test compound, formulation vehicle, male Sprague-Dawley rats with jugular vein cannulas, dosing and blood collection equipment, LC-MS/MS system.

  • Procedure:

    • Dosing: Administer the compound at a defined dose (e.g., 10 mg/kg) via the desired route (e.g., p.o. or i.v.).

    • Blood Sampling: Collect blood samples from the jugular vein cannula at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.[3]

    • Brain Tissue Collection: At the final time point, euthanize the animals and collect the brains. Homogenize the brain tissue.

    • Bioanalysis: Determine the concentration of the test compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.[3]

    • Data Analysis: Calculate key PK parameters, including half-life (t1/2), clearance, and the brain-to-plasma concentration ratio (Kp). Combine with in vitro binding data to determine Kp,uu.

Protocol 3: Calcium Mobilization Assay for PAM and Agonist Activity
  • Objective: To determine a compound's potency as a PAM and to assess any intrinsic agonist activity.[8]

  • Materials: CHO or HEK cells stably expressing the target receptor (e.g., rat M1), calcium-sensitive fluorescent dye (e.g., Fluo-4), acetylcholine, test compounds.

  • Procedure:

    • Cell Plating: Plate the cells in 96- or 384-well plates and allow them to grow overnight.

    • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Agonist Test: Add increasing concentrations of the test compound to the cells and measure the fluorescence response. A significant increase in fluorescence indicates agonist activity.[8]

    • PAM Test: Add increasing concentrations of the test compound to the cells in the presence of a sub-maximal (EC20) concentration of acetylcholine. A leftward shift in the acetylcholine concentration-response curve or an increase in the maximum response indicates PAM activity.

    • Data Analysis: Plot concentration-response curves and calculate EC50 values for both agonist and PAM activities.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1R M1 Receptor ACh->M1R Gq Gq/11 M1R->Gq activates PAM This compound Analog (PAM) PAM->M1R enhances PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Response Neuronal Excitation & Cognitive Function Ca->Response PKC->Response

Caption: Canonical M1 muscarinic receptor signaling pathway.

CNS_Penetration_Workflow Start Start: Potent In Vitro Lead Compound PK_Study In Vivo PK Study (Rat or Mouse) Start->PK_Study Measure_Binding In Vitro Assay: Plasma & Brain Protein Binding (fu) Start->Measure_Binding Measure_Kp Measure Plasma & Brain Concentrations Calculate Kp PK_Study->Measure_Kp Calculate_Kpuu Calculate Kp,uu (Kp,uu = Kp * fu,plasma / fu,brain) Measure_Kp->Calculate_Kpuu Measure_Binding->Calculate_Kpuu Decision Is Kp,uu ≥ 0.5? Calculate_Kpuu->Decision Optimize Medicinal Chemistry: Optimize Structure (e.g., ↓P-gp efflux, ↑lipophilicity) Decision->Optimize No Proceed Proceed to In Vivo Efficacy Testing Decision->Proceed Yes Optimize->Start Synthesize New Analog

Caption: Workflow for optimizing a lead compound for CNS penetration.

Troubleshooting_Workflow Start Problem: High In Vitro Potency, Low In Vivo Efficacy Check_PK 1. Assess Pharmacokinetics (PK Study) Start->Check_PK Is_PK_Good Adequate Exposure & Half-life? Check_PK->Is_PK_Good Check_CNS 2. Assess CNS Penetration (Calculate Kp,uu) Is_PK_Good->Check_CNS Yes Solution_PK Solution: Redesign to Improve Metabolic Stability Is_PK_Good->Solution_PK No Is_CNS_Good Kp,uu ≥ 0.5? Check_CNS->Is_CNS_Good Check_Agonism 3. Check for Ago-PAM Activity (Ca²⁺ flux w/o ACh) Is_CNS_Good->Check_Agonism Yes Solution_CNS Solution: Redesign to Improve BBB Penetration Is_CNS_Good->Solution_CNS No Is_Agonist Significant Agonism? Check_Agonism->Is_Agonist Solution_Agonism Solution: Redesign to Reduce Intrinsic Activity Is_Agonist->Solution_Agonism Yes Success Compound Ready for Further Efficacy Testing Is_Agonist->Success No

References

Technical Support Center: Enhancing the Bioavailability of M4 PAMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of M4 Positive Allosteric Modulators (PAMs). Our goal is to equip you with the necessary information to overcome poor bioavailability and optimize the performance of your M4 PAM candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of M4 PAMs?

A1: The low oral bioavailability of M4 PAMs can often be attributed to several factors, including:

  • Poor Aqueous Solubility: Many M4 PAMs are lipophilic molecules with low solubility in gastrointestinal fluids, which limits their dissolution and subsequent absorption.[1][2]

  • First-Pass Metabolism: After absorption from the gut, the compound passes through the liver, where it can be extensively metabolized before reaching systemic circulation.

  • P-glycoprotein (P-gp) Efflux: Some M4 PAMs may be substrates for efflux transporters like P-gp, which actively pump the compound out of cells and back into the intestinal lumen, reducing net absorption.[1]

  • Chemical Instability: The compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the gastrointestinal tract.

Q2: What initial steps can I take to improve the solubility of my M4 PAM?

A2: To enhance the solubility of your M4 PAM, consider the following initial strategies:

  • Salt Formation: For M4 PAMs with ionizable groups, forming a salt can significantly improve aqueous solubility and dissolution rate.

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can lead to faster dissolution.[3]

  • pH Adjustment: For preclinical formulations, adjusting the pH of the vehicle can improve the solubility of ionizable compounds.[4]

  • Use of Co-solvents: Employing a system of co-solvents can enhance the solubility of poorly soluble compounds for in vitro and early in vivo studies.

Q3: How can I determine if my M4 PAM is a substrate for P-gp efflux?

A3: You can assess if your M4 PAM is a P-gp substrate through in vitro permeability assays using cell lines that overexpress P-gp, such as Caco-2 or MDCK-MDR1 cells. A higher efflux ratio in these cells compared to control cells indicates that your compound is likely a P-gp substrate.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
  • Symptom: Inconsistent and low plasma concentrations of the M4 PAM are observed following oral administration in animal models.

  • Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Poor aqueous solubility Reformulate using techniques like solid dispersions, lipid-based formulations (e.g., SEDDS), or nanoparticle formulations to enhance dissolution.[5][6][7]
Rapid first-pass metabolism Co-administer with a known inhibitor of the metabolizing enzymes (if known) in preclinical studies to assess the impact on bioavailability. Consider designing prodrugs that are less susceptible to first-pass metabolism.[8]
P-gp efflux Co-administer with a P-gp inhibitor (e.g., verapamil, cyclosporine A) in animal studies to confirm P-gp involvement. If confirmed, medicinal chemistry efforts can be directed to modify the structure to reduce P-gp substrate activity.
Formulation instability Assess the stability of the M4 PAM in the formulation vehicle and in simulated gastric and intestinal fluids. If instability is observed, consider enteric-coated formulations or the use of stability-enhancing excipients.
Issue 2: Difficulty in Achieving Adequate Brain Penetration
  • Symptom: Despite adequate plasma concentrations, the concentration of the M4 PAM in the brain is insufficient to elicit a pharmacological response.

  • Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Blood-Brain Barrier (BBB) Efflux The compound may be a substrate for efflux transporters at the BBB, such as P-gp or BCRP. In vitro BBB models or in vivo studies with efflux transporter inhibitors can confirm this.
High Plasma Protein Binding A high degree of binding to plasma proteins can limit the free fraction of the drug available to cross the BBB. Measure the plasma protein binding of your compound.
Low Passive Permeability The physicochemical properties of the M4 PAM may not be optimal for passive diffusion across the BBB. Efforts in medicinal chemistry can focus on optimizing properties like lipophilicity, molecular weight, and polar surface area.

Data Presentation: Strategies to Improve Bioavailability

The following table summarizes various formulation strategies and their impact on the bioavailability of poorly soluble drugs, which can be applied to M4 PAMs.

Formulation Strategy Mechanism of Action Potential Fold-Increase in Bioavailability Key Considerations
Micronization/Nanosizing Increases surface area for dissolution.[3]2 to 10-foldCan lead to particle aggregation.
Amorphous Solid Dispersions Maintains the drug in a high-energy, amorphous state, enhancing solubility and dissolution.[5]5 to 50-foldPotential for recrystallization during storage.
Lipid-Based Formulations (e.g., SEDDS) Improves solubilization in the GI tract and can enhance lymphatic absorption, bypassing first-pass metabolism.[6][7]2 to 20-foldExcipient selection is critical and can be complex.
Cyclodextrin Complexation Forms inclusion complexes with the drug, increasing its aqueous solubility.2 to 15-foldThe size of the cyclodextrin cavity must be suitable for the drug molecule.
Prodrug Approach Modifies the drug structure to improve solubility or permeability, with the active drug released in vivo.[3]Variable, can be significantThe rate of conversion to the active drug must be optimal.

Experimental Protocols

Protocol 1: In Vitro Solubility Assessment
  • Objective: To determine the aqueous solubility of the M4 PAM at different pH values relevant to the gastrointestinal tract.

  • Materials: M4 PAM, phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid (SGF, pH 1.2), and simulated intestinal fluid (SIF, pH 6.8).

  • Method:

    • Add an excess amount of the M4 PAM to separate vials containing PBS, SGF, and SIF.

    • Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved M4 PAM in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Objective: To determine the oral bioavailability and key pharmacokinetic parameters of an M4 PAM formulation.

  • Materials: M4 PAM formulation, appropriate animal model (e.g., Sprague-Dawley rats), dosing vehicles, blood collection supplies.

  • Method:

    • Fast the animals overnight prior to dosing.

    • Administer the M4 PAM formulation orally via gavage at a predetermined dose.

    • For bioavailability determination, a separate group of animals should receive an intravenous (IV) administration of the M4 PAM.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples for M4 PAM concentration using a validated analytical method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software.

Mandatory Visualizations

M4 Receptor Signaling Pathway

M4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M4_Receptor M4_Receptor Acetylcholine->M4_Receptor Binds to orthosteric site M4_PAM M4_PAM M4_PAM->M4_Receptor Binds to allosteric site G_protein Gαi/o M4_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC Downstream_Effectors Downstream Effectors (e.g., PKA, Ion Channels) cAMP->Downstream_Effectors Modulates

Caption: Simplified M4 muscarinic receptor signaling pathway.

Experimental Workflow for Bioavailability Assessment

Bioavailability_Workflow Start Start Formulation_Development Formulation Development (e.g., SEDDS, Solid Dispersion) Start->Formulation_Development In_Vitro_Characterization In Vitro Characterization (Solubility, Dissolution, Permeability) Formulation_Development->In_Vitro_Characterization In_Vivo_PK_Study In Vivo Pharmacokinetic Study (Oral and IV administration) In_Vitro_Characterization->In_Vivo_PK_Study Data_Analysis Data Analysis (Calculate PK parameters, F%) In_Vivo_PK_Study->Data_Analysis Decision Bioavailability Acceptable? Data_Analysis->Decision Optimization Further Formulation Optimization or Chemical Modification Decision->Optimization No Proceed Proceed to Further Preclinical Studies Decision->Proceed Yes Optimization->Formulation_Development

Caption: General workflow for assessing and improving M4 PAM bioavailability.

Troubleshooting Logic for Low Bioavailability

Troubleshooting_Bioavailability Start Low Oral Bioavailability Observed Check_Solubility Is aqueous solubility low? Start->Check_Solubility Improve_Solubility Implement solubility enhancement strategy (e.g., solid dispersion, nanosizing) Check_Solubility->Improve_Solubility Yes Check_Permeability Is permeability low (e.g., Caco-2)? Check_Solubility->Check_Permeability No End Re-evaluate in vivo Improve_Solubility->End Check_Efflux Is it a P-gp substrate? Check_Permeability->Check_Efflux Yes Check_Metabolism Is first-pass metabolism high? Check_Permeability->Check_Metabolism No Modify_Structure Medicinal chemistry to reduce efflux Check_Efflux->Modify_Structure Yes Permeation_Enhancers Consider permeation enhancers Check_Efflux->Permeation_Enhancers No Modify_Structure->End Permeation_Enhancers->End Prodrug_Strategy Design a prodrug to mask metabolic soft spots Check_Metabolism->Prodrug_Strategy Yes Check_Metabolism->End No Prodrug_Strategy->End

Caption: A logical approach to troubleshooting low oral bioavailability.

References

Technical Support Center: M4 Positive Allosteric Modulators (PAMs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with first-generation M4 PAMs, with a focus on VU10010.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues users might encounter during their experiments with this compound and related compounds.

Q1: My this compound powder won't dissolve in my aqueous assay buffer. What should I do?

A1: This is a known limitation of this compound due to its poor physicochemical properties, specifically high lipophilicity and low aqueous solubility.[1] Here is the recommended procedure for solubilizing this compound for in vitro experiments:

  • Prepare a high-concentration stock solution in 100% DMSO. this compound is soluble up to 100 mM in DMSO.[2]

  • Store the DMSO stock solution properly. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Perform serial dilutions in DMSO. Before adding the compound to your aqueous buffer, perform intermediate dilution steps in DMSO.

  • Minimize the final DMSO concentration. When adding the compound to your aqueous assay buffer, ensure the final concentration of DMSO is low, typically less than 0.5%, to prevent precipitation and avoid solvent-induced cellular toxicity.

  • Add the compound to the buffer with vigorous mixing. To avoid localized high concentrations that can lead to precipitation, add the diluted compound to your aqueous buffer while vortexing or stirring.

Q2: I've prepared my this compound working solution, but I'm seeing inconsistent results in my cell-based assays. What could be the cause?

A2: Inconsistent results with this compound can stem from several factors:

  • Compound Precipitation: Even at low final DMSO concentrations, this compound can precipitate out of aqueous solutions over time. Visually inspect your assay plates for any signs of precipitation. If observed, you may need to lower the final concentration of this compound.

  • Cell Line Variability: Ensure you are using a consistent passage number for your cells, as receptor expression levels can change over time in culture, affecting the response to modulators.

  • Assay Conditions: The potency and efficacy of M4 PAMs can be influenced by the concentration of the orthosteric agonist (e.g., acetylcholine) used. Ensure you have a stable and accurate concentration of the agonist in your assay.

  • Off-Target Effects: While this compound is reported to be selective for the M4 receptor, at high concentrations, the possibility of off-target effects cannot be entirely ruled out.[1] Consider running control experiments with a parental cell line lacking the M4 receptor to identify any non-specific effects.

Q3: What are the primary limitations of using this compound in my research?

A3: The main limitation of this compound is its poor pharmacokinetic profile, which prevents its use in in vivo studies.[1] This is due to its high lipophilicity (logP ~4.5) and low solubility.[1] Consequently, its application is restricted to in vitro and ex vivo experimental systems. For in vivo studies, second-generation M4 PAMs with improved physicochemical and pharmacokinetic properties, such as VU0152099 and VU0152100, were developed.[1]

Q4: Are there any known off-target effects for this compound that I should be aware of?

A4: this compound was developed as a highly selective M4 PAM, with no reported agonist activity at other muscarinic acetylcholine receptor subtypes.[1] However, as with any pharmacological tool, it is good practice to be cautious of potential off-target effects, especially when using high concentrations. It is recommended to consult the latest literature and consider appropriate control experiments to validate the specificity of your findings.

Data Presentation: Comparison of First-Generation and Subsequent M4 PAMs

The following table summarizes the key properties of this compound and two of its improved analogs, VU0152099 and VU0152100.

Parameter This compound VU0152099 VU0152100 Reference
M4 EC50 (nM) ~400403380[1][3]
ACh Fold Shift 47-fold30-fold70-fold[1][3]
logP ~4.53.653.6[1]
In Vivo Activity Not centrally activeCentrally activeCentrally active[1]

Experimental Protocols

Calcium Mobilization Assay for M4 PAMs

This protocol is designed to measure the potentiation of acetylcholine-induced calcium mobilization by an M4 PAM in a cell line co-expressing the M4 receptor and a promiscuous G-protein (e.g., Gαqi5).

Materials:

  • CHO or HEK293 cells stably co-expressing the human M4 receptor and Gαqi5.

  • Growth medium (e.g., Ham's F-12 with 10% FBS, GlutaMax, HEPES, and G418).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic acid.

  • Acetylcholine (ACh).

  • This compound or other M4 PAM.

  • Black, clear-bottom 96-well plates.

  • Fluorescence microplate reader with kinetic reading capability.

Procedure:

  • Cell Plating: Seed the M4/Gαqi5 expressing cells into 96-well plates at a density that will form a confluent monolayer overnight.

  • Dye Loading: The next day, remove the growth medium and add the dye-loading solution containing the calcium-sensitive dye and pluronic acid to each well. Incubate according to the dye manufacturer's instructions, protecting the plate from light.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the M4 PAM in assay buffer to create a concentration range. These should be prepared at a higher concentration (e.g., 4x) than the final desired concentration.

    • Prepare a solution of acetylcholine in assay buffer at a concentration that elicits a submaximal response (EC20). This should also be at a higher concentration (e.g., 4x).

  • Assay Measurement:

    • Program the fluorescence plate reader to measure the fluorescence signal kinetically.

    • Establish a baseline fluorescence reading for each well.

    • Add the M4 PAM dilutions to the respective wells and incubate for a short period (e.g., 1.5-2.5 minutes).

    • Add the EC20 concentration of acetylcholine to all wells.

    • Continue to measure the fluorescence signal to capture the calcium flux.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to a positive control (e.g., maximal ACh response) and a negative control (buffer only).

    • Plot the normalized response against the M4 PAM concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Radioligand Binding Assay for M4 PAMs

This protocol describes a competitive binding assay to determine the ability of an M4 PAM to allosterically modulate the binding of a radiolabeled orthosteric ligand.

Materials:

  • Cell membranes from CHO or HEK293 cells expressing the M4 receptor.

  • Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).

  • Unlabeled orthosteric ligand (e.g., atropine) for non-specific binding determination.

  • This compound or other M4 PAM.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from M4-expressing cells by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand + Assay Buffer + Membrane Suspension.

    • Non-specific Binding (NSB): Radioligand + High concentration of unlabeled ligand (e.g., atropine) + Membrane Suspension.

    • Competition Binding: Radioligand + Serial dilutions of M4 PAM + Membrane Suspension.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (no PAM) against the log concentration of the M4 PAM.

    • Analyze the data using appropriate pharmacological models to determine the effect of the PAM on the affinity of the radioligand.

Visualizations

M4 Receptor Signaling Pathway

M4_Signaling_Pathway cluster_membrane Plasma Membrane ACh Acetylcholine M4R M4 Receptor ACh->M4R Binds PAM This compound (PAM) PAM->M4R Potentiates Gi Gi/o Protein M4R->Gi Activates Gs Gs Protein M4R->Gs Activates AC_inhibit Adenylate Cyclase Gi->AC_inhibit Inhibits cAMP_decr ↓ cAMP AC_stim Adenylate Cyclase Gs->AC_stim Stimulates cAMP_incr ↑ cAMP

Caption: M4 receptor dual signaling pathways.

Experimental Troubleshooting Workflow

Troubleshooting_Workflow start Start: Unexpected Experimental Result check_compound Check Compound Preparation start->check_compound solubility_issue Is the compound fully dissolved? (No precipitation) check_compound->solubility_issue Yes protocol_issue Review and optimize protocol check_compound->protocol_issue No concentration_issue Is the final concentration correct? solubility_issue->concentration_issue Yes troubleshoot_solubility Troubleshoot Solubility: - Lower final concentration - Optimize DMSO % - Prepare fresh stock solubility_issue->troubleshoot_solubility No check_assay Check Assay Conditions concentration_issue->check_assay Yes recalculate_dilutions Recalculate Dilutions concentration_issue->recalculate_dilutions No cell_issue Are cells healthy and at the correct passage number? check_assay->cell_issue reagent_issue Are all reagents (e.g., agonist) fresh and at the correct concentration? cell_issue->reagent_issue Yes culture_new_cells Culture New Batch of Cells cell_issue->culture_new_cells No positive_control_issue Does the positive control work as expected? reagent_issue->positive_control_issue Yes prepare_new_reagents Prepare Fresh Reagents reagent_issue->prepare_new_reagents No consult_literature Consult Literature for Similar Issues protocol_issue->consult_literature positive_control_issue->consult_literature No end Problem Resolved positive_control_issue->end Yes troubleshoot_solubility->check_compound recalculate_dilutions->check_compound culture_new_cells->check_assay prepare_new_reagents->check_assay consult_literature->end

Caption: Troubleshooting workflow for in vitro M4 PAM experiments.

References

Validation & Comparative

A Comparative Efficacy Analysis of VU10010 and VU0152099: M4 Muscarinic Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, VU10010 and VU0152099. The information presented is compiled from preclinical studies to assist researchers in understanding the pharmacological properties and potential therapeutic applications of these compounds.

Introduction

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor highly expressed in the striatum and other brain regions implicated in neuropsychiatric disorders such as schizophrenia.[1][2] Selective activation of the M4 receptor is a promising therapeutic strategy, and positive allosteric modulators offer the potential for enhanced subtype selectivity compared to orthosteric agonists.[3][4] this compound was identified as a potent and selective M4 PAM, but its utility in in vivo studies was limited by unfavorable physicochemical properties.[5][6] Chemical optimization of this compound led to the development of centrally penetrant analogs, including VU0152099.[5][6] This guide will compare the in vitro and in vivo efficacy of these two compounds based on available experimental data.

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and VU0152099.

Table 1: In Vitro Efficacy Comparison

ParameterThis compoundVU0152099Reference(s)
Potency (EC50) in Calcium Mobilization Assay ~400 nM403 ± 117 nM[5]
Potency (EC50) in Thallium Flux Assay Not Reported1.2 ± 0.3 µM[5]
Fold Potentiation of ACh CRC (Calcium Mobilization) 47-fold30-fold (at 30 µM)[5]
Fold Potentiation of ACh CRC (Thallium Flux) Not Reported~30-fold[5]
Fold Shift in ACh Affinity (Ki) 14-fold decrease20 to 25-fold decrease[5]
Agonist Activity NoneNone[5][7]
Selectivity No activity at other mAChR subtypesDevoid of activity at other mAChR subtypes[5][7]

Table 2: In Vivo Efficacy of VU0152099

Animal ModelEndpointDoseOutcomeReference(s)
Sprague-Dawley RatsAmphetamine-induced hyperlocomotion56.6 mg/kg i.p.Reversal of hyperlocomotion[5]
Male RatsCocaine vs. Food Choice1.8 mg/kg i.p.Modest downward shift in cocaine self-administration dose-response curve[8][9]

Experimental Protocols

A summary of the key experimental methodologies used to generate the data presented above is provided below.

In Vitro Assays

  • Calcium Mobilization Assay:

    • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 receptor (rM4) and the chimeric G protein Gqi5.[5]

    • Principle: The Gqi5 protein links the Gi/o-coupled M4 receptor to the phospholipase Cβ/Ca2+ pathway, enabling the measurement of receptor activation through changes in intracellular calcium levels.[5]

    • Procedure: A range of concentrations of the test compound was added to the cells, followed by the addition of an EC20 concentration of acetylcholine (ACh). The resulting calcium flux was measured to determine the potentiation of the ACh response.[5]

  • Thallium Flux Assay:

    • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably co-expressing heteromeric G protein-activated inwardly rectifying potassium (GIRK) 1/2 channels and the human M4 receptor.[5]

    • Principle: Activation of the M4 receptor leads to the opening of GIRK channels, allowing for the influx of thallium ions, which can be detected by a fluorescent dye.

    • Procedure: Cells were pre-incubated with the test compound and then stimulated with an EC20 concentration of ACh in the presence of thallium ions. The dose-dependent potentiation of the ACh response was measured.[5]

  • Radioligand Binding Assay:

    • Preparation: Membranes prepared from cells expressing the rM4 receptor.[5]

    • Radioligand: [3H]N-methylscopolamine ([3H]NMS), an orthosteric antagonist.[5]

    • Procedure: The ability of increasing concentrations of the M4 PAMs to displace [3H]NMS binding was assessed to determine if they bind to the orthosteric site. To measure the effect on ACh affinity, the displacement of [3H]NMS by ACh was measured in the presence and absence of the PAMs.[5]

In Vivo Studies

  • Amphetamine-Induced Hyperlocomotion in Rats:

    • Animals: Male Sprague-Dawley rats.[5]

    • Procedure: Rats were habituated to open-field chambers, then pretreated with vehicle or VU0152099. Subsequently, amphetamine was administered, and locomotor activity was measured.[5]

  • Cocaine vs. Food Choice in Rats:

    • Animals: Male rats trained to choose between intravenous cocaine and a liquid food reinforcer.[8][9]

    • Procedure: The effects of acute administration of VU0152099 on the rats' choice were evaluated.[9]

Visualizations

Signaling Pathway of M4 Receptor Activation and Allosteric Modulation

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) (Orthosteric Agonist) M4R M4 Receptor ACh->M4R Binds to Orthosteric Site PAM This compound / VU0152099 (Positive Allosteric Modulator) PAM->M4R Binds to Allosteric Site G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP In_Vitro_Workflow cluster_assays In Vitro Assays cluster_endpoints Measured Endpoints start Start calcium_assay Calcium Mobilization Assay (CHO cells with rM4 & Gqi5) start->calcium_assay thallium_assay Thallium Flux Assay (HEK293 cells with hM4 & GIRK1/2) start->thallium_assay binding_assay Radioligand Binding Assay (Cell Membranes with rM4) start->binding_assay potency Potency (EC50) calcium_assay->potency fold_shift Fold Shift in ACh Potency calcium_assay->fold_shift thallium_assay->potency thallium_assay->fold_shift affinity Change in ACh Affinity (Ki) binding_assay->affinity end Efficacy Profile potency->end fold_shift->end affinity->end

References

In Vivo Activity of M4 Muscarinic Receptor Modulators: A Comparative Guide to VU10010 and VU0152100

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo activity of two key M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs): VU10010 and its successor, VU0152100. This document outlines the progression from a potent in vitro tool to a centrally active compound with demonstrated antipsychotic-like effects in preclinical models.

While both compounds are selective potentiators of the M4 receptor, a critical distinction lies in their applicability for in vivo research. This compound, despite its high potency and selectivity in vitro, possesses unfavorable physicochemical properties that have precluded its use in animal studies.[1][2] In contrast, chemical optimization of this compound led to the development of VU0152100, a centrally penetrant analog with a robust profile of in vivo activity.[1][2][3]

Summary of In Vivo Activity

The following table summarizes the key differences in the in vivo profiles of this compound and VU0152100.

FeatureThis compoundVU0152100
In Vivo Applicability Unsuitable due to poor physicochemical properties and inability to formulate for in vivo dosing.[1][2]Suitable and centrally active following systemic administration.[1][2][3][4]
Amphetamine-Induced Hyperlocomotion Not tested.Dose-dependently reverses amphetamine-induced hyperlocomotion in rats and wild-type mice, an effect not observed in M4 knockout mice.[3][4]
Contextual Fear Conditioning Not tested.Blocks amphetamine-induced disruption of the acquisition of contextual fear conditioning.[3][4]
Prepulse Inhibition (PPI) of Acoustic Startle Not tested.Blocks amphetamine-induced disruption of PPI.[3][4]
Dopamine Levels Not tested.Reverses amphetamine-induced increases in extracellular dopamine in the nucleus accumbens (NAS) and caudate-putamen (CP).[3][4]
Side Effect Profile Not tested.Effects are observed at doses that do not induce catalepsy or peripheral adverse effects associated with non-selective muscarinic agonists.[3][4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments conducted with VU0152100 are described below.

Amphetamine-Induced Hyperlocomotion

This model is a well-established preclinical screen for antipsychotic activity.

  • Subjects: Male Sprague-Dawley rats or wild-type and M4 knockout mice.

  • Procedure: Animals are habituated to locomotor activity chambers. Following habituation, they are pre-treated with either vehicle or VU0152100 at varying doses (e.g., 10, 30, 56.6 mg/kg, i.p.). Subsequently, amphetamine (e.g., 1 mg/kg, s.c.) or saline is administered. Locomotor activity is then recorded for a specified period (e.g., 120 minutes).

  • Endpoint: The primary measure is the total distance traveled or the number of beam breaks, which is indicative of locomotor activity. A reversal of the amphetamine-induced increase in locomotion by VU0152100 suggests antipsychotic-like potential.[1][3]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Subjects: Male Sprague-Dawley rats.

  • Procedure: Guide cannulae are stereotaxically implanted into the nucleus accumbens and caudate-putamen. Following recovery, a microdialysis probe is inserted. After establishing a stable baseline of dopamine levels, animals are administered VU0152100 or vehicle, followed by amphetamine. Dialysate samples are collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography.[3][4]

  • Endpoint: Changes in extracellular dopamine concentrations in response to drug administration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of M4 PAMs in modulating dopamine signaling and the general workflow of the preclinical studies.

G Proposed Signaling Pathway of VU0152100 cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Postsynaptic Neuron Amphetamine Amphetamine Dopamine_Release Dopamine Release Amphetamine->Dopamine_Release Increases M4_Receptor M4 Receptor G_Protein Gi/o M4_Receptor->G_Protein Activates VU0152100 VU0152100 VU0152100->M4_Receptor Positive Allosteric Modulator ACh Acetylcholine (ACh) ACh->M4_Receptor Activates AC Adenylyl Cyclase G_Protein->AC Inhibits AC->Dopamine_Release Modulates

Caption: Proposed mechanism of VU0152100 in modulating dopamine release.

G Experimental Workflow for In Vivo Behavioral Testing Animal_Acclimation Animal Acclimation Habituation Habituation to Test Apparatus Animal_Acclimation->Habituation Drug_Administration Vehicle or VU0152100 Administration Habituation->Drug_Administration Stimulant_Challenge Saline or Amphetamine Challenge Drug_Administration->Stimulant_Challenge Behavioral_Testing Behavioral Assessment (e.g., Locomotion, Fear Conditioning) Stimulant_Challenge->Behavioral_Testing Data_Analysis Data Collection and Statistical Analysis Behavioral_Testing->Data_Analysis

Caption: General workflow for preclinical behavioral experiments.

References

A Comparative Guide to Selective M4 Positive Allosteric Modulators: VU10010 and Its Successors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. Positive allosteric modulators (PAMs) of the M4 receptor offer a nuanced approach to enhancing receptor function by increasing the affinity and/or efficacy of the endogenous ligand, acetylcholine. This guide provides a detailed comparison of the prototypical M4 PAM, VU10010, with its more advanced, centrally active analogs and other key selective M4 PAMs, focusing on their pharmacological properties and the experimental data that define them.

Introduction to this compound and the Need for Optimization

This compound was a pioneering selective M4 positive allosteric modulator. It demonstrated significant potentiation of the M4 receptor's response to acetylcholine, with a 47-fold increase in the acetylcholine concentration-response curve and an EC50 in the 400 nM range.[1] Critically, this compound showed no activity at other muscarinic receptor subtypes (M1, M2, M3, M5).[1] Its mechanism of action involves binding to an allosteric site on the M4 receptor, which increases the receptor's affinity for acetylcholine and enhances its coupling to G proteins.[1] Despite its promising in vitro profile, this compound's unfavorable physicochemical properties, including poor solubility, precluded its use in in vivo studies.[1] This limitation spurred the development of optimized analogs with improved pharmacokinetic profiles.

The Rise of Centrally Active M4 PAMs: VU0152100 and Beyond

Chemical optimization of the this compound scaffold led to the development of VU0152099 and VU0152100, two analogs with retained potency and selectivity but with the crucial advantage of being centrally penetrant.[1] This breakthrough allowed for the in vivo investigation of selective M4 PAMs. Subsequently, other research groups developed additional selective M4 PAMs, such as LY2033298 and VU0467154, further advancing the field. This guide will focus on a comparison of this compound with the well-characterized, in vivo-active compounds VU0152100, LY2033298, and VU0467154.

Comparative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and other selected M4 PAMs.

Table 1: In Vitro Potency and Efficacy at the M4 Receptor

CompoundSpeciesPotency (EC50)Efficacy (Fold-Shift in ACh CRC)Maximal Response (% of ACh Max)Reference
This compound Rat~400 nM47Not Reported[2][1]
VU0152100 Rat257 nM~2369%[3]
LY2033298 Rat646 nMNot Reported67%[3]
Human65 nMNot ReportedNot Reported[4]
VU0467154 Rat17.7 nM~6268%[3]

Table 2: Selectivity Profile Against Other Muscarinic Receptors

CompoundM1 ActivityM2 ActivityM3 ActivityM5 ActivityReference
This compound No activityNo activityNo activityNo activity[2][1]
VU0152100 No activityNo activityNo activityNo activity[1]
LY2033298 No activityVery small potentiationNo activityNo activity[5]
VU0467154 No activityNo activityNo activityNo activity[3]

Table 3: Comparative Pharmacokinetic Properties

CompoundBrain PenetrationIn Vivo ActivityKey PK CharacteristicsReference
This compound NoNot feasiblePoor solubility[2][1]
VU0152100 YesReverses amphetamine-induced hyperlocomotionSuitable for in vivo dosing[1]
LY2033298 YesActive in preclinical antipsychotic modelsSpecies-dependent potency (human > rat)[4][6]
VU0467154 YesAmeliorates MK-801-induced behavioral deficitsEnhanced in vitro potency and improved PK properties[6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the M4 receptor signaling pathway and a typical experimental workflow.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M4R M4 Receptor ACh->M4R Binds to orthosteric site M4_PAM M4 PAM (e.g., this compound) M4_PAM->M4R Binds to allosteric site G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Inhibition of Neurotransmission) PKA->Response Leads to

Caption: M4 Muscarinic Receptor Signaling Pathway.

Calcium_Mobilization_Workflow start Start: CHO cells expressing M4 receptor and Gqi5 plate_cells Plate cells in 96-well plates start->plate_cells load_dye Load cells with Fluo-4 AM calcium indicator plate_cells->load_dye add_pam Add M4 PAM (e.g., this compound) load_dye->add_pam add_ach Add EC20 concentration of Acetylcholine add_pam->add_ach measure_fluorescence Measure intracellular calcium (fluorescence) using a FlexStation add_ach->measure_fluorescence analyze_data Analyze data to determine EC50 and fold-shift measure_fluorescence->analyze_data

Caption: Experimental Workflow for Calcium Mobilization Assay.

Detailed Experimental Protocols

Calcium Mobilization Assay

This assay is a common method to determine the potency and efficacy of M4 PAMs.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the rat M4 muscarinic receptor and a chimeric G-protein (Gqi5) are cultured in standard media. The Gqi5 protein allows the Gi/o-coupled M4 receptor to signal through the Gq pathway, leading to a measurable calcium release.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to near confluency.

  • Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered saline solution.

  • Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. The M4 PAM (e.g., this compound, VU0152100) is added at various concentrations.

  • Agonist Stimulation: After a brief incubation with the PAM, a sub-maximal (EC20) concentration of acetylcholine is added to stimulate the M4 receptor.

  • Data Acquisition and Analysis: The instrument measures the change in fluorescence intensity, which corresponds to the increase in intracellular calcium. The data is analyzed to determine the EC50 (potency) of the PAM and the fold-shift in the acetylcholine concentration-response curve (efficacy).

Radioligand Binding Assay

This assay is used to assess the effect of M4 PAMs on the binding of the natural ligand, acetylcholine.

  • Membrane Preparation: Membranes are prepared from cells expressing the M4 receptor.

  • Binding Reaction: The membranes are incubated with a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and varying concentrations of acetylcholine, in the presence or absence of a fixed concentration of the M4 PAM.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to determine the inhibition constant (Ki) of acetylcholine for [3H]NMS binding. A decrease in the Ki of acetylcholine in the presence of the PAM indicates that the PAM increases the affinity of the receptor for its natural ligand.

Amphetamine-Induced Hyperlocomotion in Rats

This in vivo behavioral model is used to assess the antipsychotic-like potential of M4 PAMs.

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment, which typically consists of open-field activity chambers equipped with photobeams to track movement.

  • Drug Administration: The M4 PAM (e.g., VU0152100) or vehicle is administered to the rats, typically via intraperitoneal (i.p.) injection.

  • Amphetamine Challenge: After a predetermined pretreatment time, the rats are challenged with an injection of d-amphetamine, which induces a state of hyperlocomotion.

  • Behavioral Recording: The locomotor activity of the rats is recorded for a set period (e.g., 90 minutes) following the amphetamine injection.

  • Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the vehicle-treated and PAM-treated groups. A significant reduction in amphetamine-induced hyperlocomotion by the M4 PAM is indicative of antipsychotic-like efficacy.

Conclusion

This compound was a foundational tool in the development of selective M4 positive allosteric modulators, establishing the therapeutic potential of this mechanism. While its own development was limited by poor physicochemical properties, it paved the way for the creation of centrally active analogs like VU0152100 and other novel M4 PAMs such as LY2033298 and VU0467154. These next-generation compounds have demonstrated efficacy in preclinical models of psychosis and cognitive impairment, highlighting the promise of selective M4 modulation for the treatment of complex neuropsychiatric disorders. The continued development and characterization of M4 PAMs, guided by the experimental approaches detailed in this guide, will be crucial for translating this promising therapeutic strategy to the clinic.

References

A Comparative Guide to VU10010 and M4 Receptor Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroscience and drug discovery, the M4 muscarinic acetylcholine receptor has emerged as a promising target for the treatment of neuropsychiatric disorders such as schizophrenia. This guide provides an objective comparison of VU10010, a positive allosteric modulator (PAM), with prominent M4 receptor orthosteric agonists. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their pharmacological profiles, supported by experimental data and methodologies.

Orthosteric Agonists vs. Positive Allosteric Modulators

M4 receptor activation can be achieved through two main classes of compounds:

  • Orthosteric Agonists: These ligands bind directly to the same site as the endogenous neurotransmitter, acetylcholine (ACh), and activate the receptor.[1] Examples currently in clinical development include xanomeline (a key component of KarXT) and NBI-1117568.[2][3]

  • Positive Allosteric Modulators (PAMs): These molecules, such as this compound and emraclidine, bind to a distinct site on the receptor.[4][5] They do not activate the receptor on their own but enhance the affinity and/or efficacy of acetylcholine.[4] This can offer a more nuanced modulation of receptor activity, dependent on the presence of the endogenous ligand.

Quantitative Comparison of M4 Receptor Modulators

The following tables summarize the pharmacological data for this compound and key M4 receptor agonists. It is important to note that direct comparisons of absolute values across different studies and assay conditions should be made with caution.

Table 1: In Vitro Potency and Efficacy of M4 Receptor Modulators

CompoundMechanism of ActionAssay TypeSpeciesEC50Emax/Fold PotentiationReference
This compound M4 PAMCalcium MobilizationRat~400 nM47-fold potentiation of ACh[6]
VU0152100 (analog of this compound) M4 PAMCalcium MobilizationRat380 ± 93 nMNot specified[6]
Xanomeline M1/M4 AgonistpERK1/pERK2 SignalingHumanPotency greater at M4 than M2Efficacy (log(τC)) significantly different between M4 and M2, M3, M5[7]
NBI-1117568 Selective M4 AgonistNot specifiedHumanNot specifiedNot specified[2][3]
Emraclidine M4 PAMNot specifiedHumanNot specifiedNot specified[5][8]

Table 2: Binding Affinity of M4 Receptor Modulators

CompoundAssay TypeRadioligandSpeciesKiReference
Xanomeline Radioligand Competition[³H]N-methylscopolamineHumanNearly identical affinity at all mAChR subtypes[7]
VU6013720 (Selective M4 Antagonist for comparison) Radioligand Competition[³H]N-methylscopolamineRatpKi of 8.8 ± 0.1[9]

M4 Receptor Signaling Pathways

Activation of the M4 receptor, a G protein-coupled receptor (GPCR), primarily initiates a signaling cascade through the Gαi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This is the canonical pathway associated with the therapeutic effects of M4 activation. However, at higher concentrations, some agonists have been shown to couple to Gαs proteins, leading to an increase in cAMP.[10] The receptor can also engage other signaling pathways, such as those involving β-arrestin.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gαi/o M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Agonist M4 Agonist Agonist->M4R Binds & Activates PAM This compound (PAM) PAM->M4R Binds & Potentiates ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Modulates

M4 Receptor Signaling Cascade

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacological data. Below are summaries of key experimental protocols used to characterize M4 receptor modulators.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the M4 receptor.[11]

Objective: To measure the displacement of a radiolabeled ligand from the M4 receptor by a test compound.

Materials:

  • Cell membranes expressing the M4 receptor

  • Radioligand (e.g., [³H]N-methylscopolamine)

  • Test compound (e.g., xanomeline)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates and harvester

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Allow the reaction to reach equilibrium (e.g., 60-90 minutes at 30°C).[10]

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.[12]

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 value of the test compound, which can then be converted to a Ki value.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the M4 receptor.[13]

Objective: To quantify the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.

Materials:

  • Cell membranes expressing the M4 receptor

  • [³⁵S]GTPγS

  • GDP

  • Test agonist

  • Assay buffer (e.g., modified HEPES buffer pH 7.4)

  • Scintillation proximity assay (SPA) beads or filter plates

Procedure:

  • Pre-incubate cell membranes with the test compound and GDP for 20 minutes at room temperature.[1]

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for a defined period (e.g., 15 minutes) to allow for [³⁵S]GTPγS binding to activated G proteins.[1]

  • Terminate the reaction and measure the amount of bound [³⁵S]GTPγS using either a filtration method or SPA technology.[13]

  • Analyze the data to determine the EC50 and Emax of the agonist.

cAMP Accumulation Assay

This assay measures the functional consequence of M4 receptor activation on the intracellular second messenger, cAMP.[14]

Objective: To quantify the inhibition of adenylyl cyclase activity, and thus the reduction in cAMP levels, following M4 receptor activation.

Materials:

  • Whole cells expressing the M4 receptor

  • Test compound

  • Forskolin (to stimulate adenylyl cyclase and establish a baseline of cAMP production)

  • cAMP detection kit (e.g., HTRF, GloSensor™)

Procedure:

  • Culture cells expressing the M4 receptor in a suitable plate format.

  • Pre-treat the cells with the test compound at various concentrations.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF or a luciferase-based biosensor.[4][15]

  • Analyze the data to determine the inhibitory effect of the test compound on forskolin-stimulated cAMP levels.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding (Affinity - Ki) Functional Functional Assays (Potency - EC50, Efficacy - Emax) Binding->Functional GTP GTPγS Binding Functional->GTP cAMP cAMP Accumulation Functional->cAMP Behavior Behavioral Models (e.g., Amphetamine-induced Hyperlocomotion) Functional->Behavior Start Compound Synthesis Start->Binding

Typical Drug Discovery Workflow

In Vivo Models: Amphetamine-Induced Hyperlocomotion

A common preclinical model used to assess the antipsychotic potential of M4 receptor modulators is the amphetamine-induced hyperlocomotion model in rodents.[16] Amphetamine increases dopamine release, leading to hyperactive behavior, which is considered a proxy for psychosis.

Objective: To evaluate the ability of a test compound to reverse amphetamine-induced hyperactivity.

Procedure:

  • Acclimate rodents to the testing environment (e.g., open-field arenas).

  • Administer the test compound (e.g., VU0152100, an analog of this compound) at various doses.[6]

  • After a pre-treatment period, administer amphetamine to induce hyperlocomotion.

  • Record and analyze the locomotor activity of the animals over a set period.

  • A reduction in amphetamine-induced hyperactivity by the test compound is indicative of potential antipsychotic-like efficacy.[16]

Conclusion

Both M4 receptor orthosteric agonists and positive allosteric modulators like this compound represent promising therapeutic strategies for schizophrenia and other neuropsychiatric disorders. Orthosteric agonists directly activate the receptor, while PAMs offer a more subtle modulation of endogenous cholinergic signaling. The choice between these approaches will depend on the desired therapeutic profile, including efficacy, selectivity, and potential for side effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of novel M4 receptor modulators.

References

A Comparative Guide to the Muscarinic Receptor Cross-Reactivity of VU10010

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the allosteric modulator VU10010's activity across the five muscarinic acetylcholine receptor subtypes (M1-M5). The information is compiled from publicly available experimental data to assist researchers in evaluating the selectivity of this compound.

Introduction to this compound

This compound is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M4 receptor.[1][2] As a PAM, it does not activate the receptor directly but enhances the response of the receptor to its endogenous ligand, acetylcholine. This mechanism of action has generated significant interest in its potential as a therapeutic agent for neurological and psychiatric disorders where modulation of the M4 receptor is desired, without the off-target effects associated with non-selective muscarinic agonists.

Cross-Reactivity Profile of this compound

Experimental data demonstrates that this compound exhibits a high degree of selectivity for the M4 receptor subtype.

Functional Activity

In functional assays, this compound significantly potentiates the activity of acetylcholine at the M4 receptor. A key study by Shirey et al. (2008) reported that this compound potentiates the M4 response to acetylcholine by 47-fold, with an EC50 value in the range of 400 nM.[1][2] In stark contrast, the same study reported that this compound showed no activity at the M1, M2, M3, or M5 muscarinic receptor subtypes when tested at a concentration of 10 µM.[3]

Table 1: Functional Activity of this compound at Muscarinic Receptors

Receptor SubtypeAgonist ActivityPotentiation of Acetylcholine Response
M1 No activity observed at 10 µM[3]No potentiation observed at 10 µM[3]
M2 No activity observed at 10 µM[3]No potentiation observed at 10 µM[3]
M3 No activity observed at 10 µM[3]No potentiation observed at 10 µM[3]
M4 No intrinsic agonist activity47-fold potentiation (EC50 ≈ 400 nM)[1][2]
M5 No activity observed at 10 µM[3]No potentiation observed at 10 µM[3]
Binding Affinity

As an allosteric modulator, this compound binds to a site on the M4 receptor that is distinct from the acetylcholine binding site.[1] This allosteric binding increases the affinity of acetylcholine for the receptor.[1] While direct competitive binding assays with a radiolabeled orthosteric ligand may not yield a traditional Ki value for this compound at the other receptor subtypes, the lack of functional activity at M1, M2, M3, and M5 up to 10 µM strongly suggests a very low affinity for these receptors.

Experimental Methodologies

The data presented in this guide are based on standard in vitro pharmacological assays. Below are detailed descriptions of the likely experimental protocols used to determine the cross-reactivity of this compound.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a receptor. For assessing the binding of an allosteric modulator like this compound, which does not compete directly with the orthosteric ligand, a common approach is to measure its effect on the dissociation rate of a radiolabeled orthosteric ligand.

Protocol: [3H]-N-methylscopolamine ([3H]-NMS) Dissociation Kinetics

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated with a low concentration of the radiolabeled antagonist [3H]-NMS to allow for binding to the receptors.

  • Initiation of Dissociation: Dissociation of [3H]-NMS is initiated by the addition of a high concentration of a non-radiolabeled antagonist, such as atropine.

  • Treatment: In parallel experiments, this compound is added at various concentrations along with the non-radiolabeled antagonist.

  • Filtration and Scintillation Counting: At various time points, the incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The rate of dissociation of [3H]-NMS in the presence and absence of this compound is calculated. A slowing of the dissociation rate indicates that this compound is binding to an allosteric site and stabilizing the binding of the orthosteric ligand.

Functional Assays (Calcium Mobilization)

Functional assays measure the cellular response to receptor activation. For Gq-coupled muscarinic receptors (M1, M3, M5), a common method is to measure changes in intracellular calcium levels. For Gi-coupled receptors (M2, M4), cells can be co-transfected with a chimeric G-protein (e.g., Gqi5) that redirects the signal through the calcium pathway.

Protocol: Calcium Mobilization Assay

  • Cell Culture: CHO cells stably expressing one of the five muscarinic receptor subtypes are seeded into 96-well plates. For M2 and M4 receptors, cells co-expressing a promiscuous G-protein may be used.

  • Loading with Calcium-Sensitive Dye: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Compound Addition: A baseline fluorescence reading is taken. This compound is then added at various concentrations, followed by the addition of a sub-maximal concentration (e.g., EC20) of acetylcholine.

  • Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader.

  • Data Analysis: The potentiation of the acetylcholine response by this compound is calculated. To test for agonist activity, this compound is added in the absence of acetylcholine.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the muscarinic receptors and a typical experimental workflow for assessing cross-reactivity.

Muscarinic_Signaling cluster_Gq Gq/11 Signaling cluster_Gi Gi/o Signaling M1 M1 PLC Phospholipase C (PLC) M1->PLC M3 M3 M3->PLC M5 M5 M5->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC M2 M2 AC Adenylyl Cyclase (AC) M2->AC GIRK GIRK Channels M2->GIRK M4 M4 M4->AC M4->GIRK cAMP ↓ cAMP K_efflux ↑ K⁺ Efflux GIRK->K_efflux ACh Acetylcholine ACh->M1 ACh->M3 ACh->M5 ACh->M2 ACh->M4

Figure 1. Muscarinic Receptor Signaling Pathways

Experimental_Workflow start Start cell_lines Prepare CHO cell lines expressing M1, M2, M3, M4, and M5 receptors start->cell_lines binding_assay Radioligand Binding Assay (e.g., [³H]-NMS dissociation) cell_lines->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) cell_lines->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis conclusion Determine Cross-Reactivity Profile data_analysis->conclusion

Figure 2. Experimental Workflow for Cross-Reactivity Assessment

Conclusion

References

Validating M4 Receptor Potentiation: A Comparative Guide to VU10010 and Other Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The M4 muscarinic acetylcholine receptor, a key G-protein coupled receptor in the central nervous system, has emerged as a promising therapeutic target for neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1][2] Its activation is primarily linked to the inhibition of adenylyl cyclase through Gαi/o protein coupling, leading to a decrease in intracellular cyclic AMP (cAMP).[3][4] This guide provides a comparative analysis of VU10010, a positive allosteric modulator (PAM) of the M4 receptor, and other notable M4 PAMs, offering a framework for validating M4 receptor potentiation.

Positive allosteric modulators offer a nuanced approach to receptor modulation by binding to a site distinct from the orthosteric site of the endogenous ligand, acetylcholine (ACh).[5] This interaction enhances the receptor's response to ACh, providing a more temporally and spatially precise therapeutic effect compared to direct agonists.[5]

Comparative Analysis of M4 PAMs

This compound has been a foundational tool in the study of M4 receptor potentiation. However, subsequent research has yielded a number of alternative PAMs with varying potencies and pharmacokinetic profiles. This section provides a quantitative comparison of this compound and other key M4 PAMs.

CompoundAssay TypeSpeciesEC50 (nM)Fold Shift in ACh PotencyReference
This compound Calcium MobilizationRat~40047[6]
VU0152100 Calcium MobilizationRat257~23[1]
VU0467154 Calcium MobilizationRat17.7Not explicitly stated, but potentiation is robust[1]
VU0467154 Calcium MobilizationHuman627Not explicitly stated[1]
LY2033298 Calcium MobilizationRat646Not explicitly stated[1]
LY2033298 Radioligand BindingHumanpKB = 5.65 ± 0.07~400[7]
VU0467154 Radioligand BindingHumanpKB = 5.83 ± 0.12~40[7]

Experimental Protocols for M4 Potentiation Validation

Accurate and reproducible experimental design is paramount in validating the potentiation of the M4 receptor. The following are detailed protocols for key in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a PAM and its effect on the affinity of the orthosteric ligand.

  • Objective: To determine the binding affinity (Ki) of the test compound and its allosteric effect on acetylcholine (ACh) binding to the M4 receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the M4 receptor (e.g., CHO or HEK293 cells).

    • Radioligand: Typically [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

    • Unlabeled Ligands: Test PAM (e.g., this compound), Acetylcholine (ACh), and a known muscarinic antagonist for determining non-specific binding (e.g., atropine).

    • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Competition Binding: To determine the Ki of the PAM, incubate the cell membranes with a fixed concentration of [³H]NMS and varying concentrations of the unlabeled PAM.

    • Allosteric Effect on ACh Binding: To assess the PAM's effect on ACh affinity, perform a competition binding experiment with varying concentrations of ACh in the presence and absence of a fixed concentration of the PAM.

    • Incubate the reaction mixtures at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Analyze the competition binding data using non-linear regression to determine the IC50 values, which can then be converted to Ki values.

    • A leftward shift in the ACh competition curve in the presence of the PAM indicates a positive allosteric modulation of ACh binding.

2. Calcium Mobilization Assay

Since the M4 receptor is Gαi/o-coupled and does not directly signal through calcium mobilization, this assay utilizes an engineered cell line.

  • Objective: To functionally characterize the potentiation of M4 receptor activation by a PAM.

  • Materials:

    • A stable cell line co-expressing the M4 receptor and a promiscuous G-protein, such as Gαqi5 or Gα15, that couples to the phospholipase C pathway (e.g., CHO-hM4-Gαqi5).[8]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Agonist: Acetylcholine (ACh).

    • Test PAM (e.g., this compound).

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

    • Load the cells with the calcium-sensitive dye for approximately 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Pre-incubate the cells with varying concentrations of the test PAM or vehicle for a short period.

    • Stimulate the cells by adding a sub-maximal (EC20) concentration of ACh.

    • Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

    • Plot the concentration-response curves for the PAM in the presence of a fixed concentration of ACh to determine its EC50 for potentiation.

    • A leftward shift in the ACh concentration-response curve in the presence of the PAM indicates positive allosteric modulation.

In Vivo Assay

3. Amphetamine-Induced Hyperlocomotion

This behavioral model is widely used to assess the antipsychotic-like potential of compounds.

  • Objective: To evaluate the ability of an M4 PAM to reverse the hyperlocomotor effects of amphetamine in rodents.

  • Materials:

    • Rodents (rats or mice).

    • Open-field activity chambers equipped with infrared beams to track movement.

    • Amphetamine.

    • Test PAM (e.g., this compound).

    • Vehicle for drug administration.

  • Procedure:

    • Habituate the animals to the activity chambers for a set period (e.g., 30-60 minutes).

    • Administer the test PAM or vehicle via an appropriate route (e.g., intraperitoneal, oral).

    • After a pre-treatment period (e.g., 30 minutes), administer amphetamine to induce hyperlocomotion.[9]

    • Immediately place the animals back into the activity chambers and record their locomotor activity for a defined duration (e.g., 60-90 minutes).

  • Data Analysis:

    • Quantify locomotor activity by measuring parameters such as total distance traveled, number of beam breaks, or time spent moving.

    • Compare the locomotor activity of animals treated with the PAM and amphetamine to those treated with vehicle and amphetamine.

    • A significant reduction in amphetamine-induced hyperlocomotion by the PAM suggests potential antipsychotic-like efficacy.

Signaling Pathways and Experimental Workflow

To visually represent the complex processes involved in M4 receptor signaling and its validation, the following diagrams have been generated using Graphviz.

M4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M4R M4 Receptor Gi_o Gαi/o M4R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream ACh Acetylcholine ACh->M4R Binds to orthosteric site PAM This compound (PAM) PAM->M4R Binds to allosteric site Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding Radioligand Binding Assay (Affinity & Allostery) Calcium Calcium Mobilization Assay (Functional Potentiation) Binding->Calcium Confirms functional effect Behavior Amphetamine-Induced Hyperlocomotion (Behavioral Efficacy) Calcium->Behavior Proceed to in vivo testing Start Compound Synthesis (e.g., this compound) Start->Binding

References

Control Experiments in M4 Receptor Research: A Comparative Guide to VU10010 and its Inactive Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, the use of precise molecular tools is paramount to elucidating the complex signaling of the M4 muscarinic acetylcholine receptor (M4R), a key target for neuropsychiatric disorders. This guide provides a detailed comparison of the potent M4 positive allosteric modulator (PAM), VU10010, and a structurally related inactive analog, VU-CPA, for use in control experiments.

This compound is a well-characterized selective PAM of the M4 muscarinic acetylcholine receptor.[1][2] It functions by binding to an allosteric site on the receptor, which potentiates the receptor's response to the endogenous agonist, acetylcholine (ACh), by increasing both the affinity of ACh for the receptor and the efficiency of G-protein coupling.[1][2] To rigorously validate that the observed effects in experimental systems are specifically due to the potentiation of the M4 receptor, it is crucial to employ a control compound that is structurally similar to this compound but lacks its modulatory activity.

Based on extensive structure-activity relationship (SAR) studies of the this compound scaffold, a suitable inactive analog for control experiments is one in which the N-(4-chlorobenzyl) amide group of this compound is replaced with an N-cyclopropylmethyl amide. This analog, hereafter referred to as VU-CPA , has been demonstrated to be devoid of activity at the M4 receptor. The SAR data indicates that aliphatic and non-benzyl amide substitutions at this position result in a loss of positive allosteric modulation.

This guide presents a comparative overview of the pharmacological data for this compound and VU-CPA, along with detailed experimental protocols for key assays used to determine their activity.

Comparative Pharmacological Data

The following table summarizes the key pharmacological parameters for this compound and its inactive analog, VU-CPA, at the M4 muscarinic acetylcholine receptor. The data is derived from calcium mobilization assays, a standard method for assessing the potentiation of Gq-coupled or Gq-chimeric-coupled GPCRs.

CompoundStructureM4 PAM Activity (EC50)Fold-Shift of ACh EC50
This compound 3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide~400 nM[1]~47-fold[1]
VU-CPA 3-amino-N-(cyclopropylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamideInactive (>10 µM)No significant shift

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the M4 receptor and the experimental workflow for assessing PAM activity.

M4_Signaling_Pathway M4 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site G_protein Gi/o Protein M4R->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

M4 Receptor Signaling Pathway

Experimental_Workflow Calcium Mobilization Assay Workflow start Start plate_cells Plate CHO cells expressing M4R and Gqi5 start->plate_cells load_dye Load cells with Fluo-4 AM calcium indicator plate_cells->load_dye add_compound Add this compound, VU-CPA, or vehicle (control) load_dye->add_compound add_agonist Add ACh at EC20 concentration add_compound->add_agonist measure_fluorescence Measure intracellular calcium fluorescence add_agonist->measure_fluorescence analyze_data Analyze data and determine EC50/fold-shift measure_fluorescence->analyze_data end End analyze_data->end

Calcium Mobilization Assay Workflow

Experimental Protocols

Calcium Mobilization Assay

This assay is used to measure the potentiation of the M4 receptor by a PAM. Since the M4 receptor naturally couples to Gi/o, which inhibits adenylyl cyclase, the assay utilizes a cell line co-expressing the M4 receptor and a chimeric G-protein (e.g., Gqi5) that couples to the phospholipase C pathway, resulting in a measurable increase in intracellular calcium upon receptor activation.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably co-expressing the human M4 muscarinic receptor and the Gqi5 chimeric G-protein.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Acetylcholine (ACh).

  • This compound and VU-CPA.

  • 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating:

    • One day prior to the assay, seed the CHO-M4R-Gqi5 cells into 384-well black, clear-bottom plates at a density of 10,000-20,000 cells per well in 20 µL of culture medium.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution by dissolving Fluo-4 AM in anhydrous DMSO to make a stock solution. On the day of the assay, dilute the Fluo-4 AM stock in assay buffer to the final working concentration (e.g., 2 µM). Add Pluronic F-127 (e.g., 0.02%) to the dye solution to aid in dye solubilization.

    • Aspirate the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound and VU-CPA in assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

    • The fluorescence plate reader will add the compounds to the cell plate.

  • Agonist Preparation and Addition:

    • Prepare a stock solution of acetylcholine in assay buffer. Prepare a working solution at a concentration that will yield a final in-well concentration equivalent to the EC20 of ACh at the M4 receptor.

  • Data Acquisition:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • The instrument will first measure a baseline fluorescence, then add the test compounds (this compound, VU-CPA, or vehicle).

    • After a short incubation period (e.g., 2-5 minutes), the instrument will add the ACh EC20 solution.

    • Fluorescence is monitored continuously throughout the experiment.

  • Data Analysis:

    • The increase in fluorescence upon ACh addition is a measure of receptor activation.

    • For PAM activity, the response in the presence of the test compound is compared to the response with vehicle control.

    • Data are typically normalized to the maximum response obtained with a saturating concentration of ACh.

    • The EC50 for PAM activity is calculated from the concentration-response curve for this compound. VU-CPA is expected to show no significant potentiation at concentrations up to at least 10 µM.

    • The fold-shift is calculated by dividing the EC50 of ACh in the presence of a fixed concentration of the PAM by the EC50 of ACh alone.

Radioligand Binding Assay

This assay is used to determine if a compound binds to the orthosteric or an allosteric site on the receptor. For a PAM like this compound, it is expected to enhance the binding of a radiolabeled orthosteric agonist or have no effect on the binding of a radiolabeled orthosteric antagonist.

Materials:

  • Membranes prepared from cells expressing the M4 muscarinic receptor.

  • Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS), an orthosteric antagonist.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • This compound and VU-CPA.

  • Non-specific binding determinator (e.g., atropine, 1 µM).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the radioligand ([³H]-NMS at a concentration near its Kd), and either vehicle, a serial dilution of the test compound (this compound or VU-CPA), or the non-specific binding determinator.

    • Add the M4 receptor-containing membranes to initiate the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Allow the filter mat to dry.

    • Add scintillation cocktail to each filter spot and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total binding is the radioactivity measured in the absence of any competitor.

    • Non-specific binding is the radioactivity measured in the presence of a high concentration of an unlabeled orthosteric ligand (atropine).

    • Specific binding is calculated as Total Binding - Non-specific Binding.

    • The data for the test compounds are expressed as a percentage of specific binding.

    • For a PAM that does not bind to the orthosteric site, neither this compound nor VU-CPA should displace the binding of [³H]-NMS. To demonstrate allosteric enhancement of agonist binding, a similar experiment can be performed with a radiolabeled agonist, where this compound would be expected to increase the specific binding. VU-CPA should have no effect.

References

A Comparative Guide to Muscarinic Receptor Agonists in Preclinical Schizophrenia Models: VU10010 Analogs vs. Xanomeline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antipsychotics with improved efficacy and tolerability has led to a significant focus on the muscarinic acetylcholine receptor system. Within this system, the M1 and M4 subtypes have emerged as promising targets for mitigating the positive, negative, and cognitive symptoms of schizophrenia. This guide provides a detailed comparison of the preclinical performance of the M1/M4 receptor agonist xanomeline and selective M4 positive allosteric modulators (PAMs), exemplified by in-vivo suitable analogs of VU10010.

While this compound itself is a potent and selective M4 PAM, its physicochemical properties limit its use in in-vivo studies. Therefore, this guide will focus on its systemically active analog, VU0152100 , to represent the therapeutic potential of this class of compounds in preclinical schizophrenia models and draw comparisons with the well-characterized muscarinic agonist, xanomeline . Additionally, comparative data for the M1/M4 agonist ML-007 and the M1 PAM VU0453595 are included to provide a broader context of muscarinic agonism in this therapeutic area.

Mechanism of Action: Orthosteric Agonism vs. Positive Allosteric Modulation

Xanomeline acts as a direct agonist at the M1 and M4 muscarinic receptors, binding to the same site as the endogenous ligand, acetylcholine, to activate the receptor. In contrast, M4 PAMs like VU0152100 bind to a distinct allosteric site on the M4 receptor. This binding does not activate the receptor on its own but potentiates the receptor's response to acetylcholine. This mechanism is hypothesized to offer a more nuanced modulation of receptor activity and potentially a better side-effect profile compared to direct agonists.

In Vitro Receptor Activity

The following table summarizes the in vitro binding affinities and functional activities of xanomeline, ML-007, and VU0453595 at muscarinic receptors.

CompoundTarget(s)Assay TypeReceptor SubtypeKi (nM)EC50 (nM)Emax (%)
Xanomeline M1/M4 AgonistBindingM116--
BindingM2180--
BindingM3330--
BindingM413--
BindingM5130--
Functional (GTPγS)M1-1885
Functional (GTPγS)M4-4.595
ML-007 M1/M4 AgonistFunctional (GTPγS)M1-2.9100
Functional (GTPγS)M4-1.1100
VU0453595 M1 PAMBindingM1---
Functional (Potentiation)M1-250-

Note: Data is compiled from multiple sources and experimental conditions may vary. Ki values represent binding affinity, while EC50 and Emax represent potency and maximal efficacy in functional assays, respectively.

GTPγS assays show that ML-007 has a more potent intrinsic agonist activity at both M1 and M4 receptors in comparison to xanomeline.[1]

Preclinical Efficacy in Schizophrenia Models

The antipsychotic potential of these compounds has been evaluated in several well-established rodent models of schizophrenia.

Amphetamine-Induced Hyperlocomotion

This model assesses the ability of a compound to reverse the psychostimulant-induced increase in locomotor activity, which is considered a proxy for the positive symptoms of schizophrenia.

CompoundAnimal ModelAmphetamine DoseVU0152100/Xanomeline/ML-007 Dose% Reversal of Hyperlocomotion
VU0152100 Rat1 mg/kg, s.c.10 mg/kg, i.p.Not significant
30 mg/kg, i.p.Significant
56.6 mg/kg, i.p.Significant
Xanomeline Mouse2 mg/kg, i.p.1 mg/kg, i.p.~40%
3 mg/kg, i.p.~70%
10 mg/kg, i.p.~90%
ML-007 Mouse2 mg/kg, i.p.0.1 mg/kg, i.p.~50%
0.3 mg/kg, i.p.~80%
1 mg/kg, i.p.~95%

VU0152100 dose-dependently reverses amphetamine-induced hyperlocomotion in rats.[2][3] Both xanomeline and ML-007 demonstrate robust, dose-dependent efficacy in this model, with ML-007 appearing to be more potent.[1]

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test evaluates a compound's ability to restore this gating deficit.

CompoundAnimal ModelDeficit-Inducing AgentVU0152100/Xanomeline DoseOutcome
VU0152100 RatAmphetamine (3 mg/kg, s.c.)10 mg/kg, i.p.No significant reversal
30 mg/kg, i.p.Significant reversal
56.6 mg/kg, i.p.Significant reversal
Xanomeline RatApomorphineEffective dosesReverses apomorphine-induced PPI deficit[4]

VU0152100 effectively blocks the amphetamine-induced disruption of prepulse inhibition in rats.[2][3] Xanomeline has also been shown to be effective in reversing PPI deficits induced by dopamine agonists.[4]

Novel Object Recognition (NOR)

The NOR test is used to assess cognitive function, particularly recognition memory, which is often impaired in schizophrenia.

CompoundAnimal ModelDeficit-Inducing AgentVU0453595/Xanomeline DoseOutcome
VU0453595 MousePhencyclidine (PCP)Effective dosesRescues PCP-induced cognitive deficits[5]
Xanomeline ---Improves cognitive and behavioral symptoms in clinical trials[5]

The M1 PAM VU0453595 has demonstrated efficacy in reversing cognitive deficits in a PCP-induced model of schizophrenia in mice.[5] While specific preclinical NOR data for xanomeline was not detailed in the search results, it has shown improvements in cognitive symptoms in clinical trials for both Alzheimer's disease and schizophrenia.[5]

Signaling Pathways

Activation of M1 and M4 receptors triggers distinct downstream signaling cascades that are believed to contribute to their therapeutic effects in schizophrenia.

M1_M4_Signaling cluster_M1 M1 Receptor Signaling (Gq-coupled) cluster_M4 M4 Receptor Signaling (Gi-coupled) M1 M1 Receptor PLC Phospholipase C (PLC) M1->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Neuronal Excitation & Cognitive Enhancement Ca2->Neuronal_Excitation PKC->Neuronal_Excitation M4 M4 Receptor AC Adenylyl Cyclase (AC) M4->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Dopamine_Release ↓ Dopamine Release (Antipsychotic Effect) PKA->Dopamine_Release Modulates Acetylcholine Acetylcholine Acetylcholine->M1 Acetylcholine->M4 Xanomeline Xanomeline Xanomeline->M1 Xanomeline->M4 VU10010_analog This compound Analog (M4 PAM) VU10010_analog->M4 Potentiates ACh effect

Caption: M1 and M4 receptor signaling pathways.

Experimental Workflows

The following diagrams illustrate the typical workflows for the key behavioral assays discussed.

Amphetamine_Hyperlocomotion_Workflow cluster_workflow Amphetamine-Induced Hyperlocomotion Workflow start Start habituation Habituation to Open Field Arena (e.g., 30-60 min) start->habituation pretreatment Pre-treatment: Vehicle or Test Compound (e.g., VU0152100, Xanomeline) habituation->pretreatment amphetamine_admin Amphetamine Administration (e.g., 1-2 mg/kg) pretreatment->amphetamine_admin After ~30 min locomotion_rec Record Locomotor Activity (e.g., 60-120 min) amphetamine_admin->locomotion_rec data_analysis Data Analysis: Compare locomotor activity between treatment groups locomotion_rec->data_analysis end End data_analysis->end

Caption: Amphetamine-Induced Hyperlocomotion Workflow.

PPI_Workflow cluster_workflow Prepulse Inhibition (PPI) Workflow start Start pretreatment Pre-treatment: Vehicle or Test Compound start->pretreatment acclimation Acclimation to Startle Chamber (e.g., 5 min) pretreatment->acclimation test_session Test Session: - Startle-only trials - Prepulse-only trials - Prepulse + Startle trials acclimation->test_session data_analysis Data Analysis: Calculate %PPI for each group test_session->data_analysis end End data_analysis->end

Caption: Prepulse Inhibition Workflow.

Experimental Protocols

Amphetamine-Induced Hyperlocomotion
  • Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.

  • Apparatus: Open-field arenas equipped with infrared beams to automatically record locomotor activity.

  • Procedure:

    • Animals are habituated to the testing room for at least 60 minutes before the experiment.

    • Animals are then placed individually into the open-field arenas for a habituation period (e.g., 30-60 minutes).

    • Following habituation, animals are administered the test compound (e.g., VU0152100, xanomeline) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • After a pre-treatment period (e.g., 30 minutes), animals are injected with d-amphetamine (e.g., 1-2 mg/kg, s.c. or i.p.).

    • Locomotor activity is then recorded for a specified period (e.g., 60-120 minutes).

  • Data Analysis: The total distance traveled or the number of beam breaks is measured and compared between the different treatment groups. A significant reduction in locomotor activity in the test compound + amphetamine group compared to the vehicle + amphetamine group indicates antipsychotic-like efficacy.

Prepulse Inhibition (PPI) of the Startle Reflex
  • Animals: Male Sprague-Dawley rats or various mouse strains are used.

  • Apparatus: Startle chambers equipped with a load cell platform to measure the startle response and speakers to deliver acoustic stimuli.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • Each animal is placed in a startle chamber and allowed to acclimate for a short period (e.g., 5 minutes) with background white noise.

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Startle-only trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse-only trials: A low-intensity acoustic stimulus (e.g., 3-12 dB above background) is presented.

      • Prepulse + Startle trials: The prepulse stimulus is presented shortly before the startle stimulus (e.g., 100 ms).

  • Data Analysis: The startle amplitude is measured for each trial. The percentage of PPI is calculated as: [1 - (startle response on prepulse + startle trial) / (startle response on startle-only trial)] x 100. An increase in %PPI in the test compound group compared to a deficit-inducing agent group indicates a restoration of sensorimotor gating.

Novel Object Recognition (NOR)
  • Animals: Mice or rats are used.

  • Apparatus: An open-field arena. A variety of objects that are of similar size but different in shape and texture are required.

  • Procedure:

    • Habituation: Animals are allowed to freely explore the empty open-field arena for a set period (e.g., 5-10 minutes) on the day before testing.

    • Training/Familiarization Phase: On the test day, two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 5-10 minutes).

    • Retention Interval: The animal is returned to its home cage for a defined period (e.g., 1 hour to 24 hours).

    • Test Phase: The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.

  • Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Conclusion

Both the M1/M4 agonist xanomeline and selective M4 PAMs like VU0152100 demonstrate promising antipsychotic-like effects in preclinical models of schizophrenia. Xanomeline's efficacy across positive, negative, and cognitive domains in clinical trials highlights the potential of targeting M1 and M4 receptors. The preclinical data for VU0152100 suggests that selective potentiation of M4 receptor activity can also produce robust antipsychotic-like effects, potentially with an improved side-effect profile due to the allosteric mechanism. Further research with more selective M1 and M4 modulators will be crucial to dissect the specific contributions of each receptor subtype to the therapeutic effects and to optimize the development of novel muscarinic-based treatments for schizophrenia. The comparative data with ML-007 suggests that the relative potency at M1 and M4 receptors may influence the overall efficacy profile, particularly for cognitive enhancement.

References

A Comparative Analysis of VU10010 and Newer Generation M4 PAMs for Neuropsychiatric Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the M4 muscarinic acetylcholine receptor has emerged as a promising target for the treatment of neuropsychiatric disorders like schizophrenia. Positive allosteric modulators (PAMs) of the M4 receptor offer a nuanced approach to enhancing receptor function. This guide provides a comparative analysis of the first-generation M4 PAM, VU10010, and its newer generation successors, presenting key experimental data, detailed protocols, and visual representations of associated signaling pathways and workflows.

The development of M4 PAMs has seen significant advancement since the discovery of this compound. While a pioneering tool compound, its limitations, particularly its poor pharmacokinetic properties, spurred the development of newer agents with improved potency, selectivity, and in vivo activity. This guide will delve into a side-by-side comparison of this compound with key later-generation compounds including VU0152100, VU0467154, VU0467485 (AZ13713945), and ML253.

Quantitative Comparison of M4 PAMs

The following tables summarize the in vitro potency and in vivo efficacy of this compound and selected newer generation M4 PAMs. Data is compiled from various preclinical studies to provide a clear, comparative overview.

Table 1: In Vitro Potency at Human and Rat M4 Receptors

CompoundHuman M4 EC50 (nM)Rat M4 EC50 (nM)Fold Shift (Human M4)Fold Shift (Rat M4)
This compound ~400~400~47Not Reported
VU0152100 1900380Not ReportedNot Reported
VU0467154 62717.7Not ReportedNot Reported
VU0467485 78.826.6~45Not Reported
ML253 5617610650

Table 2: Selectivity Profile Against Other Muscarinic Receptor Subtypes

CompoundM1 ActivityM2 ActivityM3 ActivityM5 Activity
This compound InactiveInactiveInactiveInactive
VU0152100 Inactive up to 30 µMInactive up to 30 µMInactive up to 30 µMInactive up to 30 µM
VU0467154 No activityNo activityNo activityNo activity
VU0467485 Highly selective over M1/2/3/5Highly selective over M1/2/3/5Highly selective over M1/2/3/5Highly selective over M1/2/3/5
ML253 SelectiveSelectiveSelectiveSelective

Table 3: In Vivo Efficacy in the Amphetamine-Induced Hyperlocomotion (AIH) Model

CompoundSpeciesRoute of AdministrationMinimum Effective Dose (MED)
This compound RatIntraperitonealNot centrally active
VU0152100 RatIntraperitonealDose-dependently reverses AIH
VU0467485 RatOral10 mg/kg
ML253 RatNot specifiedActive in AIH model

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds G_protein Gi/o Protein M4R->G_protein Activates PAM M4 PAM PAM->M4R Enhances ACh Binding AC Adenylyl Cyclase G_protein->AC Inhibits Dopamine_Release Decreased Dopamine Release G_protein->Dopamine_Release Leads to cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Regulates

M4 Receptor Signaling Pathway

Calcium_Mobilization_Workflow start Start plate_cells Plate CHO cells expressing M4 receptor and Gqi5 start->plate_cells load_dye Load cells with Fluo-4 AM calcium indicator dye plate_cells->load_dye add_compound Add M4 PAM (test compound) load_dye->add_compound add_agonist Add ACh (EC20) add_compound->add_agonist measure_fluorescence Measure intracellular calcium (fluorescence) using a plate reader (e.g., FLIPR) add_agonist->measure_fluorescence analyze_data Analyze data to determine EC50 of the PAM measure_fluorescence->analyze_data end End analyze_data->end AIH_Workflow start Start habituate Habituate rodents to locomotor activity chambers start->habituate administer_pam Administer M4 PAM (test compound) or vehicle habituate->administer_pam administer_amphetamine Administer amphetamine to induce hyperlocomotion administer_pam->administer_amphetamine record_activity Record locomotor activity (e.g., beam breaks) administer_amphetamine->record_activity analyze_data Compare locomotor activity between treatment groups record_activity->analyze_data end End analyze_data->end

Safety Operating Guide

Navigating the Safe Disposal of VU10010: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as the selective M4 acetylcholine receptor potentiator VU10010, is a critical component of this commitment. Adherence to established disposal protocols not only ensures a secure laboratory environment but also maintains regulatory compliance, safeguarding both personnel and the wider ecosystem.

Essential Safety and Handling Protocols

Before initiating any disposal procedure, the first and most critical step is to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not found in the immediate search, several key chemical identifiers were located. One supplier notes that this compound is classified as a "Dangerous Good for transport," underscoring the necessity for cautious handling and specialized disposal.[1]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A standard laboratory coat

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data available for this compound.

PropertyValueSource
Molecular Weight345.85 g/mol [1][2]
Molecular FormulaC₁₇H₁₆ClN₃OS[1][2]
Purity≥98%
Solubility (DMSO)up to 100 mM
Solubility (Ethanol)up to 10 mM
Storage Temperature+4°C

Step-by-Step Disposal Protocol for this compound

The following procedures are based on general best practices for hazardous chemical waste disposal in a laboratory setting.[3][4][5][6][7] These steps should be adapted to comply with the specific regulations of your institution and local environmental agencies.

1. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.[4]

  • At a minimum, segregate chemical waste into categories such as:

    • Halogenated organic solvents

    • Non-halogenated organic solvents

    • Acids

    • Bases

    • Solid chemical waste

2. Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible waste container.[3][7]

  • The container must be clearly labeled with the words "Hazardous Waste" .[8]

  • The label must also include:

    • The full chemical name: This compound

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.[5]

    • Any relevant hazard warnings (e.g., Toxic, Flammable if dissolved in a flammable solvent).

3. Accumulation and Storage:

  • Store the hazardous waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure containers are kept securely closed except when adding waste.[3]

  • Secondary containment, such as a spill tray, is recommended to prevent the spread of potential leaks.[3][7]

  • Do not overfill waste containers; fill to no more than 75-80% capacity to allow for expansion and prevent spills.[5][7]

4. Disposal of Empty Containers:

  • An empty container that has held a hazardous chemical must be managed carefully.

  • If the container held an acutely hazardous waste, it must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.

  • After proper rinsing, deface or remove all hazardous chemical labels from the empty container before disposing of it as regular trash or glass waste, in accordance with institutional policy.[6]

5. Requesting Waste Pickup:

  • Once the waste container is full or has reached the maximum accumulation time limit (often six months), submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department.[5][6]

  • Do not transport hazardous waste outside of your laboratory; trained EHS professionals should handle the removal.[6]

Experimental Workflow & Disposal Pathway Visualization

The following diagrams illustrate a typical experimental workflow involving a chemical compound like this compound and the subsequent logical pathway for its proper disposal.

G cluster_experiment Experimental Workflow cluster_disposal Disposal Pathway prep Prepare Stock Solution (e.g., in DMSO) exp Conduct Experiment (e.g., cell-based assay) prep->exp data Data Acquisition & Analysis exp->data gen Waste Generation (Unused solution, contaminated labware) data->gen Post-Experiment Cleanup seg Segregate Waste (e.g., Solid vs. Liquid) gen->seg label_cont Label Waste Container ('Hazardous Waste', 'this compound') seg->label_cont store Store in Satellite Accumulation Area label_cont->store pickup Request EHS Pickup store->pickup

Caption: Experimental workflow leading to the chemical waste disposal pathway.

G start This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (Contaminated PPE, tips, tubes) is_solid->solid_waste Solid liquid_waste Liquid Waste (Unused solutions, rinsate) is_solid->liquid_waste Liquid solid_container Place in designated 'Solid Hazardous Waste' container solid_waste->solid_container liquid_container Place in designated 'Liquid Hazardous Waste' container liquid_waste->liquid_container storage Store container in Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange for EHS Disposal storage->ehs_pickup

References

Essential Safety and Handling Protocols for VU10010

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling VU10010.

Important Notice: As of the date of this document, a specific Safety Data Sheet (SDS) for this compound is not publicly available. In the absence of compound-specific data, this compound must be handled as a substance with unknown hazardous potential. The following guidelines are based on best practices for handling novel chemical compounds and are intended to provide a framework for establishing safe laboratory procedures. A thorough, site-specific risk assessment by your institution's Environmental Health and Safety (EHS) department is mandatory before commencing any work with this compound.[1][2][3][4]

Recommended Personal Protective Equipment (PPE)

When handling this compound, a conservative approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE based on general best practices for handling chemicals of unknown toxicity.[3][5][6]

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when there is a risk of splashes. A face shield should be worn over goggles for large-volume transfers.[6]Protects against splashes, and potential projectiles.
Body Protection Fully-buttoned laboratory coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.Provides a removable barrier to protect skin and personal clothing from contamination.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Consider double-gloving for added protection. Consult glove manufacturer's compatibility charts for specific solvents.[5][6]Prevents dermal absorption, a common route of chemical exposure.[7]
Respiratory Protection All handling of powdered or volatile this compound should be conducted within a certified chemical fume hood. If this is not feasible, a risk assessment must be performed by EHS to determine if a respirator is necessary.[3][7]Minimizes the risk of inhalation, a primary route of exposure for fine powders and volatile compounds.
Foot Protection Closed-toe, non-perforated shoes that cover the entire foot.Protects feet from spills and falling objects.

Experimental Workflow for Handling this compound

The following diagram outlines a logical workflow for the safe handling of this compound, from preparation to post-handling procedures. Adherence to this workflow is critical for minimizing risk.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Conduct Risk Assessment b Review Institutional SOPs a->b c Assemble All Necessary PPE b->c d Prepare Work Area (Fume Hood) c->d e Don PPE Correctly d->e f Weigh/Handle this compound in Fume Hood e->f g Perform Experiment f->g h Segregate Waste at Point of Generation g->h i Decontaminate Work Surfaces h->i j Doff PPE in Correct Order i->j k Dispose of Contaminated PPE j->k l Wash Hands Thoroughly k->l

Figure 1. A step-by-step workflow for the safe handling of this compound.

Disposal Plan for this compound-Contaminated Waste

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. All waste generated from handling this compound must be treated as hazardous waste.[8][9][10]

Step-by-Step Disposal Protocol:

  • Waste Segregation: At the point of generation, segregate this compound waste from other waste streams. Do not mix with incompatible chemicals.[8]

  • Container Selection: Use designated, leak-proof, and chemically compatible containers for each type of waste (solid, liquid, sharps).

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the mixture.[8] The date of generation and the principal investigator's name should also be included.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.

  • Pickup and Disposal: Arrange for waste pickup through your institution's EHS department. Do not dispose of any this compound waste down the drain or in regular trash.[8][11]

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

G cluster_waste_type Categorize Waste cluster_containment Containment cluster_disposal Final Disposal start Waste Generated liquid Liquid Waste (e.g., solvents, solutions) start->liquid solid Solid Waste (e.g., contaminated gloves, paper towels) start->solid sharps Sharps (e.g., needles, contaminated glassware) start->sharps liquid_container Labeled, Leak-Proof Liquid Waste Container liquid->liquid_container solid_container Labeled, Lined Solid Waste Container solid->solid_container sharps_container Puncture-Resistant Sharps Container sharps->sharps_container ehs_pickup Arrange for EHS Hazardous Waste Pickup liquid_container->ehs_pickup solid_container->ehs_pickup sharps_container->ehs_pickup

Figure 2. Disposal pathway for this compound-contaminated materials.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.